molecular formula C32H35N3O9 B15606567 DBCO-PEG3-NHS ester

DBCO-PEG3-NHS ester

Numéro de catalogue: B15606567
Poids moléculaire: 605.6 g/mol
Clé InChI: BJADYBKWDBVKHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DBCO-PEG3-NHS ester is a useful research compound. Its molecular formula is C32H35N3O9 and its molecular weight is 605.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H35N3O9

Poids moléculaire

605.6 g/mol

Nom IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H35N3O9/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-16-18-42-20-22-43-21-19-41-17-15-32(40)44-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36)

Clé InChI

BJADYBKWDBVKHO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG3-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating stable and effective bioconjugates. The molecule incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step conjugation strategy that is both highly efficient and biocompatible.

The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins, such as the lysine (B10760008) residues on an antibody. Subsequently, the DBCO group enables a highly specific and rapid reaction with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions, eliminating the need for cytotoxic copper catalysts.[1][2] The integrated PEG3 spacer enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]

Core Properties and Specifications

This compound is characterized by a set of physicochemical properties that are crucial for its function in bioconjugation. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₃₅N₃O₉[3]
Molecular Weight 605.64 g/mol [3]
Purity Typically >90%[3]
Appearance White to off-white solid or oil[1]
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile[1][4]
Storage Conditions Store at -20°C, desiccated[1]

Reaction Mechanisms and Pathways

The utility of this compound lies in its ability to facilitate two distinct and highly specific chemical reactions in a sequential manner.

NHS Ester Reaction with Primary Amines

The initial step in the conjugation process involves the reaction of the NHS ester with primary amines, most commonly the ε-amine of lysine residues on a protein or antibody. This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. An optimal pH range of 7.2-8.5 is recommended to ensure that the primary amine is sufficiently deprotonated to act as a nucleophile while minimizing the competing hydrolysis of the NHS ester.[5]

Below is a diagram illustrating the reaction between a protein's primary amine and the NHS ester of the DBCO-PEG3-NHS linker.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Linker This compound Linker->Intermediate Product DBCO-PEG3-Protein (Amide Bond) Intermediate->Product Collapse Leaving_Group N-Hydroxysuccinimide (NHS) Intermediate->Leaving_Group

NHS Ester Reaction with a Primary Amine.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Following the attachment of the DBCO moiety to the protein, the second step involves the "click" reaction with an azide-functionalized molecule, such as a cytotoxic drug or a fluorescent dye. The DBCO group, a strained alkyne, reacts with the azide (B81097) in a [3+2] cycloaddition to form a stable triazole ring. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly without the need for a copper catalyst.[1]

The following diagram depicts the SPAAC reaction between the DBCO-functionalized protein and an azide-modified payload.

SPAAC_Reaction DBCO_Protein DBCO-PEG3-Protein Transition_State Cycloaddition Transition State DBCO_Protein->Transition_State Azide_Payload Azide-Payload Azide_Payload->Transition_State ADC_Product Antibody-Drug Conjugate (Triazole Linkage) Transition_State->ADC_Product Forms Stable Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Stage 1: Antibody Modification with this compound

Objective: To covalently attach the DBCO-PEG3 linker to an antibody via its lysine residues.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

  • This compound.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[6]

  • Desalting column (e.g., Sephadex G-25) or centrifugal filter units for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 1-10 mg/mL.[6]

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6][7]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[6] The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Purification: Remove the unreacted this compound using a desalting column or centrifugal filtration, pre-equilibrated with the Reaction Buffer.

  • Characterization: Determine the concentration of the DBCO-labeled antibody using a spectrophotometer at 280 nm.

Stage 2: Payload Conjugation via SPAAC

Objective: To conjugate an azide-functionalized payload to the DBCO-labeled antibody.

Materials:

  • DBCO-labeled antibody from Stage 1.

  • Azide-functionalized payload (e.g., cytotoxic drug).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Payload Preparation: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • SPAAC Reaction: Add a 1.5- to 10-fold molar excess of the azide-functionalized payload to the DBCO-labeled antibody solution.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Purification: Purify the resulting ADC from excess payload and other reagents using size-exclusion chromatography (SEC) or dialysis.

  • Characterization and Drug-to-Antibody Ratio (DAR) Determination:

    • The average number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC.[8][9]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[10]

      • Protocol:

        • Use a HIC column (e.g., Butyl-NPR).

        • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

        • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.[8]

        • Run a linear gradient from 0% to 100% B over 20 minutes.[8]

        • Monitor the elution profile at 280 nm.

        • Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[10]

    • UV/Vis Spectroscopy: This method provides a rapid estimation of the average DAR.[8]

      • Protocol:

        • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

        • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law to determine the average DAR.[8]

ADC Internalization and Payload Release Pathway

The therapeutic efficacy of an ADC relies on its ability to be internalized by target cells and subsequently release its cytotoxic payload. The general mechanism is depicted in the following signaling pathway diagram.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cell Surface ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Generalized ADC Internalization and Payload Release Pathway.
  • Binding: The ADC circulates in the bloodstream and specifically binds to its target antigen on the surface of a cancer cell.[11]

  • Internalization: The ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, forming an early endosome.[11][12]

  • Trafficking: The endosome matures and traffics to a lysosome.[5]

  • Payload Release: Within the acidic environment of the lysosome, enzymatic or chemical cleavage of the linker, or degradation of the antibody itself, releases the cytotoxic payload.[5][13]

  • Target Engagement: The released payload diffuses into the cytoplasm or nucleus and binds to its intracellular target, such as microtubules or DNA.[13]

  • Induction of Apoptosis: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to programmed cell death (apoptosis).[11]

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process that is both efficient and biocompatible. The inclusion of a PEG spacer further enhances the desirable properties of the final conjugate. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this important reagent in their research and development efforts, particularly in the promising field of antibody-drug conjugates.

References

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DBCO-PEG3-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and molecular imaging. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its application in creating targeted therapeutics.

Core Mechanism of Action

This compound is a versatile molecule composed of three key functional components:

  • Dibenzocyclooctyne (DBCO): An alkyne group that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs efficiently within biological systems without interfering with native biochemical processes. The DBCO group's high ring strain is the driving force for its rapid and specific reaction with azide-containing molecules.

  • Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the water solubility of the molecule and its conjugates. It also provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules and reducing the potential for aggregation and immunogenicity.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group. The NHS ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.

The dual functionality of this compound allows for a two-step conjugation strategy. First, the NHS ester is used to attach the DBCO-PEG3 moiety to a biomolecule containing primary amines. Subsequently, the DBCO group is available to react with a second molecule functionalized with an azide (B81097) group.

Quantitative Data

The efficiency and stability of conjugations using this compound are critical for reproducible and effective outcomes. The following tables summarize key quantitative data related to the two primary reactions involved.

Table 1: NHS Ester Reaction Kinetics and Stability

The reaction of the NHS ester with primary amines is a pH-dependent process, competing with hydrolysis of the ester.

ParameterConditionValueReference(s)
Optimal pH for Amine Reaction -8.3 - 8.5[1][2]
Half-life of NHS Ester Hydrolysis pH 7.0, 0°C4 - 5 hours[3][4][5]
pH 8.6, 4°C10 minutes[3][4]
pH 8.0, Room Temp210 minutes[6]
pH 8.5, Room Temp180 minutes[6]
pH 9.0, Room Temp125 minutes[6]

Note: The rate of amidation is significantly faster than hydrolysis under optimal conditions, leading to high conjugation yields.[6]

Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The reaction between DBCO and an azide is a second-order reaction, and its rate is influenced by the specific azide and the reaction environment.

ReactantsSolvent/BufferSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
DBCO (DIBAC) + Benzyl AzideOrganic Co-solvents0.1 - 0.3[7]
8-Azidoadenosine + CyclooctyneNot specified0.11[8]
Sulfo DBCO-amine + 3-azido-L-alaninePBS (pH 7)0.32 - 0.85[9]
Sulfo DBCO-amine + 3-azido-L-alanineHEPES (pH 7)0.55 - 1.22[9]
DBCO-Trastuzumab + AzideHEPES (pH 7)~0.18 - 0.37[9]

Note: The presence of a PEG linker can enhance the reaction rate.[9]

Table 3: Stability of Bioconjugation Linkages

The stability of the resulting conjugate is crucial for its in vivo performance.

LinkageConditionHalf-lifeKey ConsiderationsReference(s)
Triazole (from DBCO-Azide) In presence of Glutathione (GSH)~71 minutesThe hydrophobicity of DBCO can contribute to faster clearance.[10]
Amide Bond (from NHS Ester-Amine) Physiological ConditionsVery HighGenerally very stable.[10]
Maleimide-Thiol In presence of Glutathione (GSH)~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the initial step of attaching the DBCO moiety to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., buffer exchange with a centrifugal filter).

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified DBCO-labeled antibody using a protein concentration assay (e.g., BCA or measuring absorbance at 280 nm).

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction of the DBCO-labeled antibody with an azide-functionalized molecule.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., a drug, fluorophore, or oligonucleotide)

  • Reaction Buffer (azide-free, e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled antibody with the azide-functionalized molecule in the Reaction Buffer.

    • A 1.5- to 10-fold molar excess of the azide-functionalized molecule relative to the DBCO-labeled antibody is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted azide-functionalized molecule.

  • Characterization:

    • Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays relevant to the application.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Mechanism of Action

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_PEG3_NHS This compound Biomolecule_NH2 Biomolecule with Primary Amine (e.g., Protein) DBCO_PEG3_NHS->Biomolecule_NH2 pH 8.3-8.5 Forms stable amide bond DBCO_PEG3_Biomolecule DBCO-PEG3-Biomolecule Biomolecule_NH2->DBCO_PEG3_Biomolecule DBCO_PEG3_Biomolecule_2 DBCO-PEG3-Biomolecule Azide_Molecule Azide-functionalized Molecule (e.g., Drug) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate DBCO_PEG3_Biomolecule_2->Azide_Molecule Copper-free Forms stable triazole ring

Dual-reaction mechanism of this compound.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G Start Start: Antibody & Azide-Drug Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep DBCO_Labeling 2. This compound Labeling (pH 8.3-8.5) Antibody_Prep->DBCO_Labeling Quench_Purify_1 3. Quenching & Purification (Desalting Column) DBCO_Labeling->Quench_Purify_1 DBCO_Antibody DBCO-labeled Antibody Quench_Purify_1->DBCO_Antibody Click_Reaction 4. SPAAC Click Reaction (with Azide-Drug) DBCO_Antibody->Click_Reaction Purify_2 5. Final Purification (Size-Exclusion Chromatography) Click_Reaction->Purify_2 Final_ADC Antibody-Drug Conjugate (ADC) Purify_2->Final_ADC

Workflow for synthesizing an Antibody-Drug Conjugate.
Signaling Pathway: ADC-Mediated Targeted Drug Delivery

This diagram illustrates the mechanism of action of an antibody-drug conjugate (ADC), a common application of this compound, in targeted cancer therapy.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Created using this compound) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Target 4. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

An In-depth Technical Guide to DBCO-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG3-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its chemical characteristics, stability, and solubility, and provides detailed protocols for its use in creating stable bioconjugates.

Core Structure and Functional Components

This compound is a versatile crosslinking reagent comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): A sterically-strained cyclooctyne (B158145) that is highly reactive towards azide (B81097) groups via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a toxic copper catalyst.[1][2]

  • Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, providing a flexible connection between the conjugated molecules.[1]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[4]

The synergistic combination of these components allows for a two-step conjugation strategy, enabling the precise linkage of a wide array of biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its variants is presented below. It is important to note that slight variations in properties may exist between different suppliers.

PropertyValue
Molecular Formula C₃₂H₃₅N₃O₉
Molecular Weight 605.64 g/mol
Appearance Yellow to slightly orange oil or off-white solid.
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[1][3] A stock solution of 50 mg/mL in DMSO is achievable with the aid of ultrasonication.[5] Water solubility is enhanced by the PEG spacer, and for a similar compound (DBCO-PEG4-NHS ester), solubility in aqueous buffers is up to 1.5 mM.[6]
Purity Typically >90% as determined by HPLC. NHS esters are prone to degradation over time.[7]
Storage and Stability Store in solid form at -20°C, desiccated, for up to one year.[8] When dissolved in anhydrous DMSO, the stock solution is stable for 2-3 months at -20°C.[8] NHS esters are moisture-sensitive and susceptible to hydrolysis, especially at higher pH. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 (0°C) and decreases to 10 minutes at pH 8.6 (4°C).[4][9]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins, such as antibodies, and the subsequent copper-free click chemistry reaction.

Antibody Modification with this compound

This protocol describes the introduction of a DBCO group onto an antibody via reaction with primary amines on lysine residues.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in a buffer at pH 7.2-8.5.[4][10]

  • This compound Preparation:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10] Do not store the reconstituted reagent for extended periods due to the hydrolysis of the NHS ester.[10]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[10] The final concentration of DMSO in the reaction mixture should be less than 10%.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.[11]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[10]

    • Determine the concentration of the purified DBCO-labeled antibody.

.dot

Antibody_Modification_Workflow A Antibody Preparation (Buffer Exchange, Concentration) C Conjugation Reaction (Antibody + DBCO-PEG3-NHS) pH 7.2-8.5, RT, 30-60 min A->C B This compound Preparation (10 mM in DMSO) B->C D Quenching (Add Tris Buffer) C->D E Purification (Desalting Column) D->E F Purified DBCO-Antibody E->F

Caption: Workflow for antibody modification with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Reaction

This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled antibody and an azide-containing molecule.

Materials:

  • Purified DBCO-labeled antibody (from section 3.1)

  • Azide-functionalized molecule of interest (e.g., drug, fluorophore, oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled antibody with the azide-functionalized molecule in the reaction buffer.

    • A 1.5- to 10-fold molar excess of the azide-functionalized molecule relative to the DBCO-labeled antibody is recommended to ensure complete conjugation.[10]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[10] Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).[6]

  • Purification of the Antibody Conjugate:

    • Purify the final antibody conjugate to remove any unreacted azide-containing molecules. The purification method will depend on the properties of the conjugated molecule and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody. This can be achieved using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

.dot

SPAAC_Workflow A DBCO-Antibody C SPAAC Click Reaction (Mix and Incubate) RT, 2-4 hours or 4°C overnight A->C B Azide-Molecule B->C D Purification (e.g., SEC, Dialysis) C->D E Final Antibody Conjugate D->E F Characterization (UV-Vis, SDS-PAGE, MS) E->F

Caption: Experimental workflow for the SPAAC click reaction.

Logical Relationship of Functional Groups

The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for a sequential and controlled bioconjugation process.

.dot

Functional_Group_Logic Reagent This compound NHS Ester PEG3 Spacer DBCO MoleculeA Molecule A (e.g., Protein, Antibody) with Primary Amine (-NH2) Reagent:nhs->MoleculeA Amine Reaction (forms Amide Bond) Intermediate DBCO-PEG3-Molecule A MoleculeA->Intermediate MoleculeB Molecule B (e.g., Drug, Fluorophore) with Azide (-N3) FinalProduct Molecule B-Molecule A Conjugate MoleculeB->FinalProduct Intermediate->FinalProduct Copper-Free Click Chemistry (SPAAC)

Caption: Logical flow of the two-step bioconjugation process.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and various scientific disciplines. Its heterobifunctional nature, combining the stability and specificity of the NHS ester-amine reaction with the bioorthogonality of copper-free click chemistry, enables the straightforward and efficient creation of complex bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving solubility and reducing potential steric hindrance. The detailed protocols and structured data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development endeavors.

References

An In-depth Technical Guide to DBCO-PEG3-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-PEG3-N-hydroxysuccinimidyl ester (DBCO-PEG3-NHS ester), a key reagent in copper-free click chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and related fields. This document details the core principles of its application, provides structured data for experimental design, and offers detailed protocols for its use.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a heterobifunctional crosslinker that enables the covalent attachment of molecules to primary amines and subsequent conjugation to azide-modified molecules through a copper-free click reaction. This reagent is composed of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azides in a highly selective and efficient manner without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it does not interfere with native biological processes.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG linker that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins and antibodies, at physiological to slightly alkaline pH.[4][5]

The combination of these features makes this compound a powerful tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescent labeling of biomolecules.[6][7]

Quantitative Data for Experimental Design

Successful bioconjugation requires careful consideration of the physicochemical and kinetic properties of the reagents. The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₂H₃₅N₃O₉[8]
Molecular Weight605.64 g/mol [8]
Purity> 90%[8]
SolubilitySoluble in DMSO, DMF[9]
StorageStore at -20°C, desiccated[7][9]
Table 2: Reaction Parameters for this compound Conjugation
ParameterRecommended ConditionReference(s)
NHS Ester Reaction with Primary Amines
pH Range7.2 - 8.5[10]
Recommended BuffersPhosphate, Borate, Bicarbonate[10]
Incompatible BuffersTris, Glycine (contain primary amines)[10]
Molar Excess (Reagent:Protein)10-fold to 20-fold[11]
Reaction Time30 minutes at room temperature or 2 hours on ice[12][13]
SPAAC Reaction (DBCO with Azide)
Reaction Temperature4°C to 37°C[10]
Reaction TimeTypically < 12 hours[10]
Table 3: Comparative Reaction Kinetics of Cyclooctynes in SPAAC

The choice of cyclooctyne (B158145) can significantly impact the rate of the SPAAC reaction. The following table provides a qualitative comparison of reaction rates for various cyclooctynes.

CyclooctyneRelative Reaction RateReference(s)
MOFO<[14]
DIBO<[14]
DIFO<[14]
DBCO < [14]
BARACFastest[14]

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and executing complex bioconjugation strategies. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows involving this compound.

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Copper-Free Click Chemistry Biomolecule Biomolecule Activated_Biomolecule DBCO-Labeled Biomolecule Biomolecule->Activated_Biomolecule NHS Ester Reaction (pH 7.2-8.5) DBCO_PEG3_NHS This compound DBCO_PEG3_NHS->Activated_Biomolecule Activated_Biomolecule_2 DBCO-Labeled Biomolecule Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Activated_Biomolecule_2->Final_Conjugate SPAAC Reaction (Copper-Free)

General workflow for bioconjugation using this compound.
Antibody-Drug Conjugate (ADC) Development Workflow

ADC_Development_Workflow Antibody Antibody (mAb) DBCO_Antibody DBCO-Labeled Antibody Antibody->DBCO_Antibody NHS Ester Reaction DBCO_Linker This compound DBCO_Linker->DBCO_Antibody Purification1 Purification (e.g., SEC) DBCO_Antibody->Purification1 Azide_Drug Azide-Modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Purification1->ADC SPAAC Reaction

Workflow for the synthesis of an ADC using a this compound linker.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of this compound.

Protocol 1: Labeling of an Antibody with this compound

Objective: To introduce DBCO moieties onto an antibody via its primary amine residues for subsequent click chemistry conjugation.

Materials:

  • Antibody of interest (1-10 mg/mL in a compatible buffer)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[15]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[16]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[11] The optimal molar excess may need to be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 30 minutes at room temperature or for 2 hours on ice.[12][13]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10]

    • Incubate for 15 minutes on ice.[15]

  • Purification of the DBCO-Labeled Antibody:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.[12]

    • Collect the purified DBCO-labeled antibody. The antibody is now ready for the copper-free click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Molecule

Objective: To conjugate the DBCO-labeled antibody with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the purified DBCO-labeled antibody with the azide-containing molecule in the Reaction Buffer.

    • A 2- to 4-fold molar excess of the azide-containing molecule over the antibody is recommended.[12]

  • Click Reaction Incubation:

    • Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[12]

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate to remove the excess, unreacted azide-containing molecule. This can be achieved using size-exclusion chromatography (SEC) or dialysis, depending on the size of the azide (B81097) molecule.

  • Characterization (Optional but Recommended):

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).[10]

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the straightforward and efficient labeling of biomolecules for a multitude of applications in research and drug development. Its ability to participate in copper-free click chemistry makes it particularly suitable for in vivo and other sensitive biological systems. By providing a clear understanding of its properties, quantitative data for experimental planning, and detailed, step-by-step protocols, this guide aims to empower researchers to effectively utilize this reagent in their work.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a foundational tool in bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Developed by Carolyn Bertozzi as a copper-free alternative to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC facilitates the covalent linking of molecules in complex biological environments.[1][3][4][5] This reaction's power lies in its ability to proceed at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it an invaluable technique for chemical biology, drug development, and materials science.[2][6][7]

At its core, SPAAC is a [3+2] cycloaddition between a strained cyclic alkyne (a cyclooctyne) and an azide (B81097), which forms a stable triazole linkage.[2] The reaction is driven by the high ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy.[2][6] Both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules, ensuring that the ligation occurs with high selectivity between the intended partners.[2][6] This exquisite bioorthogonality enables precise molecular labeling and engineering in living cells, tissues, and even whole organisms.[2]

Core Principles and Mechanism

The driving force behind SPAAC is the significant energy (~18 kcal/mol) released from the ring strain of a cyclooctyne as it transforms into the more stable triazole ring structure.[5][] This inherent strain lowers the activation energy for the cycloaddition, allowing the reaction to proceed spontaneously under physiological conditions.[6][]

The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[6] In this process, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.[6] Unlike the copper-catalyzed version (CuAAC), which proceeds through a copper-acetylide intermediate, SPAAC is a catalyst-free, concerted process.[9]

Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor for its application, especially in biological systems where low concentrations and limited timeframes are common. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[6] Modifications to the cyclooctyne ring, such as the addition of fluorine atoms or fusion to aromatic rings, can significantly increase reaction rates.[10]

Comparison of Cyclooctyne Reactivity

The choice of cyclooctyne is paramount for optimizing SPAAC. More strained cyclooctynes generally exhibit faster reaction rates.[11] The table below summarizes the second-order rate constants (k₂) for the reaction of several common cyclooctynes with a model azide, benzyl (B1604629) azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Notes
CyclooctyneOCT0.0012The original, relatively slow cyclooctyne.[3]
DibenzocyclooctyneDBCO / DIBO0.062 - 0.85Widely used due to a good balance of reactivity and stability.[12][13][14]
BicyclononyneBCN0.096Often more reactive than DBCO in certain contexts.[15]
BiarylazacyclooctynoneBARAC>1.0Exhibits exceptional reaction kinetics, among the fastest available.[10]
DibenzoazacyclooctyneDIBAC / ADIBO~0.31A highly reactive and stable cyclooctyne.[16]
Difluorinated CyclooctyneDIFO~0.3Fluorine atoms activate the alkyne, enhancing reactivity.[9]
meta-linked Cycloparaphenylenem[9+1]CPP0.0096A strained macrocycle with tunable reactivity.[17]
para-linked Cycloparaphenylene[9+1]CPP0.0022Reactivity is dependent on macrocycle size and linkage.[17]

Note: Rate constants can vary based on the specific azide, solvent, and temperature used in the study.

Influence of Reaction Conditions

Several environmental factors can influence the kinetics of SPAAC reactions. Optimizing these conditions is crucial for achieving high yields and efficiency, particularly in bioconjugation.

ParameterConditionEffect on Reaction RateCitation(s)
Buffer Type HEPES (pH 7) vs. PBS (pH 7)HEPES generally results in higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (0.32–0.85 M⁻¹s⁻¹).[12][13][18]
DMEM vs. RPMI MediaReactions are typically faster in DMEM (0.59–0.97 M⁻¹s⁻¹) than in RPMI (0.27–0.77 M⁻¹s⁻¹).[12][13]
pH pH 5 to 10Higher pH values generally increase reaction rates, though the effect can be buffer-dependent.[12][13][18]
Temperature 25°C vs. 37°CIncreasing the temperature accelerates the reaction, but biomolecule stability must be considered.[15][18][19]
Solvent Aqueous vs. OrganicSPAAC reactions are often faster in aqueous solutions compared to organic solvents.[6]
Azide Electronics Electron-donating groupsAzides with higher electron-donating capacity (e.g., 1-azido-1-deoxy-β-D-glucopyranoside) react faster than those with less (e.g., 3-azido-L-alanine).[12][13]
Steric Hindrance Bulky substituentsBulky groups near the azide or alkyne can sterically hinder the reaction, slowing the rate.[15][18]
PEG Linkers Presence of a PEG spacerIncorporating a PEG linker between the cyclooctyne and a biomolecule can increase reaction rates by an average of 31 ± 16% by reducing steric hindrance.[12][18]

Applications in Research and Drug Development

The biocompatibility and high selectivity of SPAAC have led to its widespread adoption across numerous scientific disciplines.

  • Bioconjugation and Labeling : SPAAC is widely used to label proteins, lipids, nucleic acids, and glycans without disrupting biological processes.[] This enables the attachment of fluorescent dyes, biotin, or other probes for visualization and tracking.[20]

  • Antibody-Drug Conjugates (ADCs) : In drug development, SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[2] This precise linkage creates highly targeted therapies that deliver drugs directly to cancer cells, minimizing off-target toxicity.

  • Targeted Drug Delivery : The reaction is used to functionalize drug carriers, such as nanoparticles or polymers, with targeting ligands.[16] For instance, drug carriers modified with a cyclooctyne can be targeted to tumor cells that have been metabolically labeled with azides.[16]

  • Molecular and In Vivo Imaging : By attaching imaging agents (e.g., fluorophores or radionuclides for PET/SPECT) to biomolecules, SPAAC allows for real-time tracking of molecular dynamics within living organisms.[16][21]

  • Proteomics and Glycomics : The reaction facilitates the enrichment, identification, and quantification of specific classes of proteins and glycans from complex biological samples.[2]

  • Materials Science : SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces due to the stable triazole linkage it forms.[2]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with a DBCO-NHS Ester

This protocol describes the functionalization of an antibody with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.

Materials:

  • Antibody solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester (10 mM stock solution in anhydrous DMSO or DMF)

  • Azide-functionalized molecule (e.g., a fluorescent probe or drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or size-exclusion chromatography (SEC) system

Methodology:

  • Antibody Preparation: Prepare the antibody solution in an amine-free buffer like PBS.

  • DBCO Activation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester. Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[22]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[22]

  • Purification of DBCO-Antibody: Remove excess, unreacted DBCO reagent using a desalting column or SEC equilibrated with the Reaction Buffer.[22]

  • Characterization (Optional): Determine the degree of labeling (DOL) of the DBCO-modified antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).[22]

  • SPAAC Reaction: Add a 2-5 fold molar excess of the azide-functionalized molecule to the purified DBCO-modified antibody.[22]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[22] Reaction times may need optimization based on the specific cyclooctyne and azide used.

  • Final Purification: Purify the final antibody conjugate using an appropriate method such as SEC to remove any unreacted azide-modified molecule.[19][22]

  • Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other methods like mass spectrometry or HPLC as required.[22]

SPAAC_Workflow start Start: Prepare Antibody Solution step1 Step 1: Add DBCO-NHS Ester (10-20x molar excess) start->step1 step2 Step 2: Incubate (1 hr, Room Temp) step1->step2 step3 Step 3: Purify DBCO-Antibody (e.g., Desalting Column) step2->step3 step4 Step 4: Add Azide-Probe (2-5x molar excess) step3->step4 SPAAC Reaction step5 Step 5: Incubate for SPAAC (2-4 hrs, RT or 4°C) step4->step5 step6 Step 6: Final Purification (e.g., SEC) step5->step6 end End: Characterize Final Antibody Conjugate step6->end

Generalized experimental workflow for SPAAC-mediated antibody conjugation.
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry

The disappearance of the DBCO reactant, which has a characteristic absorbance peak at approximately 309 nm, can be monitored to determine reaction kinetics.[18][22]

Methodology:

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at ~309 nm.[18]

  • Sample Preparation: Prepare the reaction mixture in a cuvette. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of the instrument. Use a reference cuvette containing the buffer and the azide molecule to zero the instrument.[18]

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette. Immediately begin monitoring the decrease in absorbance at 309 nm over time.[18]

  • Data Analysis: Plot the absorbance data versus time. The data can be used to calculate pseudo-first-order or second-order rate constants.[23]

SPAAC vs. CuAAC: A Comparative Overview

The primary distinction between SPAAC and its predecessor, CuAAC, is the absence of a copper catalyst. This single difference has profound implications for their respective applications.

  • SPAAC : As a copper-free reaction, it is ideal for in vivo and other biological applications where metal toxicity is a concern.[11][16] However, SPAAC reactions are generally slower than CuAAC and the required strained cyclooctynes can be bulky and synthetically complex.[24][25]

  • CuAAC : This reaction is robust, highly efficient, and often achieves high yields in a short time.[11] It is an excellent choice for chemical synthesis when metal contamination is not a concern. However, the requisite copper(I) catalyst is cytotoxic, limiting its use in living systems.[11]

SPAAC_vs_CuAAC parent Azide-Alkyne Cycloaddition (Click Chemistry) spaac SPAAC (Strain-Promoted) parent->spaac cuaac CuAAC (Copper-Catalyzed) parent->cuaac spaac_char • No Catalyst (Bioorthogonal) • Driven by Ring Strain • Ideal for In Vivo Use • Slower Kinetics • Bulky Cyclooctynes spaac->spaac_char cuaac_char • Requires Cu(I) Catalyst • Catalyst is Cytotoxic • Limited In Vivo Use • Faster Kinetics • Simple Terminal Alkynes cuaac->cuaac_char

Comparison of SPAAC and CuAAC click chemistry reactions.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug developers. Its unique combination of high selectivity, biocompatibility, and reliable performance under physiological conditions has enabled unprecedented control over the modification and study of biological systems.[2] While challenges such as the synthesis of highly reactive cyclooctynes and slower kinetics compared to catalyzed reactions remain, ongoing research continues to expand the capabilities and accessibility of SPAAC, promising further innovations in targeted therapeutics, advanced diagnostics, and fundamental biological discovery.

References

A Technical Guide to the Solubility and Stability of DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG3-NHS ester). Understanding these core characteristics is crucial for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.

Physicochemical Properties and Solubility

This compound is a heterobifunctional crosslinker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG3 spacer enhances the hydrophilicity of the molecule, influencing its solubility in both aqueous and organic media.

Solubility Data

The solubility of this compound is a critical parameter for its handling and use in various reaction conditions. While precise quantitative data across a wide range of solvents is not always publicly available, the following tables summarize the known solubility information.

Table 1: Quantitative Solubility of this compound

SolventConcentrationMolarityNotes
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL[1]84.52 mM[1]Ultrasonic treatment may be required to achieve this concentration.[1]

Table 2: Qualitative Solubility of PEGylated DBCO-NHS Esters

SolventSolubilityReference
Dimethylformamide (DMF)Soluble[2][3]General observation for similar compounds.
Dichloromethane (DCM)Soluble[2]General observation for similar compounds.
Tetrahydrofuran (THF)SolubleGeneral observation for similar compounds.
Acetonitrile (B52724)SolubleGeneral observation for similar compounds.
ChloroformSoluble[2]General observation for similar compounds.
Ethanol/Water MixturesSoluble[4]Often used as a co-solvent system for reactions.[4]
Aqueous BuffersUp to 1.5 mM (for DBCO-PEG4-NHS ester)[5]The PEG spacer enhances aqueous solubility. The solubility of this compound is expected to be in a similar range. The sulfated version, Sulfo-DBCO-PEG3-NHS ester, exhibits increased water solubility.

For many applications, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.[3][5]

Stability and Handling

The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. The DBCO group itself is generally stable under typical bioconjugation conditions but should be protected from strong acids and oxidizing agents.

NHS Ester Hydrolysis

The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired amidation with primary amines. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

Table 3: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis. Therefore, a compromise pH is typically chosen to maximize conjugation efficiency.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, proper storage and handling are essential.

Table 4: Recommended Storage Conditions

FormTemperature (°C)DurationNotes
Solid (Powder)-20Up to 3 years[1]Store desiccated and protected from light.
Solid (Powder)4Up to 2 years[1]Store desiccated and protected from light.
In Anhydrous Solvent (e.g., DMSO)-80Up to 6 months[6]Aliquot to avoid repeated freeze-thaw cycles.
In Anhydrous Solvent (e.g., DMSO)-20Up to 1 month[6]Aliquot to avoid repeated freeze-thaw cycles.

Key Handling Recommendations:

  • Moisture Sensitivity: NHS esters are highly moisture-sensitive.[5] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Fresh Solutions: Prepare stock solutions in anhydrous solvents immediately before use.[3][5] Avoid preparing large stock solutions for long-term storage in aqueous buffers.

  • Inert Atmosphere: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the quantitative solubility of this compound in an aqueous buffer.

G Workflow for Aqueous Solubility Determination prep Prepare Saturated Solution equilibrate Equilibrate prep->equilibrate Incubate with shaking separate Separate Solid and Liquid equilibrate->separate Centrifuge/Filter analyze Analyze Supernatant separate->analyze HPLC/UV-Vis calculate Calculate Solubility analyze->calculate

Caption: Workflow for Aqueous Solubility Determination.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a UV-Vis spectrophotometer.

  • Anhydrous DMSO or DMF for standard preparation.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a defined volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration: Seal the tube and incubate at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Analysis of Supernatant: Carefully collect the supernatant. Prepare a series of standards of known concentrations of this compound in the same buffer (it may be necessary to use a small amount of co-solvent like DMSO and then dilute). Analyze both the standards and the supernatant sample by HPLC or UV-Vis spectrophotometry at the absorbance maximum of the DBCO group (~309 nm).

  • Calculation: Construct a standard curve from the standards. Use the absorbance of the supernatant to determine its concentration, which represents the aqueous solubility of the compound.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol allows for the determination of the hydrolysis rate of the NHS ester of this compound at a specific pH and temperature.

G Workflow for NHS Ester Stability Assessment prep Prepare Reagent Solution incubate Incubate at Constant Temp/pH prep->incubate sample Take Time-point Samples incubate->sample At defined intervals quench Quench Reaction (Optional) sample->quench analyze Analyze by HPLC quench->analyze plot Plot Data & Calculate Half-life analyze->plot

Caption: Workflow for NHS Ester Stability Assessment.

Materials:

  • This compound

  • Aqueous buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • HPLC system with a C18 column and UV detector

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Initiate Hydrolysis: Add a small volume of the stock solution to the pre-warmed aqueous buffer to a final concentration of ~0.1-1 mM.

  • Incubation and Sampling: Incubate the solution at a constant temperature. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Analysis: Immediately analyze each aliquot by RP-HPLC. The mobile phase should be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the chromatogram at ~309 nm to detect the this compound.

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Logical Relationships in Bioconjugation

The successful use of this compound in bioconjugation relies on a logical sequence of reactions and considerations.

G Bioconjugation Strategy with this compound start Start with Amine-containing Biomolecule react_nhs React NHS Ester with Amine (pH 7.2-8.5) start->react_nhs dissolve_linker Dissolve this compound in Anhydrous Solvent dissolve_linker->react_nhs hydrolysis Competing NHS Ester Hydrolysis react_nhs->hydrolysis Side Reaction quench Quench Unreacted NHS Ester react_nhs->quench purify_dbco Purify DBCO-labeled Biomolecule quench->purify_dbco spaac Copper-free Click Reaction (SPAAC) purify_dbco->spaac azide_partner Azide-modified Partner Molecule azide_partner->spaac final_conjugate Final Bioconjugate spaac->final_conjugate

Caption: Bioconjugation Strategy with this compound.

This diagram illustrates the two-stage process. First, the amine-containing biomolecule is labeled with the DBCO moiety via the NHS ester reaction. It is critical to manage the reaction conditions to favor amidation over hydrolysis. Following purification, the DBCO-labeled biomolecule is ready for the highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified partner molecule, leading to the final stable conjugate.

By carefully considering the solubility and stability of this compound and employing optimized protocols, researchers can effectively utilize this versatile crosslinker for a wide range of bioconjugation applications.

References

The Role of DBCO Reagents in Advancing Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology, the ability to selectively and efficiently label and conjugate biomolecules is paramount. Among the chemical tools that have revolutionized this field, dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of bioorthogonal chemistry. This guide provides a comprehensive overview of the applications of DBCO reagents, focusing on their role in strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. DBCO's high reactivity, specificity, and biocompatibility have made it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological studies.[][2][]

The core of DBCO's utility lies in its strained alkyne structure. This inherent molecular tension allows it to react rapidly and specifically with azide-functionalized molecules in a [3+2] cycloaddition to form a stable triazole linkage.[] This reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and moderate temperatures) without the need for a cytotoxic copper catalyst, a significant advantage for in vivo and in vitro applications.[][4]

Core Applications in Biotechnology

Bioconjugation and Biomolecule Labeling

DBCO reagents are widely used for the precise labeling and conjugation of a variety of biomolecules, including proteins, antibodies, nucleic acids, and lipids.[] The bioorthogonal nature of the DBCO-azide reaction ensures that the labeling process does not interfere with the natural biochemical processes within a cell.[][] This high specificity minimizes background interference and allows for accurate tracking and analysis of biomolecules in complex biological systems.[]

Drug Delivery and Antibody-Drug Conjugate (ADC) Development

A particularly impactful application of DBCO reagents is in the development of Antibody-Drug Conjugates (ADCs).[5][6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a chemotherapy drug.[5] DBCO-containing linkers are instrumental in attaching the cytotoxic payload to the antibody.[5][7] This is often achieved through a two-step process where the antibody is first modified with an azide (B81097) or DBCO group, followed by the SPAAC reaction with the corresponding DBCO- or azide-functionalized drug linker.[5][7]

Cell Surface Engineering and Imaging

DBCO reagents are also employed in cell surface engineering, enabling the modification of cell surfaces with specific functionalities. This can be achieved by introducing azide groups onto the cell surface through metabolic labeling, followed by reaction with a DBCO-functionalized molecule of interest.[8][9][10] This technique has applications in studying cell-cell interactions, targeted cell delivery, and in the development of cell-based therapies. Furthermore, DBCO-functionalized fluorescent dyes are used for imaging azide-containing biomolecules in living cells and tissues without the need for a copper catalyst.[11]

Quantitative Data Summary

The efficiency and kinetics of DBCO-based conjugations are critical for experimental design. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of DBCO Reagents

CyclooctyneReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCOBenzyl azide~0.1 - 1.0[12]
DBCOBenzyl azide0.24[13]
DBCOPhenyl azide0.033[13]
BCNBenzyl azide0.07[13]
BCNPhenyl azide0.2[13]
OCTBenzyl azide2.4 x 10⁻³[12]

Table 2: Recommended Molar Excess for DBCO Conjugations

DBCO ReagentTarget MoleculeMolar Excess (DBCO:Target)Reference
DBCO-NHS EsterAntibody20 to 30-fold[14][15][16][17]
DBCO-NHS EsterAntibody5 to 10-fold[17][18]
DBCO-moleculeAzide-protein1.5 to 3-fold[17][19]
Azide-moleculeDBCO-protein2 to 4-fold[14][17]
DBCO-labeled proteinAzide-labeled partner1.5 to 10-fold[20]

Key Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling proteins with a DBCO-NHS ester.[21][22]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[17]

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[14]

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[22] The final concentration of the organic solvent should be below 15-20% to avoid protein precipitation.[15][17]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[14][16][22]

  • Quenching: Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes.[14][16][17]

  • Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a suitable purification method like size-exclusion chromatography or dialysis.[21]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of a DBCO-containing linker to an azide-modified antibody.[5][7]

Step 1: Antibody Azide Modification

  • Buffer Exchange: If the antibody solution contains primary amines or sodium azide, exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.[7]

  • NHS-Azide Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.[7]

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution (1-5 mg/mL).[7]

  • Incubation: Incubate for 1-2 hours at room temperature.[7]

  • Purification: Remove unreacted NHS-PEG4-Azide via buffer exchange into PBS.[7]

Step 2: DBCO-Linker Conjugation

  • DBCO-Linker Preparation: Prepare a 10 mM stock solution of the DBCO-linker (e.g., DBCO-Val-Cit-PABC-drug) in DMSO.[7]

  • Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-linker solution to the azide-modified antibody.[7]

  • Incubation: Incubate the reaction overnight at 4°C or for 1-2 hours at 37°C.[7]

  • Purification: Purify the ADC from unreacted DBCO-linker using a desalting column or centrifugal filter unit.[5][7]

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving DBCO reagents.

SPAAC_Reaction_Workflow General Workflow of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_0 Step 1: Functionalization cluster_1 Step 2: Functionalization cluster_2 Step 3: Copper-Free Click Reaction Biomolecule_A Biomolecule A (e.g., Protein, Antibody) Azide_Biomolecule Azide-Functionalized Biomolecule A Biomolecule_A->Azide_Biomolecule Introduce Azide Group Azide_Reagent Azide Reagent (e.g., NHS-Azide) Conjugate Stable Triazole Conjugate (Biomolecule A - Biomolecule B) Azide_Biomolecule->Conjugate SPAAC Biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) DBCO_Biomolecule DBCO-Functionalized Biomolecule B Biomolecule_B->DBCO_Biomolecule Introduce DBCO Group DBCO_Reagent DBCO Reagent (e.g., DBCO-NHS) DBCO_Biomolecule->Conjugate ADC_Synthesis_Workflow Synthesis of an Antibody-Drug Conjugate (ADC) using DBCO Chemistry Antibody Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb Antibody->Azide_mAb Lysine Modification NHS_Azide NHS-PEG4-Azide Purification1 Purification (e.g., Buffer Exchange) Azide_mAb->Purification1 DBCO_Linker_Drug DBCO-Linker-Drug Conjugate ADC Antibody-Drug Conjugate (ADC) Purification2 Purification (e.g., SEC) ADC->Purification2 Purification1->ADC SPAAC Reaction Cell_Surface_Labeling_Workflow Cell Surface Labeling using Metabolic Engineering and DBCO Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell Living Cell Azide_Sugar->Cell Metabolic Labeling Azide_Cell Cell with Azide Groups on Surface Glycans Labeled_Cell Labeled Cell Azide_Cell->Labeled_Cell SPAAC Reaction DBCO_Probe DBCO-Functionalized Probe (e.g., DBCO-Fluorophore) Analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) Labeled_Cell->Analysis

References

The Strategic Application of DBCO-PEG3-NHS Ester in Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of DBCO-PEG3-NHS ester, a heterobifunctional linker increasingly employed in ADC development, focusing on its core attributes, practical application, and the underlying chemical principles.

Core Components and Mechanism of Action

This compound is a sophisticated linker molecule comprised of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component plays a distinct and crucial role in the two-step ADC synthesis process.

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for the initial antibody modification.[][2] It readily and selectively reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable and effectively irreversible amide bond under physiological conditions.[] This reaction is most efficient in a pH range of 7.2 to 8.5.[2]

  • Polyethylene Glycol (PEG) Spacer: The PEG3 component is a short, hydrophilic linker that offers several advantages in ADC design. It enhances the hydrophilicity of the overall ADC construct, which can mitigate the aggregation often caused by hydrophobic drug payloads.[3][4] This increased solubility contributes to improved pharmacokinetic properties and stability of the ADC.[4][5] The flexible PEG chain also provides steric hindrance, which can further reduce the propensity for intermolecular aggregation.[4]

  • Dibenzocyclooctyne (DBCO): The DBCO group is the cornerstone of the bioorthogonal conjugation strategy known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry".[5][6] The inherent ring strain in the cyclooctyne (B158145) structure allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[6][7][8] This copper-free approach is highly biocompatible, making it ideal for use with sensitive biological molecules like antibodies.[6][9] The reaction forms a stable triazole linkage.[7]

The overall strategy involves a two-step process: first, the antibody is functionalized with the this compound via the NHS-amine reaction. Second, an azide-modified cytotoxic payload is then "clicked" onto the DBCO-activated antibody.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound in ADC development.

ParameterValue/RangeReference(s)
Molecular Weight 605.64 g/mol [11]
Molecular Formula C32H35N3O9[11]
Purity > 90%[11]
Storage (Solid) -20°C to -80°C[12][13]
Storage (in DMSO/DMF) -20°C for 2-3 months[13]

Table 1: Physicochemical Properties of this compound

ParameterRecommended Value/RangeReference(s)
pH for NHS Ester Reaction 7.2 - 8.5[][2]
Molar Excess of DBCO-NHS Ester to Antibody 10 to 30-fold[10][13][14]
Molar Excess of Azide-Payload to DBCO-Antibody 2 to 4-fold[13][14]
Final DMSO/DMF Concentration in Reaction < 10-20% (v/v)[10][13]

Table 2: Recommended Reaction Conditions

ParameterDurationTemperatureReference(s)
Antibody Activation with DBCO-NHS Ester 30 - 120 minutesRoom Temperature[][13][14]
2 - 4 hours4°C[2]
Copper-Free Click Reaction (SPAAC) 2 - 17 hoursRoom Temperature[5][8]
Overnight4°C[13][14]

Table 3: Typical Incubation Times

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in synthesizing and characterizing an ADC using this compound.

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation.

Protocol:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or protein stabilizers (e.g., BSA, gelatin), they must be removed.[13][15]

  • Utilize a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[13]

  • Concentrate the antibody solution to a working concentration, typically 1-10 mg/mL, using a centrifugal filter unit (e.g., Amicon Ultra).[13][16]

  • Determine the final antibody concentration using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.[13]

Antibody Activation with this compound

Objective: To covalently attach the DBCO-PEG3 linker to the antibody.

Protocol:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13][16]

  • Add a 10- to 30-fold molar excess of the this compound solution to the prepared antibody solution.[10][13][14] Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to maintain antibody integrity.[10][13]

  • Incubate the reaction mixture for 60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[2][13]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching agent like Tris buffer (to a final concentration of 50-100 mM) to react with any unreacted NHS ester.[13][14] Incubate for an additional 15 minutes at room temperature.[13]

  • Remove the excess, unreacted this compound and quenching agent by purifying the DBCO-functionalized antibody using a desalting column or dialysis.[13][14]

Copper-Free Click Chemistry Conjugation

Objective: To conjugate the azide-functionalized payload to the DBCO-activated antibody.

Protocol:

  • Mix the purified DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified cytotoxic payload.[13][14]

  • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[13][14][16] The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.[16]

ADC Purification

Objective: To remove unreacted payload and other impurities from the final ADC product.

Protocol:

  • Purify the newly synthesized ADC using methods such as tangential flow filtration (TFF), size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).[15] These techniques separate the ADC from free drug-linker and any potential aggregates.[15]

ADC Characterization

Objective: To determine the quality and characteristics of the final ADC, including the drug-to-antibody ratio (DAR).

Protocol:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a widely used method to determine the DAR and assess the heterogeneity of the ADC preparation.[15][17] ADCs with different numbers of conjugated drugs will have varying levels of hydrophobicity and will elute at different times.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to validate the conjugation. The ADC will show a higher molecular weight band compared to the unconjugated antibody.[14][18]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.[15][19]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes in ADC development with this compound.

Caption: Two-step ADC synthesis workflow using this compound.

G start Start: ADC Sample sec Size Exclusion Chromatography (SEC) start->sec hic Hydrophobic Interaction Chromatography (HIC) start->hic sds SDS-PAGE start->sds agg_analysis Assess Aggregation sec->agg_analysis dar_analysis Determine DAR & Heterogeneity hic->dar_analysis mw_analysis Confirm Conjugation (MW Shift) sds->mw_analysis

Caption: ADC characterization workflow.

Conclusion

This compound offers a robust and efficient method for the synthesis of antibody-drug conjugates. The strategic combination of an amine-reactive NHS ester for initial antibody modification and a bioorthogonal DBCO group for copper-free click chemistry provides a controlled and reproducible conjugation process. The inclusion of a hydrophilic PEG3 spacer further enhances the desirable properties of the resulting ADC, such as improved solubility and stability. The detailed protocols and quantitative data presented in this guide provide a solid framework for researchers and drug development professionals to effectively utilize this advanced linker technology in the creation of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG3-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This reagent facilitates a two-step conjugation strategy. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues of antibodies, to form a stable amide bond. Subsequently, the dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This bioorthogonal approach allows for the precise attachment of payloads like cytotoxic drugs, fluorophores, or other biomolecules under mild, aqueous conditions, preserving the integrity and function of the biological components.

The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance. These characteristics make this compound an invaluable tool in the development of targeted therapeutics and advanced bioanalytical reagents.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including the molar ratio of reactants, pH, and temperature. The following tables provide a summary of key quantitative parameters to guide experimental design.

Table 1: Influence of Molar Ratio on DBCO-NHS Ester Conjugation to Antibodies

Molar Excess of DBCO-NHS Ester to AntibodyResulting Degree of Labeling (DOL)Conjugation Yield in Subsequent Click ReactionObservations
5:1~2.5HighOptimal for achieving a good balance between labeling efficiency and maintaining antibody solubility.[1]
10:1~4.0HighIncreased labeling, but a higher potential for protein precipitation with more hydrophobic DBCO derivatives.[1]
15:1Not specifiedModerateHigher molar excess can lead to increased aggregation and may not proportionally increase the final conjugate yield.[2][3]
20:1Not specifiedLowSignificant protein precipitation observed with less soluble DBCO-NHS esters, leading to a lower overall yield.[1]

Data adapted from studies on DBCO-NHS ester derivatives. The exact DOL can vary based on the specific antibody, buffer conditions, and the hydrophilicity of the DBCO reagent.

Table 2: Recommended Reaction Conditions for this compound Bioconjugation

ParameterRecommended RangeNotes
Antibody Modification (NHS Ester Reaction)
Antibody Concentration1 - 10 mg/mLHigher concentrations generally improve reaction efficiency.
Molar Excess of this compound5 to 20-foldStart with a 10-fold excess and optimize based on the desired DOL and antibody characteristics.[2]
Reaction BufferAmine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for the NHS ester.
pH7.0 - 9.0The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[4]
Temperature4°C to Room Temperature (~25°C)Room temperature reactions are faster (e.g., 1 hour), while 4°C reactions can proceed overnight.[2]
Incubation Time30 minutes to 4 hoursDependent on temperature and the desired level of conjugation.
Quenching Reagent50-100 mM Tris-HCl or GlycineTo stop the reaction by consuming any unreacted NHS ester.
Copper-Free Click Chemistry (SPAAC)
Molar Excess of Azide-Payload1.5 to 10-fold over DBCO-labeled antibodyA molar excess of the azide-containing molecule helps to drive the reaction to completion.
Reaction BufferPBS, pH 7.4The SPAAC reaction is robust and proceeds efficiently under physiological conditions.
Temperature4°C to 37°CThe reaction is typically faster at higher temperatures.
Incubation Time2 to 24 hoursReaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the initial step of labeling an antibody with the DBCO moiety.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., protein A chromatography or buffer exchange into PBS).[3]

    • Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[2]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted this compound and quenching agent using a desalting column equilibrated with PBS, pH 7.4.

    • Follow the manufacturer's instructions for the desalting column.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified DBCO-labeled antibody at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[1]

    • The DOL can be calculated using the following formula: DOL = (A309 / εDBCO) / (A280 - (A309 * CF)) / εAb) where εDBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹), εAb is the molar extinction coefficient of the antibody, and CF is a correction factor for the absorbance of DBCO at 280 nm.[5]

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified payload (e.g., cytotoxic drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the purified DBCO-labeled antibody with the azide-modified payload.

    • A 1.5- to 10-fold molar excess of the azide-payload over the DBCO-labeled antibody is recommended to ensure complete conjugation.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the reaction rate.

  • Purification of the Antibody-Payload Conjugate:

    • Purify the resulting conjugate from unreacted payload and other impurities using a suitable chromatography method such as SEC or HIC.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

    • Common analytical techniques include UV-Vis spectroscopy, HIC-HPLC, reversed-phase HPLC (RP-HPLC), and SDS-PAGE. Mass spectrometry can be used to confirm the molecular weight of the conjugate.

Visualizations

Experimental Workflow

G cluster_0 Antibody Modification cluster_1 Payload Conjugation (SPAAC) cluster_2 Characterization Ab Antibody in Amine-Free Buffer React1 Incubate (RT, 1h or 4°C, 2h) Ab->React1 DBCO_NHS This compound (in DMSO) DBCO_NHS->React1 Quench Quench with Tris Buffer React1->Quench Purify1 Purify (Desalting Column) Quench->Purify1 DBCO_Ab DBCO-labeled Antibody Purify1->DBCO_Ab React2 Incubate (4-37°C, 4-12h) DBCO_Ab->React2 Azide_Payload Azide-modified Payload Azide_Payload->React2 Purify2 Purify (e.g., SEC) React2->Purify2 Final_Conj Final Bioconjugate (e.g., ADC) Purify2->Final_Conj Charac UV-Vis (DOL/DAR) HPLC, MS, SDS-PAGE Final_Conj->Charac

Caption: Workflow for bioconjugation using this compound.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

Antibody-drug conjugates created using this compound are often designed to target specific cancer cell surface receptors. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer. The following diagram illustrates the mechanism of action of a HER2-targeted ADC, such as one carrying the cytotoxic payload Monomethyl Auristatin E (MMAE).

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway HER2 HER2 Receptor Endosome Early Endosome HER2->Endosome 2. Internalization (Endocytosis) Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Disruption Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Mitotic Arrest MMAE_released Released MMAE MMAE_released->Tubulin 5. Inhibition of Tubulin Polymerization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->MMAE_released 4. Linker Cleavage & Payload Release ADC HER2-Targeted ADC (e.g., Antibody-DBCO-PEG-MMAE) ADC->HER2 1. Binding

Caption: Mechanism of action of a HER2-targeted ADC with an MMAE payload.

References

Application Notes and Protocols for Labeling Proteins with DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of proteins with bioorthogonal handles is a cornerstone of modern bioconjugation, enabling the creation of advanced diagnostics, therapeutics, and research tools. Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient conjugation of molecules in complex biological environments.[1] DBCO-PEG3-NHS ester is a heterobifunctional linker designed to attach a DBCO group to proteins via reaction with primary amines, such as the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This document provides detailed application notes and experimental protocols for the successful labeling of proteins using this compound.

Principle of the Reaction

The labeling process is a two-step procedure. First, the N-hydroxysuccinimide (NHS) ester of the DBCO-PEG3-NHS reagent reacts with primary amines on the protein surface (typically lysine residues) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). Following this initial labeling step, the DBCO-functionalized protein can be conjugated to any azide-containing molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click" reaction is highly specific and proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[2]

Applications of DBCO-Labeled Proteins

DBCO-labeled proteins are versatile tools with a wide range of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • In Vivo Imaging: Attachment of fluorescent dyes or imaging agents for tracking proteins in living organisms.[3]

  • Immunoassays: Development of sensitive diagnostic assays.

  • Protein-Protein Interaction Studies: Creation of well-defined protein conjugates to study biological pathways.

  • Surface Immobilization: Covalent attachment of proteins to surfaces for biosensor development.

Quantitative Data Summary

The efficiency of protein labeling with this compound is influenced by several factors, most notably the molar ratio of the DBCO reagent to the protein. The following table summarizes the expected degree of labeling (DOL) and protein recovery based on different reaction conditions.

Molar Excess of this compound to ProteinProtein ConcentrationExpected Degree of Labeling (DOL)Typical Protein RecoveryNotes
10-20x>1 to 5 mg/mLLow to Moderate>85%Optimal for proteins with numerous accessible amines.
20-40x0.5 to ≤1 mg/mLModerate to High>85%Recommended for more dilute protein solutions to achieve sufficient labeling.[4]
5-10x1-5 mg/mLHigh>85%Often yields the highest conjugation efficiency before encountering solubility issues.
>10x1-5 mg/mLVariableMay be reducedHigher molar excess can lead to protein and/or reagent precipitation, potentially lowering the yield.[5][6]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or other purification system (e.g., dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.[7]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS prior to labeling.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvent and equilibrate the reagent to room temperature before opening the vial.[9]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 20-fold molar excess, add 2 µL of 10 mM this compound for every 1 nmol of protein.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

  • Purification of the DBCO-Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).[10]

Protocol 2: Characterization of the DBCO-Labeled Protein

1. Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry:

The DOL, which is the average number of DBCO molecules per protein, can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[4][7]

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the DBCO group at 280 nm:

    • Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein

      • Where:

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • CF is the correction factor for the DBCO reagent at 280 nm (typically around 0.90 for DBCO-PEG4).[4][11]

  • Calculate the DOL using the following formula:

    • DOL = A309 / (ε_DBCO x Protein Concentration (M))

      • Where:

        • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

2. Confirmation of Labeling by SDS-PAGE:

  • Analyze the unlabeled protein and the purified DBCO-labeled protein by SDS-PAGE.

  • Successful labeling may result in a slight increase in the molecular weight of the protein, which can sometimes be visualized as a shift in the band on the gel.

3. Analysis by HPLC:

  • High-performance liquid chromatography (HPLC) can be used to assess the purity of the conjugate and confirm labeling.[7]

  • Reverse-phase HPLC will typically show a shift to a longer retention time for the DBCO-labeled protein compared to the unlabeled protein due to the increased hydrophobicity of the DBCO group.[12]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Protein in Amine-Free Buffer mix Mix Protein and This compound protein_prep->mix dbco_prep Prepare 10 mM DBCO-PEG3-NHS in anhydrous DMSO dbco_prep->mix incubate Incubate at RT (30-60 min) mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify via Desalting Column or Dialysis quench->purify dol Determine DOL (UV-Vis) purify->dol sds_page SDS-PAGE Analysis purify->sds_page hplc HPLC Analysis purify->hplc

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway protein Protein (with Lysine residues) dbco_protein DBCO-Labeled Protein protein->dbco_protein NHS Ester Reaction (pH 7.2-8.5) dbco_nhs This compound dbco_nhs->dbco_protein conjugate Final Protein Conjugate dbco_protein->conjugate Copper-Free Click Chemistry (SPAAC) azide_molecule Azide-Containing Molecule azide_molecule->conjugate

Caption: Logical relationship of the two-step protein conjugation process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compound due to hydrolysis.Use fresh, anhydrous DMSO to prepare the stock solution immediately before use. Equilibrate the reagent vial to room temperature before opening.[4][9]
Buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer such as PBS before labeling.[4]
Insufficient molar excess of the DBCO reagent.Increase the molar excess of this compound, especially for dilute protein solutions.[4]
Protein Precipitation/Aggregation High molar excess of the DBCO reagent.Reduce the molar excess of the DBCO reagent. A molar ratio of DBCO to antibody above 5 has been shown to cause precipitation.[5][6]
Suboptimal buffer conditions (pH, ionic strength).Ensure the buffer pH is appropriate for the stability of your specific protein.
High protein concentration.If aggregation occurs, try reducing the protein concentration.[5]
No Conjugation in Subsequent Click Reaction DBCO group has degraded.DBCO-functionalized proteins can be stored at -20°C for up to a month, but the reactivity of the DBCO group may decrease over time.[8] Use freshly labeled protein for the best results.
Presence of azide (B81097) in the buffer during DBCO labeling.Ensure all buffers used for labeling and storage of the DBCO-protein are azide-free.

Conclusion

Labeling proteins with this compound is a robust and versatile method for introducing a bioorthogonal handle for subsequent copper-free click chemistry. By carefully controlling the reaction conditions, particularly the molar ratio of the labeling reagent to the protein, researchers can achieve efficient labeling and high yields of the desired conjugate. The detailed protocols and troubleshooting guide provided in this document should serve as a valuable resource for scientists and professionals in the field of bioconjugation.

References

Application Notes and Protocols for DBCO-PEG3-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. It serves as a molecular bridge, enabling the covalent linkage of biomolecules containing primary amines, such as proteins, antibodies, and peptides, to molecules functionalized with an azide (B81097) group.[1] This reagent incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1][2][3] This reaction is highly efficient and biocompatible, proceeding rapidly under mild physiological conditions without the need for a toxic copper catalyst.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic triethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[2]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1][4][5]

The unique combination of these functionalities makes this compound an invaluable tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), protein-peptide conjugates, and for surface modification.[1][3][6][7]

Reaction Mechanism

The bioconjugation process using this compound is a two-step process. First, the NHS ester reacts with a primary amine on the target biomolecule. Second, the DBCO group is available for a subsequent copper-free click reaction with an azide-functionalized molecule.

Step 1: Amine Acylation

The NHS ester reacts with a primary amine via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[5] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are more likely to be deprotonated and thus more nucleophilic.[5][8]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products DBCO_PEG_NHS This compound DBCO_Protein DBCO-PEG3-Protein (Amide Bond) DBCO_PEG_NHS->DBCO_Protein + Protein-NH₂ (pH 7.2-8.5) Protein_NH2 Protein-NH₂ (Primary Amine) NHS NHS (Byproduct) DBCO_Protein->NHS - NHS

Caption: Reaction of this compound with a primary amine.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key quantitative parameters for the reaction of this compound with primary amines, compiled from various protocols.

ParameterRecommended RangeNotes
pH 7.2 - 8.5[5]Optimal reaction occurs between pH 8.3 and 8.5.[5] Lower pH reduces the reaction rate, while higher pH increases the hydrolysis of the NHS ester.[5]
Molar Excess of this compound 10 to 50-fold[8][9]A 10-fold molar excess is recommended for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold excess is suggested for concentrations < 5 mg/mL.[8]
Protein Concentration 1 - 10 mg/mL[5]Higher protein concentrations can improve labeling efficiency.[5][10]
Reaction Time 30 - 120 minutes30-60 minutes at room temperature or 2 hours on ice/4°C.[8][9][11]
Reaction Temperature 4°C to Room TemperatureIncubation on ice can be used as an alternative to room temperature.[8][9]
Quenching Reagent 50-100 mM Tris or GlycineUsed to stop the reaction by consuming unreacted NHS esters.[8][9][12]

Experimental Protocols

Materials
  • This compound

  • Protein or other amine-containing biomolecule in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]

  • Desalting column or other size-exclusion chromatography media for purification[12][13]

Experimental Workflow

Experimental_Workflow Start Start Prep_Protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Start->Prep_Protein Prep_DBCO 2. Prepare this compound (10 mM stock in anhydrous DMSO/DMF) Reaction 3. Mix Reagents (Add DBCO-PEG3-NHS to protein) Prep_Protein->Reaction Prep_DBCO->Reaction Incubate 4. Incubate (30-60 min at RT or 2h at 4°C) Reaction->Incubate Quench 5. Quench Reaction (Add 50-100 mM Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting column/SEC) Quench->Purify End DBCO-labeled Protein Purify->End

Caption: General workflow for labeling proteins with this compound.

Detailed Protocol for Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be necessary for specific proteins and applications.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS at pH 7.4.[5] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or desalting.[9][11]

    • For optimal labeling, consider exchanging the buffer to a 0.1 M sodium bicarbonate or sodium phosphate buffer with a pH of 8.3-8.5.[5]

  • This compound Solution Preparation:

    • Important: NHS esters are moisture-sensitive.[8][9] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[8][9]

    • Immediately before use, prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[5][8][12] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[8][11]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is recommended.[8][9] The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume.[11]

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.[8][9][11]

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8][9][12]

    • Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, such as a desalting column, or by dialysis.[12][13]

The resulting DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

Storage and Stability

  • This compound (lyophilized): Store at -20°C, protected from moisture.[2][14]

  • This compound (in anhydrous DMSO/DMF): Stock solutions can be stored for a few days at -20°C, but fresh preparation is highly recommended.[8]

  • DBCO-labeled Protein: Store under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage.

References

Application Notes and Protocols for Antibody-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of dibenzocyclooctyne (DBCO) to antibodies. This process is a cornerstone of copper-free click chemistry, enabling the attachment of various molecules, such as fluorophores, drugs, or oligonucleotides, to antibodies in a specific and efficient manner.[1][2]

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a cyclooctyne, like DBCO, and an azide-functionalized molecule.[1] This copper-free click chemistry is ideal for biological applications as it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][3] The reaction is highly specific, forming a stable triazole linkage.[1][4] DBCO is often introduced to the antibody via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine (B10760008) residues.[][6]

Key Features of DBCO-Antibody Conjugation:
  • Biocompatible: The reaction does not require a toxic copper catalyst, making it suitable for use with sensitive biological molecules and in living systems.[2][7]

  • High Specificity: The DBCO group reacts specifically with azide (B81097) groups, minimizing off-target reactions with other functional groups found in biological systems.[1][2]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and ambient temperature.[2][3]

  • High Efficiency: The reaction typically proceeds with high yields, resulting in a stable triazole bond.[1][2]

  • Stability: Both the DBCO-functionalized antibody and the final conjugate exhibit good stability.[1][4] However, the DBCO group's reactivity can diminish over time, so it is recommended to use the functionalized antibody promptly.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of DBCO to antibodies, compiled from various sources. This allows for easy comparison of different reaction conditions.

ParameterValueContextSource(s)
Antibody Concentration 1-10 mg/mLRecommended concentration for the conjugation reaction.[2][9]
Molar Excess of DBCO-NHS Ester 5 to 30-foldMolar excess of DBCO-NHS ester over the antibody. A 5-10 fold excess often yields high conjugation.[8] A 20-30 fold excess is also commonly used.[2][4][10][2][4][8][10]
Incubation Time (DBCO Activation) 30-60 minutesReaction time for DBCO-NHS ester with the antibody at room temperature.[4][10][11]
Incubation Temperature (DBCO Activation) Room Temperature or on iceThe reaction can be performed at room temperature or on ice.[10]
Molar Excess of Azide Reagent 2 to 4-foldMolar excess of the azide-modified molecule for the click reaction with the DBCO-antibody.[2][4][10]
Incubation Time (Click Reaction) 2-24 hoursIncubation time for the copper-free click reaction. Can be 2-4 hours at room temperature or overnight at 4°C.[2][12][2][3][12]
Incubation Temperature (Click Reaction) 4°C or Room TemperatureThe click reaction can be performed at 4°C (often overnight) or at room temperature.[2][4][2][4]
Degree of Labeling (DOL) ~1.5Achievable DOL with a 6-fold molar excess of DBCO-NHS ester.[11]
Antibody Recovery ~96%Typical antibody recovery after purification with gel filtration columns.[11]
Stability of DBCO-Antibody Up to 1 month at -20°CThe reactivity of the DBCO group can decrease over time.[8] It is best to use the labeled antibody as soon as possible.[8][4][8]

Experimental Protocols

This section provides detailed protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry conjugation.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol details the labeling of an antibody with a DBCO-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[9]

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[2][4]

  • Desalting column, spin filter, or dialysis cassette for purification.[9]

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2][9] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[4]

    • Remove additives like BSA and gelatin if present.[4]

  • Prepare the DBCO-NHS Ester Solution:

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[4][13]

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2][4] The final concentration of the organic solvent should be below 20% to avoid antibody denaturation.[2]

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[2][4]

  • Quench the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to the reaction mixture to stop the reaction by reacting with any unreacted DBCO-NHS ester.[2][4]

    • Incubate for an additional 15 minutes.[4]

  • Purify the DBCO-labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[9]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[2][9]

    • Store the DBCO-functionalized antibody at -20°C for up to a month, although it is recommended to proceed to the click reaction as soon as possible.[4][8]

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • Purified DBCO-activated antibody

  • Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[4]

Procedure:

  • Reaction Setup:

    • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[2][4]

  • Incubation:

    • Incubate the reaction mixture. Common incubation conditions are overnight at 4°C or for 2-4 hours at room temperature.[2][3][4]

  • Purification of the Final Conjugate:

    • Purify the antibody conjugate from unreacted azide-molecule using an appropriate method such as size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[8]

  • Validation and Storage:

    • Validate the final conjugate using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2][4]

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C depending on the stability of the conjugated molecule.

Visualizations

The following diagrams illustrate the key processes in DBCO-antibody conjugation.

G cluster_0 Part 1: Antibody Activation cluster_1 Part 2: Click Chemistry Conjugation A Antibody in Amine-Free Buffer C Mix Antibody with 20-30x Molar Excess of DBCO-NHS A->C B Prepare 10 mM DBCO-NHS Ester in DMSO/DMF B->C D Incubate 60 min at Room Temperature C->D E Quench with Tris or Glycine D->E F Purify DBCO-Antibody (Desalting/Dialysis) E->F G DBCO-Activated Antibody F->G I Mix DBCO-Ab with 2-4x Molar Excess of Azide-Molecule G->I H Azide-Functionalized Molecule H->I J Incubate Overnight at 4°C or 2-4h at Room Temp I->J K Purify Final Conjugate (SEC/TFF) J->K L Validate and Store Final Conjugate K->L G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Click Reaction Ab Antibody-NH₂ reaction1 + Ab->reaction1 DBCO_NHS      DBCO-NHS Ester     DBCO_NHS->reaction1 Ab_DBCO Antibody-NH-CO-DBCO Ab_DBCO2 Antibody-NH-CO-DBCO reaction1->Ab_DBCO pH 7.2-8.5 reaction2 + Ab_DBCO2->reaction2 Azide_Molecule N₃-Molecule Azide_Molecule->reaction2 Conjugate Antibody-Triazole-Molecule reaction2->Conjugate Copper-Free

References

Application Notes and Protocols for Cell Surface Labeling using DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a versatile, heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to biomolecules. This reagent is particularly valuable for cell surface labeling due to its two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a DBCO group. The NHS ester readily reacts with primary amines, such as the lysine (B10760008) residues on cell surface proteins, to form stable amide bonds.[1][2][3] The DBCO group facilitates a highly specific and efficient copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[4][5] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[5]

The integrated polyethylene (B3416737) glycol (PEG) linker, a short chain of three ethylene (B1197577) glycol units, enhances the water solubility of the reagent and reduces steric hindrance, thereby improving accessibility for subsequent conjugation reactions.[5] These properties make this compound a powerful tool for a variety of applications, including:

  • Cell Surface Engineering: Modifying cell surfaces with specific ligands, probes, or drugs.

  • Live-Cell Imaging: Attaching fluorescent dyes for tracking and visualization of cells and their surface proteins.

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[6]

  • Proteomics: Identifying and quantifying cell surface proteins.

  • Drug Delivery: Targeting nanoparticles or liposomes to specific cell populations.

Principle of Labeling

Cell surface labeling with this compound can be achieved through two primary strategies:

  • Direct Labeling of Surface Amines: The NHS ester group of the reagent directly reacts with primary amines on cell surface proteins. This one-step method is rapid and straightforward for pan-protein labeling.[1][2]

  • Two-Step Bioorthogonal Labeling: This approach offers higher specificity. First, cells are metabolically labeled with an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is incorporated into cell surface glycans. Subsequently, the azide-presenting cells are treated with a DBCO-functionalized molecule (in this case, a molecule previously conjugated with this compound) for a highly specific click reaction.[4][7]

Chemical Reaction Pathway

The following diagram illustrates the two-step reaction mechanism of this compound for cell surface labeling.

Cell Cell Surface Protein (-NH2) Labeled_Cell DBCO-Labeled Cell Surface Protein Cell->Labeled_Cell NHS Ester Reaction (pH 7.2-8.5) DBCO_NHS This compound DBCO_NHS->Labeled_Cell Final_Product Conjugated Cell Surface Protein Labeled_Cell->Final_Product Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore-N3) Azide_Molecule->Final_Product Copper-Free Click Chemistry (SPAAC)

Caption: Reaction scheme for cell surface protein modification.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the surface of live cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Live cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine (B1666218) in PBS

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Adherent Cells: Wash cells grown in a culture dish twice with ice-cold PBS.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle agitation for suspension cells.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent.

    • The DBCO-labeled cells are now ready for the subsequent click chemistry reaction with an azide-modified molecule.

Protocol 2: Copper-Free Click Chemistry Reaction on Labeled Cells

This protocol describes the reaction of DBCO-labeled cells with an azide-modified molecule of interest (e.g., a fluorescent probe).

Materials:

  • DBCO-labeled cells (from Protocol 1)

  • Azide-modified molecule of interest (e.g., Azide-Fluorophore)

  • PBS or other suitable buffer

Procedure:

  • Prepare Azide-Modified Molecule: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO, water) to a desired stock concentration.

  • Click Reaction:

    • Resuspend the DBCO-labeled cells in PBS.

    • Add the azide-modified molecule to the cell suspension at a final concentration typically ranging from 10 to 100 µM. A 5- to 10-fold molar excess of the azide (B81097) molecule over the estimated number of surface DBCO groups is recommended.

    • Incubate for 1-2 hours at 37°C. Incubation times may be optimized for specific applications.

  • Washing:

    • Wash the cells three times with PBS to remove the unreacted azide-modified molecule.

  • Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Experimental Workflow Diagram

Start Start Prep_Cells Prepare Live Cells (Wash with PBS) Start->Prep_Cells Labeling Incubate Cells with this compound (0.1-1 mM, 30 min RT or 2h on ice) Prep_Cells->Labeling Prep_Reagent Prepare 10 mM DBCO-PEG3-NHS Ester in DMSO/DMF Prep_Reagent->Labeling Quench Quench Reaction (Tris or Glycine) Labeling->Quench Wash1 Wash Cells with PBS (3x) Quench->Wash1 Click_Reaction Incubate with Azide-Modified Molecule (10-100 µM, 1-2h at 37°C) Wash1->Click_Reaction Wash2 Wash Cells with PBS (3x) Click_Reaction->Wash2 Analysis Downstream Analysis (Flow Cytometry, Microscopy) Wash2->Analysis End End Analysis->End

Caption: Workflow for cell surface labeling and analysis.

Quantitative Data

The following tables summarize key quantitative parameters for successful cell surface labeling using this compound and subsequent click chemistry.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
This compound Concentration0.1 - 1 mMOptimal concentration is cell-type dependent and should be titrated.[8]
Cell Density (Suspension)1 x 10^6 - 1 x 10^7 cells/mLHigher cell densities can improve labeling efficiency.
NHS Ester Labeling Time30 min at RT or 2h on iceLower temperatures can reduce endocytosis of the label.[9]
Azide-Molecule Concentration10 - 100 µMA 5- to 10-fold molar excess over DBCO is recommended.[7]
Click Reaction Time1 - 2 hours at 37°CLonger incubation may improve signal but can affect cell viability.[10]

Table 2: Cell Viability and Labeling Efficiency

AssayMethodTypical Results
Cell Viability
MTT or CCK-8 Assay>90% viability at optimal this compound concentrations.
Trypan Blue Exclusion>95% viability immediately after labeling.
Labeling Efficiency
Flow CytometrySignificant increase in fluorescence intensity compared to unlabeled controls.[11][12]
Fluorescence MicroscopyUniform and bright cell surface staining.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compoundPrepare fresh stock solution in anhydrous solvent immediately before use.
Suboptimal pHEnsure the labeling buffer is amine-free and has a pH between 7.2 and 8.5.[3]
Insufficient reagent concentrationIncrease the concentration of this compound or the azide-modified molecule.
High Background Staining Incomplete quenchingEnsure quenching step is performed correctly.
Insufficient washingIncrease the number and volume of washes after labeling and click reaction steps.
Non-specific binding of azide probeInclude a blocking step (e.g., with BSA) before adding the azide-modified molecule.
Decreased Cell Viability High concentration of reagent or solventOptimize the concentration of this compound and ensure the final solvent concentration is low (<1%).
Prolonged incubation at 37°CReduce the incubation time for the click reaction or perform it at a lower temperature for a longer duration.

Conclusion

This compound is a highly effective reagent for cell surface labeling, offering a straightforward and robust method for covalently attaching a bioorthogonal handle to live cells. The protocols provided herein serve as a starting point for developing optimized labeling strategies for a wide range of research and drug development applications. Careful optimization of reagent concentrations and incubation times is crucial for achieving high labeling efficiency while maintaining cell viability.

References

Application Notes and Protocols for Live Cell Imaging Using DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of DBCO-PEG3-NHS ester in live cell imaging experiments. This reagent is a key component in bioorthogonal, copper-free click chemistry, enabling the precise labeling and visualization of biomolecules in their native cellular environment.

Introduction to this compound in Live Cell Imaging

This compound is a heterobifunctional linker that plays a pivotal role in the two-step labeling of biomolecules for live-cell imaging. It incorporates three key elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found in proteins and antibodies.[2][3]

  • Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving the efficiency of the labeling reaction.[4][5]

This combination of features makes this compound an ideal tool for pre-labeling proteins and other amine-containing molecules of interest. These DBCO-functionalized biomolecules can then be used to visualize cellular targets that have been metabolically or genetically engineered to express azide (B81097) groups.

Core Applications in Live Cell Imaging

The versatility of this compound lends itself to a variety of live cell imaging applications, including:

  • Cell Surface Protein Labeling: Antibodies functionalized with this compound can be used to label specific azide-modified proteins on the cell surface for visualization and tracking.[6]

  • Pulse-Chase Experiments: The dynamics of protein trafficking and turnover can be investigated by sequentially labeling with different fluorophores.[6]

  • Multi-Color Imaging: In conjunction with other orthogonal bioorthogonal reactions, it is possible to visualize multiple targets simultaneously.[6]

  • Super-Resolution Microscopy: The small size of the DBCO linker and the attached fluorophore is advantageous for advanced imaging techniques requiring high labeling density and precision.[6]

Quantitative Data Summary

The efficiency of the labeling process is crucial for obtaining high-quality imaging data. The following tables summarize key quantitative parameters for the use of DBCO-based reagents in bioconjugation and live cell imaging.

Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry

ParameterValueReference(s)
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹[6]
Optimal pH for NHS Ester Conjugation7-9[6][7]
Recommended Molar Excess of DBCO-NHS Ester to Antibody10 to 50-fold[6][7]
Typical Incubation Time for Antibody-DBCO Conjugation30 minutes at room temperature or 2 hours on ice[6][7]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells4-12 hours at room temperature or 12+ hours at 4°C[5][6]

Table 2: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions

Bioorthogonal ReactionRelative Reaction RateNotesReference(s)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Moderate to FastCopper-free, highly bioorthogonal.[6][8]
Inverse Electron Demand Diels-Alder (iEDDA)Very FastReaction of tetrazines with strained alkenes/alkynes.[8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)FastRequires a copper catalyst which can be toxic to cells.[1]

Experimental Protocols

Here, we provide detailed protocols for the conjugation of this compound to an antibody and its subsequent use for labeling azide-modified live cells.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an antibody with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution in an amine-free buffer such as PBS.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[7]

  • Antibody Conjugation:

    • Add the this compound stock solution to the antibody solution at a 10- to 50-fold molar excess.[6][7] The optimal molar excess should be determined empirically for each antibody.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[6][7]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer for the antibody.[6][10]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).[6]

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz - tetraacetylated N-azidoacetylmannosamine)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the azide-sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.[6]

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[6]

Protocol 3: Live Cell Imaging with DBCO-Functionalized Antibody

This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[6]

  • Labeling:

    • Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[6]

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[6]

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[6]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.[6]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Metabolic Labeling of Cells cluster_step3 Step 3: Live Cell Imaging antibody Antibody conjugate antibody->conjugate Amine Reaction dbco_nhs This compound dbco_nhs->conjugate dbco_antibody DBCO-Antibody Conjugate azide_cells Azide-Labeled Cells click_reaction dbco_antibody->click_reaction conjugate->dbco_antibody cells Live Cells incorporate cells->incorporate Metabolic Incorporation azide_sugar Azide-Modified Sugar azide_sugar->incorporate azide_cells->click_reaction SPAAC 'Click' Reaction incorporate->azide_cells labeled_cells Labeled Cells for Imaging microscope Fluorescence Microscopy labeled_cells->microscope click_reaction->labeled_cells

Caption: Experimental workflow for live cell imaging using this compound.

EGFR_signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Azide-Labeled) EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation DBCO_Ab DBCO-Antibody-Fluorophore DBCO_Ab->EGFR 'Clicks' to Azide Grb2 Grb2 Dimer->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: EGFR signaling pathway with DBCO-based labeling of the receptor.

References

Application Notes and Protocols for DBCO-PEG3-NHS Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on biomolecules. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic properties of the final conjugate.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for the synthesis and evaluation of ADCs. Detailed protocols for antibody modification, drug conjugation, purification, and characterization are presented, along with methods for assessing in vitro efficacy.

Chemical Properties and Mechanism of Action

This compound facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[] Subsequently, the DBCO group reacts with an azide-functionalized payload (e.g., a cytotoxic drug) through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in biological conditions without interfering with native cellular processes, and importantly, it does not require a cytotoxic copper catalyst.[1]

A variation of this linker, DBCO-PEG3-SS-NHS ester, incorporates a cleavable disulfide bond, enabling the release of the drug payload in the reducing environment of the cell, such as within the lysosome.[1][4][5]

Data Presentation

The following tables summarize key quantitative data relevant to the use of DBCO-PEG-NHS esters in the development of ADCs. These values are representative and may require optimization for specific antibodies and payloads.

Table 1: Recommended Reaction Conditions for Antibody-Linker Conjugation

ParameterRecommended ValueReference
Antibody Concentration1 - 10 mg/mL[]
This compound:Antibody Molar Ratio5 - 20 fold excess[6]
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.2-8.0)[]
Reaction Time30 - 60 minutes at Room Temperature or 2 hours on ice[6]
Quenching Agent50-100 mM Tris or Glycine[6]

Table 2: Parameters for Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

ParameterDescriptionExample ValueReference
Molar Extinction Coefficient of Antibody at 280 nm (εAb,280)Intrinsic property of the antibody~210,000 M⁻¹cm⁻¹ for IgG[6]
Molar Extinction Coefficient of DBCO-linker at 280 nm (εLinker,280)Correction factor for linker absorbance at 280 nmVaries by specific linker structure[6]
Molar Extinction Coefficient of DBCO-linker at ~309 nm (εLinker,309)Maximum absorbance of the DBCO group~12,000 M⁻¹cm⁻¹[6]
A280Absorbance of the ADC at 280 nmMeasured experimentally
A309Absorbance of the ADC at ~309 nmMeasured experimentally

Table 3: Representative In Vitro Efficacy of ADCs

ADC TargetCell LinePayloadIC50Reference
PSMADU145-PSMADGN549Varies with ADC construct[7]
EGFRA549MMAEStatistically significant inhibition[8]
VariousOVCAR-8Paclitaxel~50-100 nM[9]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer like PBS.[] If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into PBS.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[6] The final concentration of DMSO in the reaction mixture should be below 10% to maintain antibody integrity.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching agent using a desalting column equilibrated with PBS.

Protocol 2: Copper-Free Click Chemistry for Payload Conjugation

This protocol describes the conjugation of an azide-functionalized payload to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • Azide-functionalized payload

  • PBS buffer, pH 7.4

Procedure:

  • Reaction Setup: Combine the purified DBCO-modified antibody with a 1.5- to 5-fold molar excess of the azide-functionalized payload in PBS.[6]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.

  • Purification of the ADC: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload.[6]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol provides a straightforward method to determine the average number of drug molecules conjugated per antibody.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of the DBCO group, approximately 309 nm (A309).

  • Calculate the concentration of the DBCO-linker using the Beer-Lambert law and the molar extinction coefficient of the DBCO group at 309 nm (εLinker,309 ≈ 12,000 M⁻¹cm⁻¹).

    • Concentration of Linker (M) = A309 / εLinker,309

  • Correct the absorbance at 280 nm for the contribution of the DBCO-linker. A correction factor (CF) which is the ratio of the linker's absorbance at 280 nm to its absorbance at 309 nm needs to be determined or estimated.

    • Corrected A280 = A280 - (A309 * CF)

  • Calculate the antibody concentration using the corrected A280 and the molar extinction coefficient of the antibody at 280 nm (εAb,280).

    • Concentration of Antibody (M) = Corrected A280 / εAb,280

  • Calculate the average DAR.

    • DAR = Concentration of Linker / Concentration of Antibody

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the efficacy of the ADC in killing cancer cells in culture.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated drug, and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_purification1 Purification cluster_payload_conjugation Payload Conjugation cluster_purification2 Final ADC Purification cluster_characterization Characterization & Evaluation mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange conjugation NHS Ester Reaction (mAb + Linker) buffer_exchange->conjugation dbco_peg_nhs This compound dbco_peg_nhs->conjugation quench Quenching conjugation->quench desalting Desalting Column quench->desalting click_reaction Copper-Free Click Chemistry (DBCO-mAb + Azide-Payload) desalting->click_reaction azide_payload Azide-Payload azide_payload->click_reaction sec_hic SEC / HIC click_reaction->sec_hic dar_analysis DAR Analysis (UV-Vis, HIC, LC-MS) sec_hic->dar_analysis cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT) dar_analysis->cytotoxicity_assay adc_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding 1. Targeting receptor Target Antigen on Cancer Cell receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization early_endosome Early Endosome endocytosis->early_endosome 3. Trafficking late_endosome Late Endosome / MVB early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome drug_release Drug Release (Linker Cleavage) lysosome->drug_release 4. Payload Release cytotoxicity Cytotoxicity (e.g., DNA Damage, Apoptosis) drug_release->cytotoxicity 5. Drug Action

References

Step-by-Step Guide for DBCO-PEG3-NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practice of conjugating DBCO-PEG3-NHS ester to biomolecules containing primary amines, such as proteins, antibodies, and amino-modified oligonucleotides.

Introduction

This compound is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to a target molecule. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. The incorporated DBCO group can then participate in a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-containing molecules. This two-step conjugation strategy is widely employed in bioconjugation, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[1][2] The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[3]

The conjugation process involves the formation of a stable amide bond between the NHS ester and a primary amine on the target biomolecule. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.

Data Presentation: Quantitative Parameters for this compound Conjugation

The following tables summarize key quantitative parameters for the conjugation of this compound to proteins/antibodies and oligonucleotides, compiled from various sources to aid in experimental design.

Table 1: Reaction Conditions for this compound Conjugation with Proteins/Antibodies

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Protein) 5 to 30-foldRoom Temperature, 30-60 min[4][5]
Optimal pH 7.0 - 9.0Aqueous buffer (e.g., PBS)[4][5]
Reaction Temperature 4°C to Room Temperature (20-25°C)Dependent on desired reaction time[5]
Reaction Time 30 minutes to 2 hours at Room Temperature; Overnight at 4°CVaries with temperature and reactant concentrations[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency[5][6]
Solvent for DBCO-NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive[5][6]

Table 2: Reaction Conditions for this compound Conjugation with Amino-Modified Oligonucleotides

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Oligonucleotide) 10 to 50-foldHigher excess for dilute oligo solutions
Optimal pH 7.0 - 9.0Amine-free buffer (e.g., bicarbonate, borate, or PBS)
Reaction Temperature Room Temperature (20-25°C) or 4°CLonger incubation is needed at 4°C
Reaction Time 2 - 17 hoursTime depends on temperature and reagent concentrations
Oligonucleotide Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency
Solvent for DBCO-NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a generic protein (e.g., an antibody) and an amino-modified oligonucleotide.

Protocol 1: Conjugation of this compound to a Protein/Antibody

Materials:

  • Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification equipment (e.g., desalting column, size-exclusion chromatography system)

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.5.[7] Buffers containing primary amines like Tris must be avoided as they will compete with the reaction.[7]

    • If the protein buffer contains interfering substances, perform a buffer exchange into the appropriate reaction buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Longer incubation times (overnight) at 4°C are also possible.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add Tris buffer to a final concentration of 50 mM).

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Conjugation of this compound to an Amino-Modified Oligonucleotide

Materials:

  • Lyophilized amino-modified oligonucleotide

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., desalting column, HPLC system)

Procedure:

  • Preparation of Oligonucleotide Solution:

    • Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a 10-20 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution.

    • Vortex the mixture gently to ensure it is well-mixed.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the DBCO-labeled oligonucleotide from unreacted reagents using a desalting column or reverse-phase HPLC. The DBCO-conjugated oligonucleotide will have a longer retention time on a reverse-phase column than the unconjugated oligonucleotide.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Primary_Amine Biomolecule-NH₂ (Protein, Oligo, etc.) Nucleophilic_Attack Nucleophilic Attack Primary_Amine->Nucleophilic_Attack pH 8.3-8.5 DBCO_NHS This compound DBCO_NHS->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate NHS_Leaving NHS Release Intermediate->NHS_Leaving Conjugate Biomolecule-NH-CO-PEG3-DBCO (Stable Amide Bond) NHS_Leaving->Conjugate NHS_Byproduct N-hydroxysuccinimide NHS_Leaving->NHS_Byproduct

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow Start Start Reagent_Prep Prepare Biomolecule and this compound Stock Start->Reagent_Prep Conjugation Incubate Biomolecule with This compound Reagent_Prep->Conjugation Quench Quench Reaction (e.g., with Tris buffer) Conjugation->Quench Purification Purify Conjugate (Desalting, SEC, or HPLC) Quench->Purification Analysis Characterize Conjugate (e.g., UV-Vis, Mass Spec) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound conjugation.

Application Example: Studying G-Protein Coupled Receptor (GPCR) Signaling

Antibodies conjugated with DBCO can be used to label cell surface receptors, such as GPCRs, that have been metabolically engineered to express azide (B81097) groups. This allows for the specific attachment of imaging agents or other probes to study receptor trafficking and signaling.

GPCR_Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR-Azide G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Production Effector->Second_Messenger Ligand Ligand (Agonist) Ligand->GPCR Binding & Activation Antibody_DBCO Antibody-DBCO-Fluorophore Antibody_DBCO->GPCR Click Reaction (Labeling) Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Labeling a GPCR with a DBCO-conjugated antibody to study signaling.

References

Application Notes and Protocols for DBCO-PEG3-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), imaging agents, and other protein-based therapeutics and research tools.[1] This reagent features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. The PEG3 linker, a short polyethylene (B3416737) glycol chain, enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance.[2]

The NHS ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly dependent on the pH of the buffer. The DBCO group allows for a highly specific and bioorthogonal reaction with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This copper-free click chemistry is advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.[4]

These application notes provide detailed protocols for the use of this compound in labeling proteins and subsequent conjugation via copper-free click chemistry, with a focus on optimizing reaction buffer conditions for maximal efficiency and yield.

Reaction Mechanism and Workflow

The overall process involves two main stages: the labeling of a biomolecule with this compound and the subsequent copper-free click chemistry reaction with an azide-containing molecule.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry Protein Protein Labeled_Protein DBCO-Labeled Protein Protein->Labeled_Protein Primary Amines (e.g., Lysine) DBCO_NHS This compound DBCO_NHS->Labeled_Protein NHS Ester Reaction (pH 7.2-8.5) Azide_Molecule Azide-Containing Molecule Conjugate Stable Triazole Conjugate Labeled_Protein->Conjugate Azide_Molecule->Conjugate SPAAC Reaction G start Start prep_buffer Prepare Reaction Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) start->prep_buffer prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) prep_buffer->prep_protein conjugate Add DBCO-NHS to Protein (5-20x molar excess) prep_protein->conjugate prep_dbco Prepare 10mM this compound in DMSO or DMF (fresh) prep_dbco->conjugate incubate Incubate (30-60 min at RT or 2h on ice) conjugate->incubate quench Quench Reaction (50-100mM Tris-HCl, 15 min) incubate->quench purify Purify DBCO-Labeled Protein (Desalting Column/SEC) quench->purify end End purify->end

References

Application Notes and Protocols for DBCO-PEG3-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-PEG3-NHS ester for the labeling of biomolecules. This bifunctional linker enables a two-step bioconjugation strategy, beginning with the covalent attachment of the dibenzocyclooctyne (DBCO) moiety to a primary amine-containing biomolecule via the N-hydroxysuccinimide (NHS) ester, followed by a copper-free click chemistry reaction with an azide-functionalized molecule. This methodology is widely employed in drug development, diagnostics, and various research applications for the precise and stable conjugation of molecules such as proteins, antibodies, and peptides.

Introduction to this compound Chemistry

This compound is a heterobifunctional crosslinker that contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2][3] This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][4]

  • PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the labeled molecule and reduces steric hindrance.[1][5]

  • NHS (N-Hydroxysuccinimide) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][7]

The labeling process involves two main stages:

  • Amine Labeling: The NHS ester of the this compound reacts with primary amines on the target biomolecule.

  • Copper-Free Click Chemistry: The DBCO-labeled biomolecule is then reacted with a molecule containing an azide (B81097) group to form a stable triazole linkage.[1][2]

Molar Excess Calculation

The efficiency of the labeling reaction is critically dependent on the molar ratio of the this compound to the biomolecule. Optimizing this molar excess is crucial to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of biological activity.

Formula for Calculating the Mass of this compound:

To calculate the required mass of the this compound for the initial amine labeling step, the following formula can be used:[8][9]

Recommended Molar Excess Ratios:

The optimal molar excess varies depending on the concentration of the protein and the desired degree of labeling. The following tables provide general starting recommendations for both the amine labeling and the subsequent click chemistry reaction.

Table 1: Recommended Molar Excess for this compound Labeling of Primary Amines
Protein ConcentrationRecommended Molar Excess (this compound : Protein)Notes
> 5 mg/mL5 - 10 foldHigher protein concentrations generally lead to more efficient labeling.[10]
1 - 5 mg/mL10 - 20 foldA common concentration range for antibody labeling.[10][11]
< 1 mg/mL20 - 50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[10][11]
Table 2: Recommended Molar Excess for DBCO-Azide Click Chemistry Reaction
Reactant in ExcessRecommended Molar Excess (Excess Reagent : Limiting Reagent)Notes
Azide-modified molecule2 - 4 foldThis is a common recommendation when the DBCO-labeled biomolecule is the limiting reagent.[1]
DBCO-labeled biomolecule1.5 - 3 foldThis can be inverted if the azide-activated molecule is more precious or limited in quantity.[2]

Experimental Protocols

The following are detailed protocols for the two-step labeling procedure using this compound.

Protocol 1: Labeling of a Biomolecule with this compound

This protocol describes the covalent attachment of the DBCO group to a primary amine-containing biomolecule.

Materials:

  • Biomolecule (e.g., antibody, protein)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[8][12] Avoid buffers containing primary amines like Tris.[8][12]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][11]

  • Calculate the Required Volume of this compound: Use the formula provided above and the recommendations in Table 1 to determine the appropriate amount of the crosslinker.

  • Reaction: Add the calculated volume of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10-20%.[1][13]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[6][11]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled biomolecule with an azide-functionalized molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer: PBS or other suitable azide-free buffer, pH 7.2-7.4.

Procedure:

  • Prepare the Reactants: Dissolve the azide-functionalized molecule in the reaction buffer.

  • Molar Ratio: Determine the desired molar ratio of the DBCO-labeled biomolecule to the azide-functionalized molecule based on the recommendations in Table 2.

  • Reaction: Mix the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1][2][14] The reaction time may vary depending on the specific reactants and their concentrations.

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography).

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry start Prepare Biomolecule (1-10 mg/mL in pH 8.3-8.5 buffer) calculate Calculate Molar Excess (5-50x) start->calculate Determine Biomolecule Amount prepare_dbco Prepare this compound (10 mg/mL in DMSO/DMF) prepare_dbco->calculate react_amine Incubate (30 min - 2h at RT or overnight at 4°C) calculate->react_amine Add this compound quench Quench Reaction (Optional) react_amine->quench purify1 Purify DBCO-labeled Biomolecule react_amine->purify1 quench->purify1 prepare_azide Prepare Azide-functionalized Molecule purify1->prepare_azide DBCO-labeled Biomolecule react_click Incubate (2-12h at RT or overnight at 4°C) purify1->react_click prepare_azide->react_click Mix Reactants (1.5-4x molar excess) purify2 Purify Final Conjugate (Optional) react_click->purify2 end Final Conjugate react_click->end purify2->end reaction_scheme cluster_amine_labeling Amine Labeling cluster_click_chemistry Copper-Free Click Chemistry Biomolecule-NH2 Biomolecule-NH₂ DBCO_Biomolecule DBCO-PEG3-Biomolecule Biomolecule-NH2->DBCO_Biomolecule + DBCO_NHS DBCO-PEG3-NHS DBCO_NHS->DBCO_Biomolecule DBCO_NHS->DBCO_Biomolecule pH 8.3-8.5 plus1 + DBCO_Biomolecule_2 DBCO-PEG3-Biomolecule NHS NHS Final_Conjugate Biomolecule-PEG3-Triazole-Molecule DBCO_Biomolecule_2->Final_Conjugate + Azide_Molecule N₃-Molecule Azide_Molecule->Final_Conjugate Azide_Molecule->Final_Conjugate SPAAC

References

Application Notes and Protocols: DBCO-PEG3-NHS Ester for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that enables the conjugation of molecules bearing a primary amine to molecules containing an azide (B81097) group through copper-free click chemistry. This reagent contains a DBCO (dibenzocyclooctyne) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and an NHS (N-hydroxysuccinimide) ester for efficient reaction with primary amines. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These application notes provide detailed protocols for the use of this compound in labeling reactions.

Chemical Properties and Reaction Mechanism

This compound facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[] Subsequently, the DBCO group can react with an azide-modified molecule via SPAAC, a bioorthogonal reaction that proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst.[2][3]

Key Applications

  • Antibody-Drug Conjugate (ADC) Development : Used as a linker to attach cytotoxic drugs to antibodies.[4][5][6]

  • PROTAC Synthesis : Employed as a linker in the synthesis of proteolysis-targeting chimeras.[7]

  • Bioconjugation : Enables the labeling of proteins, peptides, and other biomolecules for various applications, including imaging and diagnostics.[3][8]

  • Surface Modification : Used to functionalize surfaces with biomolecules.[3]

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[9] Stock solutions in anhydrous solvents can be stored for several days at -20°C.[9]

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration. Buffers containing primary amines like Tris or glycine (B1666218) should not be used as they will compete with the labeling reaction.[9]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration.

      • For protein concentrations > 5 mg/mL, use a 10-fold molar excess.[9]

      • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[9]

    • Incubate the reaction under the desired conditions (see Table 1 for guidance).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[9][10]

    • Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted NHS ester is hydrolyzed.[9][10]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[11]

Data Summary: Incubation Conditions

The efficiency of the labeling reaction is influenced by both incubation time and temperature. The following table summarizes recommended starting conditions. Optimization may be required for specific applications.

TemperatureIncubation TimeNotes
Room Temperature30 minutesA common starting point for many protein labeling experiments.[9][10]
4°C / On Ice2 hoursRecommended for sensitive proteins or to slow down the hydrolysis of the NHS ester.[9][10]
Room Temperature1-2 hoursA broader range suggested for efficient conjugation.[11]
4°COvernight (approx. 10-12 hours)Can be used to improve labeling efficiency, particularly for the subsequent click reaction.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagent Prepare DBCO-PEG3-NHS Ester Stock Solution labeling Incubate Protein with This compound prep_reagent->labeling prep_protein Prepare Protein in Amine-Free Buffer prep_protein->labeling quench Quench Reaction with Tris Buffer labeling->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway cluster_reactants Reactants cluster_product1 Step 1: Amine Labeling cluster_reactants2 Reactants for Click Chemistry cluster_product2 Step 2: Click Chemistry protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-PEG3-DBCO protein->labeled_protein pH 7.2-8.5 dbco_nhs This compound dbco_nhs->labeled_protein conjugate Protein-Conjugate labeled_protein->conjugate SPAAC azide Azide-Molecule azide->conjugate

Caption: Two-step conjugation using this compound.

References

Purification of DBCO-Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of dibenzocyclooctyne (DBCO)-labeled proteins. The methodologies outlined are essential for researchers engaged in bioconjugation, drug development, and proteomic studies, ensuring high-purity conjugates for downstream applications.

The process of labeling proteins with DBCO, a key component in copper-free click chemistry, requires a robust purification strategy to remove unreacted DBCO reagents and to separate protein species with varying degrees of labeling.[1] The choice of purification method is contingent on the physicochemical properties of the target protein and the desired scale of purification.

General Workflow

The overall process for generating and purifying DBCO-labeled proteins follows a logical sequence of steps, beginning with the conjugation reaction and culminating in the characterization of the purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Protein_Prep Protein Preparation in Amine-Free Buffer Conjugation Conjugation Reaction Protein_Prep->Conjugation DBCO_Reagent_Prep DBCO-NHS Ester Reagent Preparation in DMSO DBCO_Reagent_Prep->Conjugation Quenching Quenching of Unreacted DBCO-NHS Ester Conjugation->Quenching Excess_Reagent_Removal Removal of Excess Reagent (e.g., Desalting Column) Quenching->Excess_Reagent_Removal High_Resolution_Purification High-Resolution Purification (e.g., HPLC) Excess_Reagent_Removal->High_Resolution_Purification Characterization Characterization (DOL, Purity) High_Resolution_Purification->Characterization

Caption: General workflow for DBCO-protein conjugation and purification.

Quantitative Data Summary

Effective purification of DBCO-labeled proteins is assessed by several key parameters. The following table summarizes expected quantitative outcomes from the described purification protocols.

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Protein Recovery (Initial)>85%Comparison of protein concentration before and after desalting[1][2]
Protein Recovery (HPLC)>80%Comparison of protein concentration before and after HPLC[1]
Purity>95%HPLC peak area analysis[1]
Degree of Labeling (DOL)1 - 5 (Application Dependent)UV-Vis Spectrophotometry, Mass Spectrometry[1]
Mass ConfirmationExpected Mass ± 1 DaESI-MS or MALDI-TOF Mass Spectrometry[1]

Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol provides a general method for labeling a protein with a DBCO-NHS ester.[1] The optimal conditions, particularly the molar excess of the DBCO reagent, should be empirically determined for each specific protein.

Materials:

  • Target protein (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM DBCO-NHS ester stock solution to achieve the desired molar excess, typically between 5- to 20-fold over the protein.[1]

    • Add the calculated volume of the DBCO-NHS ester stock to the protein solution. The final concentration of DMSO should ideally be below 20%.[1]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1]

  • Removal of Excess Reagent:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. This step yields a crude DBCO-conjugated protein solution ready for further purification.[1]

Protocol 2: Purification of DBCO-Labeled Proteins by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for purifying DBCO-conjugated proteins and separating species with different degrees of labeling.[1] The choice of HPLC method depends on the protein's properties.

IEX separates molecules based on their net surface charge. The conjugation of DBCO can alter the protein's isoelectric point (pI), allowing for the separation of labeled and unlabeled species.[1]

G cluster_0 IEX Purification Crude_Sample Crude DBCO-Protein Sample IEX_Column IEX Column Crude_Sample->IEX_Column Gradient Linear Salt Gradient IEX_Column->Gradient Fraction_Collection Fraction Collection Gradient->Fraction_Collection Analysis Analysis of Fractions Fraction_Collection->Analysis

Caption: Workflow for IEX purification of DBCO-labeled proteins.

Materials:

  • Crude DBCO-conjugated protein solution

  • IEX column (anion or cation exchange, selected based on protein pI)

  • Mobile Phase A: Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • Mobile Phase B: High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0)

Procedure:

  • Equilibrate the IEX column with Mobile Phase A.

  • Load the crude DBCO-conjugated protein sample onto the column.

  • Elute the bound proteins using a linear gradient from 0-100% Mobile Phase B over 20-30 minutes.[1]

  • Monitor the eluate at 280 nm (for protein) and 309 nm (for DBCO).[1]

  • Collect fractions and analyze for purity and DOL.

HIC separates proteins based on surface hydrophobicity. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.[1]

Materials:

  • Crude DBCO-conjugated protein solution

  • HIC column (e.g., Butyl, Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Load the sample onto the column.

  • Elute the proteins with a decreasing salt gradient (from high to low salt concentration).

  • Monitor the absorbance at 280 nm and 309 nm.[1]

  • Collect and analyze the relevant fractions.

RP-HPLC offers high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.[1]

Materials:

  • Crude DBCO-conjugated protein solution

  • C4 or C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

Procedure:

  • Equilibrate the column with a low concentration of Mobile Phase B.

  • Inject the sample.

  • Elute with a linear gradient of increasing acetonitrile concentration.

  • Monitor the absorbance at 280 nm and 309 nm.

  • Collect fractions and remove the organic solvent (e.g., by lyophilization).

Protocol 3: Characterization and Quality Control

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL, which represents the average number of DBCO molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO).[1][3]

Procedure:

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[1][2]

  • Calculate the DOL using the following formula:[1]

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]

    • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically between 0.90 and 1.089).[1]

B. SDS-PAGE Analysis

SDS-PAGE can be used to visualize a slight shift in the molecular weight of the protein corresponding to the number of attached DBCO groups, providing a qualitative assessment of labeling.[1][3]

C. Mass Spectrometry

Mass spectrometry (MALDI-TOF or ESI-MS) provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[1][4]

Alternative Purification Strategy: DBCO Magnetic Beads

For smaller-scale purifications or specific applications like pull-down assays, DBCO-functionalized magnetic beads offer a simplified workflow.[5]

G cluster_0 Magnetic Bead Purification Resuspend_Beads Resuspend DBCO Magnetic Beads Incubate_Sample Incubate with Azide-Containing Biomolecule Resuspend_Beads->Incubate_Sample Magnetic_Separation Isolate Beads with Magnetic Separator Incubate_Sample->Magnetic_Separation Wash_Beads Wash Beads to Remove Unbound Molecules Magnetic_Separation->Wash_Beads Elution Elute Conjugated Biomolecule (Optional) Wash_Beads->Elution

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DBCO-PEG3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conjugation efficiency with this compound?

Low conjugation yield is often a result of the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which competes with the desired reaction with primary amines.[1] The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2] Other significant factors include suboptimal reaction conditions, the use of incompatible buffers, and issues with reagent quality or storage.[1][2]

Q2: How should this compound be stored and handled?

DBCO-PEG3-NHS esters are highly sensitive to moisture.[2][3] They should be stored in a desiccated environment at -20°C.[2][4] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[2][5] It is highly recommended to prepare solutions fresh for each experiment and to avoid repeated freeze-thaw cycles of stock solutions.[1][2] For water-insoluble NHS esters, it is best to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6]

Q3: What are the optimal reaction conditions for conjugation?

The efficiency of the conjugation reaction is highly dependent on several experimental parameters. The table below summarizes the generally recommended conditions.

ParameterRecommended Range/ValueKey Considerations
pH 7.2 - 8.5[1][2]A pH of 8.3-8.5 is often a good starting point.[1][6] Lower pH leads to protonated, unreactive amines, while higher pH accelerates NHS ester hydrolysis.[1][2]
Temperature 4°C to Room Temperature (25°C)[1]Lower temperatures can minimize hydrolysis but may require longer incubation times.[7]
Reaction Time 30 minutes to 4 hours[1]Can be extended to overnight at 4°C to improve yield if hydrolysis is a concern.[1][6]
Buffer Type Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)[1][2]Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule.[1][2]
NHS Ester Solvent Anhydrous DMSO or DMF[1][2]Ensure the solvent is anhydrous to prevent premature hydrolysis of the NHS ester.[1] The volume of organic solvent should generally not exceed 10% of the total reaction volume.[8]
Molar Ratio 5- to 20-fold molar excess of NHS ester to protein[1][8]This is a common starting point and should be optimized for each specific application through titration.[1]

Q4: My this compound won't dissolve or precipitates in the reaction buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions.[6] To address this, first dissolve the this compound in a small amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution.[3][6] Then, add this stock solution to your protein solution in the reaction buffer while gently vortexing.[2] The final concentration of the organic solvent should be kept low, typically below 10%, to avoid denaturing the protein.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem 1: Consistently low or no conjugation yield.

Possible Cause Recommended Solution
Hydrolysis of this compound Ensure proper, desiccated storage of the reagent at -20°C.[2][4] Always allow the vial to warm to room temperature before opening to prevent condensation.[2][5] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][2] Avoid repeated freeze-thaw cycles.[1]
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[2]
Incorrect Buffer Composition Use amine-free buffers such as PBS, HEPES, bicarbonate, or borate (B1201080) buffers.[1][2] If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange via dialysis or gel filtration before starting the conjugation.[1][2]
Low Reactant Concentration The competing hydrolysis reaction is more significant in dilute protein solutions.[2] If possible, increase the concentration of your protein (a typical starting range is 1-10 mg/mL) and the molar excess of the this compound.[1][2]
Steric Hindrance The primary amines on your target molecule may be sterically hindered and less accessible. Consider using a crosslinker with a longer spacer arm to overcome this.[1]
Poor Reagent Quality The this compound may have degraded due to improper storage or handling. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[2]

Problem 2: High background or non-specific binding in downstream applications.

Possible Cause Recommended Solution
Excess Unreacted this compound After the conjugation reaction, it is crucial to quench any unreacted NHS ester. This can be done by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2] Subsequently, remove the unreacted crosslinker and quenching agent using a desalting column, gel filtration, or dialysis.[2]
Protein Aggregation The conjugation process can sometimes lead to protein aggregation. To mitigate this, perform small-scale pilot reactions with varying molar ratios of the NHS ester to your protein to find the optimal degree of labeling that does not cause aggregation.[1] Ensure your buffer conditions are optimal for your protein's stability.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

1. Preparation of Protein Solution:

  • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4).

  • If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column.[1][2]

  • Adjust the protein concentration to 1-10 mg/mL.[1][2]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to warm to room temperature before opening.[2][5]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][9]

3. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently mixing.[1][8]

  • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][6]

4. Quenching the Reaction:

  • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[2][5]

  • Incubate for 15 minutes at room temperature.[5][9]

5. Purification of the Conjugate:

  • Remove the excess, unreacted this compound and the quenching reagent by using a desalting column, gel filtration, or dialysis against an appropriate buffer (e.g., PBS).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange (if needed) Prepare_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Buffer_Exchange->Prepare_Protein Conjugation Conjugation (Add NHS ester to protein, RT for 30-60 min or 4°C for 2-12h) Prepare_Protein->Conjugation Prepare_NHS Prepare DBCO-PEG3-NHS (10 mM in anhydrous DMSO/DMF) Prepare_NHS->Conjugation Quenching Quench Reaction (Add Tris buffer) Conjugation->Quenching Purification Purification (Desalting column/Dialysis) Quenching->Purification Analysis Characterize Conjugate Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

reaction_pathways DBCO_Ester This compound (Reactive) Desired_Product DBCO-PEG3-Protein (Stable Amide Bond) DBCO_Ester->Desired_Product Aminolysis (Desired Reaction) Hydrolyzed_Ester DBCO-PEG3-COOH (Inactive Carboxylic Acid) DBCO_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein_Amine Protein-NH2 (Primary Amine) Water H2O (Water)

Caption: Competing reaction pathways for this compound in an aqueous buffer.

References

How to prevent protein aggregation during DBCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation during dibenzocyclooctyne (DBCO) labeling for applications in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is DBCO labeling and why is it used?

DBCO (Dibenzocyclooctyne) labeling is a bioorthogonal chemical reaction used to attach a molecule of interest to a protein or other biomolecule. It is a type of "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where a DBCO-containing reagent reacts with an azide-tagged molecule.[1][2][3] This reaction is highly specific, efficient, and occurs under mild, biocompatible conditions (e.g., aqueous buffers, room temperature) without the need for a toxic copper catalyst, making it ideal for use with sensitive biological samples.[1][3]

Q2: Why does my protein aggregate when I add the DBCO reagent?

Protein aggregation during DBCO labeling is a common problem with several primary causes:

  • Hydrophobicity of DBCO: The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[4] This is more pronounced at higher labeling ratios.[4]

  • High Reagent Concentration: Using a large molar excess of the DBCO reagent (especially DBCO-NHS esters) can cause the reagent itself to precipitate or lead to excessive, uncontrolled modification of the protein, resulting in aggregation.[4][5]

  • Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. If the buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can become unstable and aggregate even before the DBCO reagent is added.[4][6]

  • High Protein Concentration: Labeling reactions performed at high protein concentrations increase the proximity of protein molecules, facilitating the intermolecular interactions that lead to aggregation.[4][6]

Q3: What are the first parameters to check if I observe aggregation?

If you observe cloudiness or precipitation, start by evaluating these key parameters:

  • DBCO:Protein Molar Ratio: This is the most critical factor. A high ratio is a frequent cause of aggregation.[4][5]

  • Protein Concentration: High concentrations can increase the risk of aggregation.[6]

  • Buffer pH: The pH should be optimal for both protein stability and the labeling reaction. For DBCO-NHS esters, a pH of 7.0-9.0 is typical for reacting with primary amines.[7]

  • Reagent Addition Method: Adding the DBCO reagent (often dissolved in an organic solvent like DMSO) too quickly can cause localized high concentrations, leading to precipitation.

Q4: Can I still use my protein sample if some aggregation has occurred?

It is not recommended. Protein aggregation can compromise biological activity and lead to experimental artifacts.[6][8] Aggregates should be removed before downstream applications. This can be done via centrifugation for insoluble aggregates or size-exclusion chromatography (SEC) for soluble aggregates.[9][10] However, the priority should be to optimize the labeling protocol to prevent aggregation in the first place.

Troubleshooting Guide

Use this guide to diagnose and solve specific aggregation issues encountered during your DBCO labeling experiment.

Problem / Observation Potential Cause Recommended Solution & Action Steps
Immediate Precipitation (Sample turns cloudy/precipitates instantly upon adding DBCO reagent)1. High Molar Excess of DBCO: The DBCO reagent itself may be precipitating, or the protein is rapidly aggregating due to over-labeling.[4][5]Reduce the DBCO:Protein molar ratio. Start with a 5-10 fold molar excess and titrate upwards if labeling is inefficient.[4][5]
2. High Organic Solvent Concentration: The protein may be sensitive to the organic solvent (e.g., DMSO) used to dissolve the DBCO reagent.Minimize the final organic solvent concentration. Keep the final DMSO or DMF concentration below 10-15% of the total reaction volume.[7][11] Add the DBCO solution dropwise while gently vortexing.
Gradual Aggregation (Sample becomes cloudy over the incubation period)1. Protein Instability: The protein may be inherently unstable under the reaction conditions (pH, temperature, time).[4][6]Optimize the reaction buffer. Screen different buffer pH values (e.g., 7.0, 7.5, 8.0, 8.5) and ionic strengths. Consider adding stabilizing excipients (see Table 2).
2. Hydrophobic Interactions: The increasing hydrophobicity of the labeled protein is causing molecules to associate over time.[4]Lower the reaction temperature. Incubate at 4°C for a longer period (e.g., 4-12 hours) instead of at room temperature.[4] Also, consider reducing the protein concentration.[4][6]
Low Labeling & Aggregation (Low degree of labeling (DOL) is achieved, but aggregation is still observed)1. Compromised Protein Stability: The protein is too unstable in the chosen buffer to tolerate any modification.Add solubility-enhancing excipients. Introduce additives like arginine, glycerol (B35011), or non-ionic detergents to stabilize the protein before and during the reaction (see Table 2).[6][8][9]
2. Hydrolyzed Reagent: The DBCO-NHS ester may have hydrolyzed due to moisture, reducing its reactivity and necessitating higher (aggregation-inducing) concentrations.Use fresh or properly stored reagents. Dissolve the DBCO reagent in anhydrous DMSO immediately before use.[12]
Aggregation Post-Labeling (Aggregation occurs during purification or storage)1. Buffer Exchange Shock: The buffer used for purification or storage is not suitable for the newly modified, more hydrophobic protein.Optimize the storage buffer. Ensure the final storage buffer contains stabilizing excipients if necessary. Remove aggregates with size-exclusion chromatography (SEC) into the final desired buffer.
2. Freeze-Thaw Cycles: The labeled protein is sensitive to freezing and thawing.Store properly. Aliquot the purified conjugate into single-use volumes and store at -80°C. Consider adding a cryoprotectant like glycerol (up to 20-50%).[6]

Key Experimental Protocols

Protocol 1: Buffer Screening for Optimal Protein Stability

This protocol helps determine the ideal buffer conditions for your protein before attempting labeling.

  • Prepare Buffers: Prepare a set of buffers with varying pH (e.g., PBS at pH 6.5, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Sample Preparation: Dialyze or use a desalting column to exchange your protein into each test buffer.

  • Incubation: Incubate small aliquots of the protein in each buffer under conditions that mimic your labeling experiment (e.g., at 4°C and room temperature for 4-12 hours).

  • Analysis: After incubation, centrifuge the samples to pellet any insoluble aggregates. Analyze the supernatant for soluble aggregates using:

    • UV-Vis Spectroscopy: A decrease in A280 absorbance indicates protein loss to precipitation.

    • Size-Exclusion Chromatography (SEC): Detects the formation of soluble high-molecular-weight species.

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution.

  • Selection: Choose the buffer condition that shows the least amount of soluble or insoluble aggregate formation.

Protocol 2: General DBCO-NHS Ester Labeling

This is a starting point protocol. Optimal conditions, particularly the molar ratio, must be determined empirically.

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, HEPES) at the optimal pH determined from Protocol 1 (typically pH 7.2-8.0).[13]

    • Adjust the protein concentration to 1-5 mg/mL. If aggregation is a known issue, start at the lower end of this range.[4]

  • Reagent Preparation:

    • Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[7]

  • Labeling Reaction:

    • Calculate the volume of DBCO stock needed for the desired molar excess (start with a 10-fold molar excess).

    • Add the calculated volume of DBCO stock to the protein solution dropwise while gently mixing. Ensure the final DMSO concentration is <15%.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[4]

  • Purification:

    • Remove excess, unreacted DBCO reagent and reaction byproducts using a desalting column, dialysis, or SEC.[4] The purification buffer should be the optimal storage buffer for the final conjugate.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the DBCO group at ~309 nm.[4][12]

Quantitative Data & Optimization Parameters

Table 1: Recommended Starting Conditions for DBCO Labeling
ParameterRecommended RangeNotes & Optimization Strategy
DBCO:Protein Molar Ratio 5 to 20-fold excessStart with 5-10x.[4][5] For sensitive proteins, a lower ratio is better. Increase only if labeling efficiency is too low. Ratios above 20x significantly increase aggregation risk.[4]
Protein Concentration 1 - 5 mg/mLHigher concentrations improve reaction kinetics but increase aggregation risk.[4] If aggregation occurs, reduce the concentration.[4][6]
Reaction Buffer PBS, HEPES, BicarbonateMust be amine-free (avoid Tris, Glycine).[12] Optimal pH is typically 7.2 - 8.5 for NHS ester chemistry.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) slow the reaction but can significantly reduce aggregation for sensitive proteins.[4][6] Compensate with longer incubation times (4-12 hours).
Incubation Time 1 - 12 hours1-2 hours at room temperature is often sufficient.[12] Up to 12 hours or overnight at 4°C may be required.
Organic Solvent (DMSO/DMF) < 15% (v/v)Keep the final concentration as low as possible to maintain protein stability.[7][11]
Table 2: Common Solubility-Enhancing Excipients

These additives can be included in the reaction and storage buffers to stabilize the protein.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50 - 500 mMSuppresses non-specific protein-protein interactions and aggregation.[9]
Polyols / Sugars Glycerol, Sucrose, Trehalose5 - 20% (v/v)Stabilizes the native protein structure through preferential exclusion and acts as a cryoprotectant.[6][14]
Non-ionic Detergents Tween-20, Polysorbate 800.01 - 0.1% (v/v)Reduces hydrophobic aggregation by coating exposed hydrophobic patches on the protein surface.[6][8]
Reducing Agents DTT, TCEP1 - 5 mMPrevents the formation of non-native intermolecular disulfide bonds that can lead to aggregation.[4]

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram outlines the key steps and decision points in a typical DBCO labeling experiment, with an emphasis on troubleshooting aggregation.

DBCO_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Analysis & Purification Prot_Prep Protein Preparation (1-5 mg/mL) Buffer_Screen Buffer Screen (pH, Salt) (Optional but Recommended) Prot_Prep->Buffer_Screen If protein is sensitive Buffer_Ex Buffer Exchange (PBS, HEPES, pH 7.2-8.0) Prot_Prep->Buffer_Ex Buffer_Screen->Buffer_Ex DBCO_Add Add DBCO-NHS (5-10x Molar Excess) Buffer_Ex->DBCO_Add Incubate Incubate (4°C, 4-12h or RT, 1-2h) DBCO_Add->Incubate Check_Agg Aggregation Observed? Incubate->Check_Agg Purify Purification (SEC / Desalting) Check_Agg->Purify No Troubleshoot Go to Troubleshooting Guide Check_Agg->Troubleshoot Yes Store Characterize & Store (-80°C with Cryoprotectant) Purify->Store

Caption: Experimental workflow for DBCO conjugation and troubleshooting.
Cause-and-Effect Diagram for Aggregation

This diagram illustrates the relationships between key reaction parameters and the outcome of protein aggregation.

Aggregation_Causes Aggregation Protein Aggregation Hydrophobicity Increased Surface Hydrophobicity Hydrophobicity->Aggregation Instability Decreased Protein Conformational Stability Instability->Aggregation Molar_Ratio High DBCO:Protein Molar Ratio Molar_Ratio->Hydrophobicity Prot_Conc High Protein Concentration Prot_Conc->Instability Buffer_pH Suboptimal Buffer pH Buffer_pH->Instability Temperature High Reaction Temperature Temperature->Instability Solvent High Organic Solvent % Solvent->Instability

Caption: Key factors contributing to protein aggregation during conjugation.

References

DBCO-PEG3-NHS ester hydrolysis and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments involving DBCO-PEG3-NHS ester, with a focus on understanding and preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This reaction is highly specific and biocompatible.[1][2][3][4]

  • PEG3 (Polyethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the molecule and reduces steric hindrance during conjugation.[1][3]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins).[4][5]

It is commonly used to attach the DBCO moiety to proteins, antibodies, or other biomolecules for subsequent labeling or conjugation with azide-containing tags, probes, or drugs.

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide ester group reacts with water, leading to the cleavage of the ester bond. This reaction is a significant issue in bioconjugation because it converts the amine-reactive NHS ester into an inactive carboxylic acid.[6][7] This inactive form can no longer react with the primary amines on the target biomolecule, resulting in low conjugation efficiency and reduced yield of the desired product.[1][6]

Q3: What are the main factors that influence the hydrolysis of this compound?

The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: This is the most critical factor. The rate of hydrolysis significantly increases with increasing pH.[8][9] While the reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate the competing hydrolysis reaction.[6][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

  • Time in Aqueous Solution: The longer the this compound is in an aqueous environment, the greater the extent of hydrolysis.[10]

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[6]

Troubleshooting Guides

Problem: Low or no conjugation of my biomolecule with this compound.

Potential Cause Troubleshooting Steps
Hydrolysis of this compound - Prepare Fresh: Always prepare the this compound solution immediately before use. Do not store it in aqueous solutions.[10][11] - Optimize pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Use a freshly calibrated pH meter to verify.[6][9] - Control Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help minimize hydrolysis but may require longer incubation times.[1] - Minimize Reaction Time: Optimize the incubation time to achieve sufficient labeling while minimizing hydrolysis.
Incompatible Buffer - Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4][6][10] - Buffer Exchange: If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6]
Poor Reagent Quality - Proper Storage: Store the solid this compound desiccated at -20°C.[6] - Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6][10]
Low Reactant Concentration - Increase Concentration: If possible, increase the concentration of your biomolecule to favor the bimolecular reaction with the NHS ester over the unimolecular hydrolysis.[6]
Steric Hindrance - Optimize Linker: The PEG3 spacer is designed to reduce steric hindrance, but for particularly bulky molecules, this might still be a factor.[1]

Data Presentation

pHTemperatureHalf-life of PEG-NHS ester
7.4Not specified> 120 minutes[8]
9.0Not specified< 9 minutes[8][9]

Note: This data is for a branched PEG-NHS ester and should be used as an estimate. The actual half-life of this compound may vary.

The following table provides a comparison of the competing amidation and hydrolysis reactions at different pH values for a porphyrin-NHS ester, illustrating the trade-off between reaction efficiency and stability.

pHAmidation Half-life (t1/2)Hydrolysis Half-life (t1/2)
8.080 min210 min
8.520 min180 min
9.010 min125 min
(Data from a study on P3-NHS, a porphyrin-NHS ester)[12][13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, at pH 7.2-8.5.

  • Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to a high concentration (e.g., 10 mM).[10][11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[10] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[10]

  • Purification: Remove excess, unreacted this compound and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent.

  • Reagent Preparation: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (pH 7-8). If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then dilute with the buffer. Prepare a control tube with the buffer (and organic solvent if used).[7][14]

  • Initial Absorbance Measurement: Measure the absorbance of the NHS ester solution at 260 nm.[7][14]

  • Forced Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[14]

  • Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active, as hydrolysis releases N-hydroxysuccinimide, which absorbs at this wavelength.[14]

Visualizations

Hydrolysis_Pathway DBCO_PEG_NHS This compound (Active) Conjugate DBCO-PEG3-Amide (Stable Conjugate) DBCO_PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed DBCO-PEG3-Carboxylic Acid (Inactive) DBCO_PEG_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., Protein-NH2) Amine->Conjugate NHS NHS H2O Water (H2O) H2O->Hydrolyzed

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Is the DBCO-PEG3-NHS ester solution fresh? Start->Check_Reagent Check_Buffer Is the buffer amine-free and pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh reagent solution immediately before use. Check_Reagent->Prepare_Fresh No Check_Conditions Are reaction time and temperature optimized? Check_Buffer->Check_Conditions Yes Buffer_Exchange Perform buffer exchange into a suitable buffer. Check_Buffer->Buffer_Exchange No Optimize_Conditions Adjust time and/or temperature. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Prepare_Fresh->Check_Buffer Buffer_Exchange->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Optimizing DB-PEG3-NHS Ester to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of DBCO-PEG3-NHS ester to proteins. Here, you will find troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the this compound conjugation process in a question-and-answer format, offering direct solutions to specific problems.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent issue that can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired aminolysis (reaction with primary amines on the protein).[1][2] The rate of hydrolysis increases significantly with pH.[1][3]

    • Solution: Always prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][4] Ensure the solvent is anhydrous to prevent premature hydrolysis.[1] Avoid repeated freeze-thaw cycles of the reagent.[4]

  • Suboptimal pH: The reaction of the NHS ester with primary amines (like the lysine (B10760008) side chains and the N-terminus of a protein) is pH-dependent.[1][5] At a pH that is too low, the amine groups are protonated and thus less reactive.[1][4] Conversely, at a pH that is too high, the hydrolysis of the NHS ester is accelerated.[1][4]

    • Solution: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][3][4] A common starting point is a pH of 8.3-8.5.[1][6]

  • Incorrect Buffer: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][4]

    • Solution: Utilize amine-free buffers. Recommended options include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][4] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.[4]

  • Low Reagent Concentration: The competition between aminolysis and hydrolysis is more pronounced in dilute protein solutions.[4]

    • Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[4] A typical starting protein concentration is 1-5 mg/mL.[7]

Question: My protein is aggregating after adding the this compound. What can I do?

Answer: Protein aggregation is a common problem, often caused by the increased hydrophobicity of the protein surface after conjugation with the DBCO group or by using an excessive amount of the labeling reagent.[7]

  • Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) moiety is inherently hydrophobic. Attaching multiple DBCO groups to a protein can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[7]

  • High Molar Excess of Reagent: Using a large molar excess of the DBCO-NHS ester can lead to a high degree of labeling, which can cause aggregation.[1][7] In some cases, conjugation reactions with a molar ratio of DBCO to antibody above 5 have resulted in precipitation.[7]

    • Solution: Optimize the molar ratio of this compound to your protein. It is crucial to perform small-scale pilot experiments with varying molar ratios to identify the optimal condition that provides sufficient labeling without causing aggregation.[1] The PEG3 spacer in the linker is designed to increase hydrophilicity and reduce aggregation, but optimization is still key.[8]

Question: How do I determine the optimal molar ratio of this compound to my protein?

Answer: The optimal molar ratio is empirical and must be determined for each specific protein and application.[9] It depends on factors like protein concentration and the number of available primary amines.[5][10] The goal is to achieve the desired Degree of Labeling (DOL) without compromising the protein's stability and function.

  • Solution: Perform a series of small-scale labeling reactions with a range of molar excess ratios. For example, you can test ratios of 5, 10, 20, and 40-fold molar excess of the DBCO-linker to the protein. Analyze the resulting conjugates for both DOL and aggregation.

Question: How can I confirm that the conjugation was successful and determine the Degree of Labeling (DOL)?

Answer: Several methods can be used to verify the conjugation and quantify the DOL.

  • UV-Vis Spectrophotometry: This is a common method to calculate the DOL. The absorbance of the purified conjugate is measured at 280 nm (for the protein) and at ~309 nm (for the DBCO group).[11][12][13] The DOL can be calculated using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO) Where CF is a correction factor for the DBCO absorbance at 280 nm.[11]

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.[14][15]

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the conjugate, allowing for an accurate determination of the number of attached DBCO linkers.[15][16]

  • HPLC: Techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugated protein from the unconjugated protein and excess reagents.[11][15] The increase in hydrophobicity from the DBCO group allows for separation using HIC.[11]

Data Presentation

Table 1: Recommended Starting Molar Excess of this compound to Protein

Protein ConcentrationRecommended Molar Excess (Linker:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess.[5][17]
1-5 mg/mL10-20 foldThis is a common concentration range for antibody labeling.[5][18]
< 1 mg/mL20-50 foldA higher molar excess is necessary to compensate for the slower reaction kinetics in more dilute solutions.[5][17][18]

Table 2: Key Reaction Parameters for this compound Conjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point.[1][6]
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES)Buffers containing primary amines like Tris or glycine must be avoided.[1][4]
Reaction Time 30-60 minutes at Room Temperature or 2-4 hours at 4°COptimization may be required. Longer incubation times can be explored to improve efficiency.[1][9]
Solvent for Linker Anhydrous DMSO or DMFThe volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for labeling a protein. Optimal conditions, especially the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[11]

  • Protein Preparation:

    • Prepare the protein solution (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5.[1][4][11]

    • The recommended protein concentration is between 1-5 mg/mL.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange.[4]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][10]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.[1]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[17][19] Incubate for a further 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO reagent and other reaction byproducts using a desalting column, spin filtration, or dialysis against the desired storage buffer.[7][11]

  • Characterization:

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.[11]

    • Analyze the purity and confirm conjugation using SDS-PAGE, HPLC, or Mass Spectrometry.[11][14][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) linker_prep 2. Prepare Fresh DBCO-PEG3-NHS Ester Solution in Anhydrous DMSO conjugation 3. Add Molar Excess of Linker to Protein and Incubate linker_prep->conjugation quench 4. Quench Reaction (Optional) conjugation->quench purification 5. Purify Conjugate (e.g., Desalting Column) quench->purification characterization 6. Characterize Conjugate (DOL, Purity) purification->characterization

Caption: Experimental workflow for DBCO-protein conjugation.

troubleshooting_guide cluster_hydrolysis NHS Ester Hydrolysis cluster_conditions Reaction Conditions cluster_ratio Molar Ratio start Low Conjugation Yield? reagent_handling Improper Reagent Handling? start->reagent_handling Yes ph_check Suboptimal pH? start->ph_check No fresh_solution Solution: Prepare fresh linker solution in anhydrous solvent. reagent_handling->fresh_solution buffer_check Incorrect Buffer? ph_check->buffer_check No adjust_ph Solution: Adjust pH to 7.2-8.5. ph_check->adjust_ph Yes change_buffer Solution: Use amine-free buffer. buffer_check->change_buffer Yes ratio_check Insufficient Molar Ratio? buffer_check->ratio_check No optimize_ratio Solution: Increase molar excess of DBCO linker. ratio_check->optimize_ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving DBCO-PEG3-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is a heterobifunctional crosslinker. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1][2] The dibenzocyclooctyne (DBCO) group is used for copper-free click chemistry, specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.

Q2: What is the main side reaction I should be aware of when using this compound?

The primary side reaction is the hydrolysis of the NHS ester in aqueous solutions.[1][3][4] The NHS ester can react with water, leading to the cleavage of the ester and rendering the reagent inactive for conjugation with amines. This hydrolysis is highly dependent on the pH of the reaction buffer.[5][6][7]

Q3: Can this compound react with other functional groups besides primary amines?

While the NHS ester is highly reactive towards primary amines, it can exhibit some reactivity with other nucleophilic groups, such as the sulfhydryl group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine.[2][8] However, the reaction with these groups is generally less efficient and the resulting thioester or ester bonds are less stable than the amide bond formed with primary amines, especially under physiological conditions.[2] The DBCO group itself is generally inert to common functional groups found in biomolecules, but it should not be used in buffers containing azides.[1]

Q4: How should I store and handle this compound to ensure its stability?

This compound is sensitive to moisture. It is recommended to store the reagent at -20°C in a desiccated environment.[9][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][11] For conjugation reactions, it is best to prepare fresh solutions of the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[11] Stock solutions in anhydrous solvents can be stored for a short period at -20°C but should be protected from moisture.[1][9]

Troubleshooting Guides

Low Conjugation Yield

Problem: You are observing a low yield of your desired conjugate.

Expand for troubleshooting steps

Possible Causes and Solutions:

  • Hydrolysis of NHS Ester: This is the most common cause of low yield.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[5] Prepare the this compound solution immediately before use and add it to the reaction mixture promptly. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may require a longer reaction time.[5]

  • Suboptimal pH: The reaction is pH-dependent.

    • Solution: The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5] At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.[5][6][7]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines will compete with your target molecule.

    • Solution: Avoid using buffers such as Tris or glycine.[1] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction.

  • Low Reagent Concentration: Dilute reaction conditions can favor hydrolysis over the desired conjugation.

    • Solution: Increase the concentration of your protein and/or the this compound. Higher concentrations will favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Steric Hindrance: The primary amines on your target molecule may be sterically hindered.

    • Solution: The PEG3 linker in this compound is designed to provide some spacing. If steric hindrance is still an issue, consider using a crosslinker with a longer PEG spacer.

High Background or Non-Specific Binding

Problem: You are observing high background signal or non-specific binding in your downstream applications.

Expand for troubleshooting steps

Possible Causes and Solutions:

  • Excess Unreacted this compound: If not properly quenched or removed, the excess reagent can react with other primary amines in subsequent steps.

    • Solution: After the conjugation reaction, quench any unreacted NHS ester by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, or glycine.[5] Subsequently, remove the quenched reagent and other byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Protein Aggregation: The conjugation process can sometimes lead to the aggregation of the labeled protein.

    • Solution: Optimize the molar ratio of the this compound to your protein. A high degree of labeling can sometimes induce aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal conditions for your specific protein.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the stability of the NHS ester group in aqueous solutions at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Approximate Half-lifeReference(s)
7.004-5 hours[3][6][7]
7.0Room Temperature~1-2 hours[11]
8.0Room Temperature~1 hour[6][7]
8.5Room Temperature~30 minutes[12]
8.6410 minutes[3][6][7]
9.0Room Temperature5-10 minutes[12]
Table 2: Relative Reactivity of NHS Esters with Different Functional Groups

This table provides a qualitative comparison of the reactivity of NHS esters with various nucleophilic functional groups found in proteins.

Functional GroupAmino Acid Residue(s)Relative Reactivity with NHS EsterStability of Formed Bond
Primary AmineLysine, N-terminusHighVery Stable (Amide)
SulfhydrylCysteineModerateLabile (Thioester)
Phenolic HydroxylTyrosineLowLabile (Ester)
Aliphatic HydroxylSerine, ThreonineVery LowVery Labile (Ester)
ImidazoleHistidineVery LowVery Labile (Acyl-imidazole)

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Add NHS Ester to Protein (5-20x molar excess) Incubate RT 30-60 min or 4°C 2-4h protein_prep->conjugation reagent_prep Prepare Fresh DBCO-PEG3-NHS Ester Solution in DMSO/DMF reagent_prep->conjugation quenching Quench with Tris Buffer conjugation->quenching purification Remove Excess Reagent (Desalting/Dialysis) quenching->purification analysis Characterize Conjugate purification->analysis

Caption: A flowchart of the experimental workflow for protein conjugation with this compound.

logical_relationship Factors Affecting this compound Conjugation cluster_positive Positive Influences cluster_negative Negative Influences conjugation_yield Conjugation Yield optimal_ph Optimal pH (7.2-8.5) optimal_ph->conjugation_yield high_concentration High Reactant Concentration high_concentration->conjugation_yield fresh_reagent Freshly Prepared Reagent fresh_reagent->conjugation_yield hydrolysis NHS Ester Hydrolysis hydrolysis->conjugation_yield amine_buffers Amine-Containing Buffers amine_buffers->conjugation_yield high_ph High pH (>8.5) high_ph->hydrolysis low_ph Low pH (<7.2) low_ph->conjugation_yield reduces amine reactivity moisture Moisture Contamination moisture->hydrolysis

Caption: A diagram illustrating the logical relationships of factors influencing conjugation yield.

References

Technical Support Center: Optimizing DBCO-Protein Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-protein conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your DBCO-protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO reagent to protein?

A1: The optimal molar ratio of DBCO reagent to protein is crucial for achieving a good balance between high conjugation efficiency and maintaining protein integrity. A molar excess of the DBCO reagent is generally recommended, but the ideal ratio can vary depending on the protein's concentration and the number of available primary amines. For sensitive or low-concentration proteins (<1 mg/mL), a 20- to 50-fold molar excess may be necessary.[1][2] For more robust proteins (>1 mg/mL), a 5- to 20-fold excess is a good starting point.[1][3] It is important to empirically determine the optimal ratio for each specific protein to maximize yield while avoiding potential issues like precipitation.[3][4]

Q2: What are the recommended buffer conditions for DBCO-protein conjugation?

A2: The choice of buffer is critical for a successful conjugation reaction. It is essential to use an amine-free buffer to prevent the quenching of the NHS ester on the DBCO reagent.[2][5] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer at a pH range of 7.0-8.5.[1][2] The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[1][5] It is also crucial to avoid buffers containing sodium azide, as it will react with the DBCO group.[5][6] Recent studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[7][8]

Q3: What are the optimal temperature and incubation time for the conjugation reaction?

A3: DBCO-protein conjugation reactions are typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-12 hours.[2][3] Higher temperatures, up to 37°C, can increase the reaction rate but may affect the stability of sensitive proteins.[5][9] For some applications, extending the incubation time up to 24 hours may improve the conjugation efficiency.[5] The optimal conditions should be determined based on the specific protein's stability and the desired degree of labeling.

Q4: How can I remove unreacted DBCO reagent after the conjugation reaction?

A4: Removing excess, unreacted DBCO reagent is a critical step to obtain a purified DBCO-protein conjugate.[3] Common methods for purification include:

  • Size-Exclusion Chromatography (SEC): Desalting spin columns are a quick and efficient way to separate the protein conjugate from smaller, unreacted DBCO molecules.[3][10]

  • Dialysis: This is a simple and effective method for removing small, unreacted molecules.[10]

  • Tangential Flow Filtration (TFF): This is a scalable method for buffer exchange and removal of small molecule impurities.[10]

Q5: How can I determine the Degree of Labeling (DOL) of my DBCO-protein conjugate?

A5: The Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry.[3] This method involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group).[3][11] The DOL can then be calculated using a specific formula that takes into account the molar extinction coefficients of the protein and the DBCO group.[3][12] Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a very accurate determination of the molecular weight, confirming successful conjugation and the distribution of different labeled species.[3][13]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

If you are observing a low or no yield of your DBCO-protein conjugate, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Molar Ratio Empirically test a range of DBCO-to-protein molar ratios (e.g., 5x, 10x, 20x) to find the optimal condition for your specific protein.[3][14]
Incorrect Buffer Composition Ensure you are using an amine-free buffer (e.g., PBS, HEPES) at the recommended pH of 7.2-8.0.[2][3] Avoid buffers containing Tris or glycine.[2][5]
Hydrolysis of DBCO-NHS Ester DBCO-NHS esters are moisture-sensitive.[2][5] Allow the reagent vial to come to room temperature before opening and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][5]
Low Protein Concentration Increase the protein concentration to 1-5 mg/mL to improve reaction efficiency.[1][3]
Suboptimal Reaction Time/Temperature Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C) if your protein is stable under these conditions.[5][14]

Issue 2: Protein Aggregation and Precipitation

Protein aggregation is a common problem during DBCO conjugation, often caused by the hydrophobicity of the DBCO molecule.[1]

Potential Cause Troubleshooting Steps
High Molar Excess of DBCO Reagent Using a large molar excess can lead to over-labeling and increased hydrophobicity.[1] Start with a lower molar ratio (e.g., 5x-10x) and optimize from there.[4]
High Protein Concentration High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[1] Try reducing the protein concentration.
Suboptimal Buffer Conditions Ensure the buffer pH and ionic strength are optimal for your protein's stability.[1]
High Concentration of Organic Solvent Keep the final concentration of organic solvents like DMSO or DMF, used to dissolve the DBCO reagent, to a minimum (ideally below 15-20%) to avoid protein precipitation.[9]
Use of PEGylated DBCO Reagents Consider using a DBCO reagent with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to reduce aggregation.[8][10]

Experimental Protocols

Protocol 1: General DBCO-Protein Conjugation

This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[3]

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[3]

  • Conjugation Reaction: Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[3]

  • Purification: Remove the unreacted DBCO-NHS ester using a desalting spin column, dialysis, or another suitable purification method.[3]

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol describes how to calculate the DOL using UV-Vis spectrophotometry.

  • Measure Absorbance: Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).[3]

  • Calculate DOL: Use the following formula to calculate the DOL:[3]

    DOL = (A309 × εprotein) / [(A280 - CF × A309) × εDBCO]

    • A309 and A280 are the absorbances at 309 nm and 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εDBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M-1cm-1).[3]

    • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein in Amine-Free Buffer Conjugation Mix and Incubate (RT or 4°C) Protein_Solution->Conjugation DBCO_Solution Prepare DBCO-NHS Ester in DMSO DBCO_Solution->Conjugation Purify Remove Excess DBCO (e.g., SEC, Dialysis) Conjugation->Purify Analysis Characterize Conjugate (DOL, Purity) Purify->Analysis

Caption: General experimental workflow for DBCO-protein conjugation.

troubleshooting_yield Start Low/No Conjugation Yield Check_Molar_Ratio Is the molar ratio of DBCO to protein optimized? Start->Check_Molar_Ratio Optimize_Ratio Optimize Molar Ratio (e.g., 5x, 10x, 20x) Check_Molar_Ratio->Optimize_Ratio No Check_Buffer Is the buffer amine-free and at pH 7-8.5? Check_Molar_Ratio->Check_Buffer Yes Optimize_Ratio->Check_Buffer Change_Buffer Use Amine-Free Buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_Reagent Is the DBCO-NHS ester fresh and handled properly? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Use_Fresh_Reagent Use Freshly Prepared DBCO-NHS Ester Check_Reagent->Use_Fresh_Reagent No Check_Conditions Are reaction time and temperature sufficient? Check_Reagent->Check_Conditions Yes Use_Fresh_Reagent->Check_Conditions Increase_Time_Temp Increase Incubation Time or Temperature Check_Conditions->Increase_Time_Temp No Success Improved Yield Check_Conditions->Success Yes Increase_Time_Temp->Success

Caption: Troubleshooting decision tree for low conjugation yield.

troubleshooting_aggregation Start Protein Aggregation Check_Molar_Ratio Is a high molar excess of DBCO reagent being used? Start->Check_Molar_Ratio Reduce_Ratio Reduce Molar Ratio of DBCO Reagent Check_Molar_Ratio->Reduce_Ratio Yes Check_Concentration Is the protein concentration high? Check_Molar_Ratio->Check_Concentration No Reduce_Ratio->Check_Concentration Reduce_Concentration Reduce Protein Concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is the organic solvent concentration >20%? Check_Concentration->Check_Solvent No Reduce_Concentration->Check_Solvent Reduce_Solvent Minimize Organic Solvent Concentration Check_Solvent->Reduce_Solvent Yes Consider_PEG Consider using a PEGylated DBCO reagent. Check_Solvent->Consider_PEG No Reduce_Solvent->Consider_PEG Success Reduced Aggregation Consider_PEG->Success

Caption: Troubleshooting decision tree for protein aggregation.

References

DBCO-PEG3-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of DBCO-PEG3-NHS ester. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A1: this compound is sensitive to moisture and temperature. For optimal stability, it should be stored at -20°C, sealed, and protected from moisture and light.[1] Some suppliers may ship the product at room temperature, but long-term storage should always be at -20°C or lower.[1][2]

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary depending on storage conditions. When stored as a solid at -20°C, it is generally stable for an extended period. However, once reconstituted in a solvent, its stability decreases. Stock solutions stored at -20°C should be used within one month, while those stored at -80°C can be stable for up to six months.[1][3] It is crucial to protect solutions from moisture.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may ship the product at room temperature for short periods, long-term storage at room temperature is not recommended due to the instability of the NHS ester, which can degrade over time.[1][4] For long-term storage, -20°C is the best practice.[2]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][6] The compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6] Do not prepare stock solutions for long-term storage as the NHS ester moiety is prone to hydrolysis.[6]

Storage and Stability Data

ConditionTemperatureDurationNotes
Solid -20°CLong-termSealed, away from moisture and light.[1]
Room TemperatureShort-term (shipping)May vary by supplier.[1]
In Solvent -20°CUp to 1 monthSealed, away from moisture and light.[1][3]
-80°CUp to 6 monthsSealed, away from moisture and light.[1][3]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

If you are experiencing poor conjugation of your amine-containing molecule with this compound, consider the following potential causes and solutions.

Caption: Troubleshooting low conjugation efficiency.

Issue 2: Reagent Instability and Degradation

The primary cause of this compound degradation is hydrolysis of the NHS ester. Follow these best practices to maintain reagent integrity.

Caption: Best practices for handling this compound.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can hydrolyze the NHS ester.[5][6]

  • Solvent Preparation: Use an anhydrous (dry) water-miscible organic solvent such as DMSO or DMF.

  • Dissolution: Add the desired volume of the anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mM). Gently vortex or pipette to ensure the compound is fully dissolved.

  • Immediate Use: This stock solution should be used immediately for the conjugation reaction. Do not store the reconstituted reagent for later use, as the NHS ester will hydrolyze over time.[6]

Protocol 2: General Protein Conjugation

  • Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5][6]

  • Protein Preparation: Ensure your protein or other amine-containing molecule is in the appropriate reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup: Add the freshly prepared this compound stock solution to your protein solution. The molar excess of the NHS ester will depend on the concentration of the protein and the number of available primary amines. A 10- to 50-fold molar excess is a common starting point.[5]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5] Longer incubation times can be tested to improve efficiency.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[5]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size exclusion chromatography.

Chemical Reaction Pathway

The following diagram illustrates the two-step conjugation process involving this compound: first, the reaction of the NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide.

Reaction_Pathway cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry DBCO_PEG_NHS This compound DBCO_PEG_Molecule DBCO-PEG3-Molecule DBCO_PEG_NHS->DBCO_PEG_Molecule + Molecule-NH2 Amine_Molecule Molecule-NH2 (e.g., Protein) Azide_Molecule Molecule-N3 Final_Conjugate Final Conjugate DBCO_PEG_Molecule->Final_Conjugate + Molecule-N3

Caption: Two-step conjugation using this compound.

References

Technical Support Center: DBCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DBCO-NHS ester reaction with a primary amine?

The optimal pH for reacting DBCO-NHS esters with primary amines is in the range of 7.2 to 8.5.[1] Many protocols recommend a pH of 8.3-8.5 for maximal efficiency.[1][2][3][4] The reaction is highly dependent on pH; at lower pH values, the primary amine is protonated and becomes unreactive, while at higher pH levels, the hydrolysis of the NHS ester significantly increases, which competes with the desired reaction and lowers the yield.[1][2][3][4]

Q2: Which buffers are recommended for DBCO-NHS ester conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][5][6][7] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is often suggested.[2][3][4]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][5][6][7][8] These buffers will compete with the target molecule for reaction with the DBCO-NHS ester, thereby reducing the conjugation efficiency.[1][9] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][9][10][11]

Q4: My DBCO-NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many DBCO-NHS esters have poor aqueous solubility.[12][13] It is standard practice to first dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][2][3][14][15] It is critical to use high-quality, amine-free DMF, as any impurities can react with the NHS ester.[1][2][3]

Q5: At what temperature should I perform the conjugation?

DBCO-NHS ester conjugations are typically performed at room temperature or at 4°C.[1][10][15] The reaction can be incubated for 1 to 4 hours at room temperature or overnight on ice.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer and adjust it to within the optimal range, ideally between 8.3 and 8.5.[1][2][3]
Hydrolysis of DBCO-NHS ester: The ester has been inactivated by moisture or high pH.Prepare stock solutions of the DBCO-NHS ester immediately before use.[6] Avoid pH values above 8.5, as the rate of hydrolysis increases significantly.[4][9]
Competing primary amines in the buffer: Use of buffers like Tris or glycine.Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer before starting the conjugation.[5][8]
Degraded DBCO-NHS ester: The reagent was improperly stored or handled.Store DBCO-NHS esters desiccated at -20°C.[14] Allow the vial to come to room temperature before opening to prevent condensation.[6][7]
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[1][2]Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[1][2]
Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[1][2]

Quantitative Data on pH Impact

The pH of the reaction environment is a critical factor that influences the stability of the NHS ester and the reactivity of the primary amine. The following table summarizes the effect of pH on the half-life of an NHS ester, which is inversely related to its rate of hydrolysis. A shorter half-life indicates faster hydrolysis and a greater potential for reduced conjugation efficiency if the reaction with the amine is not rapid.

pH Temperature NHS Ester Half-life Implication for Reaction
7.00°C4-5 hoursStable, but amine reactivity is lower.[9][16]
8.04°C1 hourA good balance between amine reactivity and ester stability.[17]
8.64°C10 minutesHigh amine reactivity, but very rapid hydrolysis of the NHS ester.[9][16][17]

Experimental Protocol: General Protein Labeling with DBCO-NHS Ester

This protocol describes a general procedure for labeling a primary amine-containing protein with a DBCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[8]

  • Prepare the DBCO-NHS Ester Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or amine-free DMF to a stock concentration of 10 mM.[14] The NHS-ester moiety is sensitive to moisture.[6]

  • Perform the Conjugation:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[10][14] The final concentration of DMSO should ideally be below 20% to avoid protein precipitation.[11]

    • Incubate the reaction at room temperature for 60 minutes or overnight at 4°C.[14][15]

  • Quench the Reaction:

    • To stop the reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10]

    • Incubate for 15 minutes at room temperature.[10][14]

  • Purify the Conjugate:

    • Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[10]

Visualizing the Impact of pH

DBCO_NHS_pH_Impact cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_ph Amine Protonation (-NH3+) low_yield_1 Low Reaction Yield low_ph->low_yield_1 Unreactive Amine optimal_ph Deprotonated Amine (-NH2) high_yield High Reaction Yield optimal_ph->high_yield Reactive Amine high_ph NHS Ester Hydrolysis low_yield_2 Low Reaction Yield high_ph->low_yield_2 Inactive Ester

References

Technical Support Center: Purification of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG3-NHS ester. Here, you will find detailed information on how to effectively remove unreacted reagents after your conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.

  • Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation and improve the solubility of the resulting bioconjugate.

Q2: Why is it crucial to remove unreacted this compound?

Leaving unreacted this compound in your sample can lead to several issues:

  • Inaccurate characterization: The unreacted reagent can interfere with downstream analytical techniques used to determine the degree of labeling (DOL), leading to an overestimation of conjugation efficiency.

  • Reduced purity: The final product will be a mixture of the desired bioconjugate and the unreacted linker.

  • Potential for side reactions: The reactive DBCO and NHS ester groups can potentially react with other molecules in subsequent experimental steps.

  • Aggregation: The hydrophobicity of the DBCO group can sometimes contribute to aggregation if a large excess of the reagent is present.[1]

Q3: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (your bioconjugate) elute first, while smaller molecules (unreacted this compound) are retained longer.[2][3] Desalting spin columns are a convenient format for this.[3]

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The reaction mixture is placed in a dialysis bag or cassette and submerged in a large volume of buffer. Smaller molecules like the unreacted reagent diffuse out, while the larger bioconjugate is retained.[2][3]

  • Tangential Flow Filtration (TFF) / Diafiltration: This technique is suitable for larger sample volumes and uses a membrane to separate molecules by size under pressure. The continuous addition of fresh buffer (diafiltration) helps to wash away smaller impurities.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low recovery of the conjugated product after purification. Protein precipitation: Your protein may be precipitating during the purification process.- Check the pH and salt concentration of your buffers to ensure they are optimal for your protein's solubility.[4][5]- Consider adding stabilizing agents to your buffers.[4]
Non-specific adsorption: The bioconjugate might be sticking to the purification resin or membrane.- For SEC, you can try increasing the salt concentration in the buffer (up to 300 mM NaCl) to reduce hydrophobic interactions.[5]- For ion-exchange chromatography (if used), adjust the salt concentration or pH to minimize non-specific binding.[5]
Unreacted this compound is still present after purification. Inefficient quenching: The quenching step before purification may not have been sufficient to deactivate all unreacted NHS esters.- Ensure you are using an adequate concentration of quenching reagent (e.g., 50-100 mM Tris or glycine).[2][6]- Increase the quenching incubation time to 15-30 minutes at room temperature.[2]
Inappropriate purification method or parameters: The chosen method may not be optimal for the separation.- For dialysis, ensure the MWCO of the membrane is appropriate to retain your bioconjugate while allowing the small molecule to pass through (e.g., 10 kDa MWCO for an antibody).[7]- For SEC, ensure the column is properly equilibrated and that the elution volume is sufficient to separate the conjugate from the unreacted reagent.[1]
The bioconjugate appears aggregated after purification. Hydrophobicity of DBCO: The DBCO group can increase the hydrophobicity of the bioconjugate, leading to aggregation, especially at high degrees of labeling.- Optimize the molar excess of the DBCO-NHS ester during the conjugation reaction to achieve the desired degree of labeling without causing aggregation. A molar excess of 5 to 10 is often a good starting point.[1]- Use a DBCO reagent with a longer PEG spacer to increase hydrophilicity.[1]- Screen different buffer formulations (pH, excipients) to find conditions that minimize aggregation.[1]

Comparison of Purification Methods

The choice of purification method depends on factors like sample volume, desired purity, and processing time.

Method Typical Sample Volume Advantages Disadvantages Typical Protein Recovery Removal Efficiency
Size-Exclusion Chromatography (Spin Desalting Columns) 50 µL - 4 mL[3]Fast, high recovery, easy to use.[3]Can be costly for a large number of samples.[3]~90%[7]~82%[7]
Dialysis > 100 µL[3]Inexpensive for larger volumes, gentle on samples.[3]Time-consuming (can take overnight), potential for sample dilution, difficult for small volumes.[3]Generally high, but can be variable.High, with sufficient buffer exchanges.
Tangential Flow Filtration (TFF) > 5 mL[3]Fast for large volumes, scalable, can concentrate the sample.[3]Requires specialized equipment, potential for membrane fouling.HighHigh

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction

Before purification, it is essential to quench the reaction to deactivate any unreacted NHS esters.

  • Add Quenching Reagent: Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218) to the reaction mixture. The final concentration of the quenching agent should be between 50-100 mM.[2][6]

  • Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]

Protocol 2: Purification using a Spin Desalting Column

This method is ideal for rapid purification of small to medium sample volumes.

  • Column Equilibration:

    • Remove the storage buffer from the spin desalting column by centrifugation according to the manufacturer's instructions (e.g., 1,000-1,500 x g for 1-2 minutes).

    • Equilibrate the column by adding your desired buffer (e.g., PBS, pH 7.4) and centrifuging again. Repeat this step 2-3 times to ensure the column is fully equilibrated.[3]

  • Sample Loading:

    • Place the equilibrated column in a clean collection tube.

    • Slowly apply the quenched reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol. The purified bioconjugate will be in the collection tube, while the unreacted this compound is retained in the resin.[3]

experimental_workflow_sec cluster_prep Preparation cluster_purification Purification cluster_waste Waste quench Quench Reaction (50-100 mM Tris/Glycine) load Load Sample onto Column quench->load equilibrate Equilibrate Spin Column (e.g., PBS) equilibrate->load centrifuge Centrifuge Column load->centrifuge collect Collect Purified Bioconjugate centrifuge->collect waste Unreacted this compound (Retained in Column) centrifuge->waste

Workflow for removing unreacted this compound using a spin desalting column.
Protocol 3: Purification using Dialysis

This method is suitable for larger sample volumes and is gentle on the bioconjugate.

  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for an antibody).

    • Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water or buffer.

  • Sample Loading:

    • Load the quenched reaction mixture into the dialysis bag or cassette.

  • Dialysis:

    • Place the dialysis device in a large volume of dialysis buffer (e.g., PBS, pH 7.4) at 4°C. The buffer volume should be at least 100 times the sample volume.

    • Stir the buffer gently.

    • Allow dialysis to proceed for at least 4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Repeat the buffer exchange at least two more times, with the final dialysis step proceeding overnight to ensure complete removal of the unreacted reagent.[3]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer and recover the purified sample.

experimental_workflow_dialysis cluster_prep Preparation cluster_purification Purification cluster_waste Waste quench Quench Reaction (50-100 mM Tris/Glycine) load Load Sample into Dialysis Device quench->load prep_membrane Prepare Dialysis Membrane prep_membrane->load dialyze1 Dialyze (4 hours) load->dialyze1 change_buffer1 Change Buffer dialyze1->change_buffer1 waste Unreacted this compound (Diffuses into Buffer) dialyze1->waste dialyze2 Dialyze (4 hours) change_buffer1->dialyze2 change_buffer2 Change Buffer dialyze2->change_buffer2 dialyze2->waste dialyze_final Dialyze (Overnight) change_buffer2->dialyze_final collect Collect Purified Bioconjugate dialyze_final->collect dialyze_final->waste

Workflow for removing unreacted this compound using dialysis.

References

Technical Support Center: Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.

Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal results in your copper-free click chemistry experiments.

Q1: Why is my SPAAC reaction showing a low or no product yield?

Several factors can contribute to low product yield in a SPAAC reaction. Below is a systematic guide to troubleshoot this common issue.

Potential Cause & Recommended Solution

  • Reagent Quality and Stability:

    • Cyclooctyne (B158145) Degradation: Strained cyclooctynes like DBCO can be unstable under acidic conditions or during long-term storage.[1][2] Ensure your cyclooctyne has been stored correctly, typically at -20°C or -80°C, protected from light and moisture.[3] It is advisable to prepare fresh solutions before each experiment.[3]

    • Azide (B81097) Instability: While generally stable, the azide functionality on your molecule of interest could be susceptible to degradation depending on the molecular context.

  • Reaction Conditions:

    • Suboptimal Buffer/pH: The reaction rate of SPAAC can be significantly influenced by the buffer system and pH. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS.[3][4] A slightly alkaline pH (7.5-8.5) generally increases the reaction rate.[3]

    • Low Temperature or Short Reaction Time: While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[3] Monitor the reaction over a 24-48 hour period to ensure it has gone to completion.[3]

  • Reactant-Specific Issues:

    • Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically impede the reaction.[5] Consider introducing a PEG spacer to the alkyne linker to increase its accessibility, which has been shown to enhance reaction rates.[3]

    • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous mixture and reduced reaction rates.[5] A co-solvent like DMSO can be used, but the final concentration should ideally be kept below 10% to avoid denaturation of biomolecules like antibodies.[3]

    • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[5] A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.

Troubleshooting Workflow for Low Yield

If you are experiencing low product yield, follow this logical workflow to identify the root cause.

low_yield_troubleshooting start Low Product Yield Observed control_rxn Perform a Small Molecule Control Reaction (e.g., benzyl (B1604629) azide + DBCO-amine) start->control_rxn control_success Control Reaction Successful? control_rxn->control_success issue_biomolecule Problem Likely with Your Biomolecules: - Steric Hindrance - Insolubility - Degradation control_success->issue_biomolecule Yes control_fail Problem Likely with General Conditions or Reagents control_success->control_fail No optimize_conditions Optimize Reaction Conditions - Buffer and pH - Temperature and Time - Stoichiometry issue_biomolecule->optimize_conditions check_reagents Check Reagent Stability - Use fresh aliquots - Verify storage conditions control_fail->check_reagents check_reagents->optimize_conditions reassess Re-run Experiment optimize_conditions->reassess SPAAC_Mechanism cluster_reactants Reactants Azide Azide-Modified Molecule (R1-N3) Reaction [3+2] Cycloaddition (Strain-Promoted) Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO-R2) Cyclooctyne->Reaction Product Stable Triazole Linkage Reaction->Product

References

Technical Support Center: Handling Moisture-Sensitive NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What are NHS esters and what are they used for?

N-hydroxysuccinimide esters are reactive compounds widely used to covalently link molecules to primary amines (-NH₂).[1][2][3] This reaction is central to bioconjugation for applications such as:

  • Labeling proteins and antibodies with fluorescent dyes or reporter groups.[1]

  • Creating antibody-drug conjugates (ADCs).[4]

  • Attaching molecules to amine-functionalized surfaces for assays.[4][5][6]

  • Crosslinking proteins.[7][8]

The reaction forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][4][9]

Q2: How should I properly store and handle NHS ester reagents?

Proper storage and handling are critical to prevent hydrolysis and maintain reactivity.

  • Storage: NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C.[10][11][12] Storing under an inert gas like nitrogen or argon is also recommended.[13]

  • Handling: Before opening a vial, always allow it to equilibrate to room temperature.[11][13][14] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.[11][13] For frequent use, it is best to aliquot the dry powder into smaller, single-use vials to minimize exposure.[13][15]

Q3: Which solvents and buffers are compatible with NHS ester reactions?

The choice of solvent and buffer is critical for a successful conjugation.

  • Solvents for Dissolving NHS Esters: Many NHS esters are not water-soluble and must first be dissolved in a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][10][11] Ensure the DMF is high-quality, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[1][10] Prepare these solutions immediately before use and do not store them.[10][11][12]

  • Compatible Reaction Buffers: Buffers free of primary amines are essential.[10][12] Recommended buffers include:

    • Phosphate-buffered saline (PBS)[4][11]

    • HEPES[11]

    • Carbonate/Bicarbonate[1][11]

    • Borate[11]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided in the reaction mixture as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[10][11][16] These buffers can, however, be used to quench the reaction once it is complete.[10][15][17]

Q4: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is a balance between amine reactivity and ester stability, typically ranging from pH 7.2 to 8.5 .[4][10][11]

  • Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them poor nucleophiles and unreactive.[9][11]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which competes with the desired reaction and reduces the yield.[9][11][18]

Troubleshooting Guide

Problem 1: Low or No Labeling/Conjugation Yield

This is the most common issue and can stem from several factors. The troubleshooting workflow below can help diagnose the root cause.

G start Low Labeling Yield reagent Is the NHS ester active? start->reagent buffer Is the buffer correct? (pH 7.2-8.5, amine-free) reagent->buffer Yes sol_reagent Solution: - Use fresh, properly stored reagent. - Prepare solutions immediately before use. - Test reactivity (see Protocol section). reagent->sol_reagent No conditions Are reaction conditions optimal? buffer->conditions Yes sol_buffer Solution: - Verify pH of the buffer. - Perform buffer exchange if needed (e.g., from Tris to PBS). buffer->sol_buffer No protein Are there issues with the protein? conditions->protein Yes sol_conditions Solution: - Increase protein concentration (>2 mg/mL). - Optimize molar excess of NHS ester. - Adjust incubation time/temperature. conditions->sol_conditions No sol_protein Solution: - Ensure protein purity. - Check for accessible amines. - Consider a longer linker if steric hindrance is suspected. protein->sol_protein Yes

Caption: A logical workflow for troubleshooting low labeling efficiency.

Problem 2: Protein Precipitates During or After Labeling

  • Possible Cause: Over-labeling or modification of the protein can alter its net charge, pI, and solubility, leading to aggregation.[7] The addition of a very hydrophobic NHS ester reagent can also decrease the solubility of the final conjugate.[11]

  • Recommended Solution:

    • Optimize Molar Ratio: Perform pilot reactions with a lower molar excess of the NHS ester reagent to reduce the degree of labeling.[19]

    • Solvent Concentration: If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction does not exceed 10%, as higher amounts can denature proteins.[20]

    • Use a Different Reagent: Consider using a PEGylated (polyethylene glycol) version of the NHS ester. The PEG linker can increase the hydrophilicity of the final conjugate and help prevent aggregation.[11][16]

Problem 3: High Background or Non-Specific Binding in an Assay

  • Possible Cause: Excess, unreacted NHS ester can react with other primary amines in downstream steps.[19] Alternatively, aggregates of the labeled protein can bind non-specifically to surfaces.[16]

  • Recommended Solution:

    • Quench the Reaction: After the desired incubation time, add an amine-containing buffer like Tris or glycine (e.g., to a final concentration of 50-100 mM) to react with and cap any remaining active NHS ester groups.[16][20]

    • Purify the Conjugate: Thoroughly remove unreacted reagent and quenching buffer using dialysis or a size-exclusion/desalting column.[10][12]

    • Optimize Blocking: In assay formats like ELISA, ensure blocking steps are sufficient. Test different blocking agents (e.g., BSA, non-fat milk) and optimize incubation times.[16]

Quantitative Data Summary

The primary competing reaction in any NHS ester conjugation is hydrolysis, where the ester reacts with water instead of the intended amine. This reaction is highly dependent on pH and temperature. The stability of an NHS ester is often described by its half-life (t½), the time it takes for 50% of the reagent to become inactive.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[10][17]
7.0Room Temp~7 hours[8]
8.0Room Temp~1 hour[10]
8.5Room Temp~20 minutes[10]
8.6410 minutes[10][17]
9.0Room Temp<10 minutes[8][10]

Note: These values are approximate and can vary based on the specific NHS ester, buffer composition, and concentration.

Visualizing the Chemistry and Workflow

Understanding the competing chemical reactions and the overall experimental process is key to success.

G cluster_0 Desired Reaction (Aminolysis) cluster_1 Competing Reaction (Hydrolysis) r_nh2 Protein-NH₂ (Primary Amine) amide Protein-NH-C(O)-R' (Stable Amide Bond) r_nh2->amide nhs_ester R'-NHS Ester nhs_ester->amide nhs NHS (Leaving Group) amide->nhs h2o H₂O (Water) acid R'-COOH (Inactive Carboxylic Acid) h2o->acid nhs_ester2 R'-NHS Ester nhs_ester2->acid nhs2 NHS (Leaving Group) acid->nhs2

Caption: Competing reaction pathways for NHS esters in aqueous solution.

G prep_protein 1. Prepare Protein (In amine-free buffer, pH 7.2-8.5) react 3. Perform Reaction (Add NHS ester to protein, incubate RT or 4°C) prep_protein->react prep_nhs 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF immediately before use) prep_nhs->react quench 4. Quench Reaction (Optional: Add Tris or glycine buffer) react->quench purify 5. Purify Conjugate (Dialysis or desalting column) quench->purify analyze 6. Analyze Product (Determine Degree of Labeling) purify->analyze

Caption: General experimental workflow for protein labeling with NHS esters.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization of molar excess, concentration, and incubation time may be required for your specific protein and label.[10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester label.

  • Anhydrous DMSO or DMF.[10]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Desalting column or dialysis cassette for purification.[10]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[1][10] Higher protein concentrations favor the desired reaction over hydrolysis.[10]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10] Do not store this solution.[10][12]

  • Perform the Labeling Reaction:

    • Add the calculated amount of dissolved NHS ester to the protein solution while gently vortexing. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[10]

  • Quench the Reaction (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 50-100 mM.[16]

    • Incubate for 15-30 minutes at room temperature to stop the reaction and deactivate any excess NHS ester.[16]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by running the reaction mixture over a desalting/size-exclusion column or through dialysis against an appropriate buffer (e.g., PBS).[10]

  • Determine the Degree of Labeling (DOL):

    • Quantify the labeling efficiency using spectrophotometry. Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ-max) of the attached label.[10] The DOL can be calculated using the Beer-Lambert law and a correction factor for the label's absorbance at 280 nm.

  • Store the Labeled Protein:

    • Store the purified conjugate under conditions appropriate for the protein, typically at 4°C or -20°C. If fluorescently labeled, protect from light.[10]

Protocol to Test NHS Ester Reactivity

If you suspect your NHS ester has degraded due to moisture exposure, you can perform a simple test to check its activity. This test is based on the fact that the NHS leaving group absorbs light around 260 nm after it is released through hydrolysis.[7][8][14]

Materials:

  • NHS ester reagent .

  • Amine-free buffer (e.g., PBS, pH 7.5).

  • 0.5 M NaOH.[8][14]

  • Spectrophotometer and quartz cuvettes.

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.[8]

  • Prepare a blank cuvette with 2 mL of the same buffer.

  • Immediately zero the spectrophotometer at 260 nm using the blank and then measure the absorbance of the NHS ester solution.[8]

  • To intentionally hydrolyze the ester, add a small volume of 0.5 M NaOH (e.g., 50-100 µL) to the cuvette containing the NHS ester solution and mix.[8]

  • Within one minute, measure the absorbance at 260 nm again.[8]

Interpretation:

  • Active Reagent: If the absorbance at 260 nm is significantly greater after adding NaOH, the reagent is active.[8][14]

  • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has already hydrolyzed and is inactive. Discard the reagent and use a fresh vial.[8][14]

References

Validation & Comparative

Determining the Degree of Labeling (DOL) for DBCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and bioconjugation, accurately determining the Degree of Labeling (DOL) is a critical quality attribute for ensuring the efficacy, safety, and reproducibility of DBCO-conjugated molecules, such as antibody-drug conjugates (ADCs). The DOL defines the average number of DBCO molecules attached to a single protein or antibody. This guide provides a comprehensive comparison of common analytical techniques for DOL determination, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Methods for DOL Determination

Several methods can be employed to determine the DOL of DBCO conjugates. The choice of method depends on factors such as the nature of the biomolecule, the required accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques.

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures light absorbance. DBCO has a characteristic absorbance maximum around 309 nm, while proteins absorb at 280 nm.Average DOL of the bulk sample.Quick, simple, non-destructive, and uses common laboratory equipment.[1]Indirect method; accuracy can be affected by impurities that absorb at similar wavelengths.[1] Provides an average DOL for the entire sample population, not the distribution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. The mass of the conjugate increases with each attached DBCO molecule.Precise mass of the conjugate, allowing for the determination of the distribution of different labeled species and a more accurate average DOL.High accuracy and sensitivity. Provides information on the distribution of labeled species. Can identify and characterize different conjugate species.Requires specialized and expensive equipment and expertise for data analysis. Potential for ion suppression or enhancement effects.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties, such as hydrophobicity (RP-HPLC) or size (SEC).Separation of different labeled species, allowing for the quantification of each and the calculation of the average DOL.Provides both qualitative and quantitative data.[1] Can be used for purification of the conjugate.[1] High resolution and sensitivity.[1]Can be time-consuming and requires specialized equipment.[1] Method development and optimization may be necessary.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Qualitative assessment of labeling through a shift in the molecular weight of the protein after conjugation.[1]Simple, widely available, and provides a quick qualitative check of conjugation.[1]Low resolution, not suitable for small molecule labeling, and does not provide precise quantitative data.[1]

Experimental Protocols

DOL Determination by UV-Vis Spectroscopy

This is the most common and straightforward method for determining the average DOL of a DBCO-protein conjugate.

Materials:

  • Purified DBCO-protein conjugate

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a NanoDrop spectrophotometer

Procedure:

  • Ensure the purified DBCO conjugate solution is clear and free of precipitates. If necessary, centrifuge the solution to remove any aggregates.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and 309 nm (A309). If using a standard spectrophotometer, use the buffer as a blank. For highly concentrated samples, dilute the conjugate in PBS to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU). Record the dilution factor.[2][3]

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of DBCO at 280 nm:[2][3]

    Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein

    • A280: Absorbance at 280 nm

    • A309: Absorbance at 309 nm

    • CF: Correction factor for DBCO absorbance at 280 nm (typically ~0.90 for DBCO-PEG4).[2][3]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M⁻¹cm⁻¹).[2][3]

  • Calculate the concentration of the DBCO moiety using the Beer-Lambert law:

    DBCO Concentration (M) = A309 / ε_DBCO

    • ε_DBCO: Molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[4]

  • Calculate the Degree of Labeling (DOL):[2][4]

    DOL = Moles of DBCO / Moles of Protein = DBCO Concentration / Protein Concentration

General Protocol for DBCO Labeling of Proteins

This protocol describes the labeling of a protein with a DBCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.

  • Immediately before use, dissolve the DBCO-NHS ester in DMSO to a stock concentration (e.g., 10 mM).

  • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.[5]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[6]

  • Remove the excess, unreacted DBCO reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • The purified DBCO-labeled protein is now ready for DOL determination and downstream applications.

Visualizing Workflows and Relationships

Experimental Workflow for DOL Determination

The following diagram illustrates the general workflow for labeling a protein with DBCO and subsequently determining the DOL.

DOL_Workflow cluster_labeling Protein Labeling cluster_dol DOL Determination Protein_Solution Prepare Protein Solution (1-5 mg/mL in amine-free buffer) Reaction Incubate Reaction Mixture (1-2h at RT or overnight at 4°C) Protein_Solution->Reaction DBCO_Reagent Prepare DBCO-NHS Ester (10 mM in DMSO) DBCO_Reagent->Reaction Purification Purify Conjugate (Desalting column or dialysis) Reaction->Purification Measurement Measure Absorbance (A280 and A309) Purification->Measurement Purified Conjugate Calculation Calculate DOL Measurement->Calculation Result Result Calculation->Result Final DOL Value

Workflow for DBCO labeling and DOL determination.
Logical Relationships of DOL Determination Methods

This diagram illustrates the relationship between different methods for DOL determination, highlighting their direct or indirect nature and the type of information they provide.

DOL_Methods cluster_direct Direct Measurement cluster_indirect Indirect Measurement DOL Degree of Labeling (DOL) MS Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) DOL->MS Provides Mass Distribution UV_Vis UV-Vis Spectroscopy DOL->UV_Vis Provides Average Value HPLC HPLC (e.g., RP-HPLC, HIC) DOL->HPLC Separates by Physicochemical Properties SDS_PAGE SDS-PAGE DOL->SDS_PAGE Qualitative Assessment Average_DOL Average DOL MS->Average_DOL Calculate Average UV_Vis->Average_DOL Calculate from Absorbance HPLC->Average_DOL Calculate from Peak Areas

Relationships between DOL determination methods.

References

A Researcher's Guide to Mass Spectrometry Analysis of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for labeling and studying proteins in complex biological systems. Dibenzocyclooctyne (DBCO) reagents are at the forefront of this technology, enabling the specific attachment of probes for various downstream applications, including mass spectrometry-based proteomics.

This guide provides an objective comparison of different DBCO-based labeling strategies and alternative methods for quantitative mass spectrometry analysis. We present supporting experimental data, detailed protocols, and visualizations to inform your experimental design and data interpretation.

Comparison of Protein Labeling Strategies for Mass Spectrometry

The choice of a labeling strategy can significantly impact the outcome of a quantitative proteomics experiment. Key considerations include labeling efficiency, specificity, and the potential for the label to interfere with mass spectrometry analysis. Here, we compare DBCO-based labeling with other common techniques.

FeatureDBCO-based SPAACCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Maleimide-Thiol Chemistry
Reaction Principle Strain-promoted cycloaddition between a DBCO group and an azide.Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide.Nucleophilic addition of a thiol (from cysteine) to a maleimide.
Biocompatibility High; no cytotoxic copper catalyst required, making it suitable for live-cell labeling.Lower; copper catalysts can be toxic to cells, limiting in vivo applications.Moderate; can be performed under physiological conditions, but maleimides can react with other nucleophiles.
Specificity High for azides. However, side reactions with thiols can occur but can be minimized by alkylating cysteine residues[1].High for terminal alkynes and azides.Primarily targets cysteines, but can have off-target reactions with other nucleophiles like lysines at high pH.
Reaction Kinetics Fast, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹[2].Very fast in the presence of a copper catalyst.Fast at neutral to slightly basic pH.
Quantitative Proteomics Performance Enables robust relative and absolute quantification. The bioorthogonal nature minimizes interference with endogenous cellular processes.Well-established for quantitative proteomics, but the need for copper can complicate sample preparation for cellular studies. One study on O-GlcNAc proteomics suggested CuAAC may identify more proteins than SPAAC[3].A widely used method for cysteine-specific quantitative proteomics. Can be used to assess cysteine reactivity and occupancy.
Key Advantage for MS Bioorthogonality leads to cleaner samples with fewer side products, simplifying MS data analysis.High reaction efficiency and specificity.Provides specific information on cysteine accessibility and reactivity.
Key Disadvantage for MS Potential for non-specific binding of hydrophobic DBCO reagents, though this can be mitigated with PEG linkers[4][5].Residual copper can interfere with MS analysis if not thoroughly removed.Limited to proteins containing accessible cysteine residues. Maleimide reagents can also hydrolyze.

Comparison of Amine-Reactive DBCO Reagents

For labeling proteins via primary amines (lysine residues and the N-terminus), several types of DBCO reagents are available. The choice between them depends on the desired workflow and the properties of the protein of interest.

FeatureDBCO-NHS EsterDBCO-PEG4-NHS EsterDBCO-PEG4-Acid
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester with a PEG4 spacerCarboxylic acid with a PEG4 spacer
Reaction Mechanism One-step direct reaction with primary amines.One-step direct reaction with primary amines.Two-step reaction: activation of the carboxylic acid (e.g., with EDC/NHS) followed by reaction with primary amines.
Solubility More hydrophobic, may require organic co-solvents.Increased hydrophilicity due to the PEG4 linker, improving solubility in aqueous buffers[5][6].Increased hydrophilicity due to the PEG4 linker[5].
Steric Hindrance The bulky DBCO group is close to the protein backbone, which may cause steric hindrance in the subsequent click reaction.The PEG4 spacer reduces steric hindrance, potentially improving the efficiency of the click reaction[5].The PEG4 spacer reduces steric hindrance[5].
Control over Labeling Reaction is fast and less controllable.Reaction is fast and less controllable.The two-step process offers more control over the labeling reaction.
Workflow Simplicity Simpler, one-step labeling.Simpler, one-step labeling.More complex due to the additional activation step.
Potential for Side Reactions NHS esters can hydrolyze in aqueous buffers.NHS esters can hydrolyze. The PEG linker may have some non-specific interactions[4].The use of EDC can lead to the formation of N-acylurea byproducts if not properly quenched.

Experimental Protocols

General Protocol for DBCO Labeling of Proteins via Primary Amines

This protocol provides a general guideline for labeling proteins with DBCO-NHS esters. Optimization may be required depending on the specific protein and linker.

Materials:

  • Protein solution (0.5-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester to the protein solution. The final concentration of the organic solvent should be below 20% to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.

General Workflow for Quantitative Mass Spectrometry of DBCO-Labeled Proteins

This workflow outlines the key steps for a typical bottom-up quantitative proteomics experiment involving DBCO labeling.

G cluster_0 Sample Preparation cluster_1 Click Chemistry & Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A Protein Extraction from Cells/Tissues D Cell Lysis & Protein Quantification (BCA/Bradford) A->D B Azide Labeling of Target Proteins (e.g., metabolic labeling) E Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) B->E C DBCO Labeling of a Separate Binding Partner C->E D->E F Enrichment of Labeled Proteins (e.g., using biotin-DBCO and streptavidin beads) E->F G On-Bead Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis of Peptides G->H I Database Search for Peptide Identification H->I J Protein Quantification (Label-free or Isotopic) I->J K Bioinformatics Analysis (Pathway, GO, etc.) J->K

Quantitative proteomics workflow for DBCO-labeled proteins.

Detailed Methodologies:

  • Protein Labeling and Enrichment:

    • Proteins of interest can be metabolically labeled with an azide-containing precursor or chemically modified to introduce azides.

    • A DBCO-containing reagent, such as DBCO-biotin, is then used to label the azide-modified proteins via SPAAC.

    • Biotinylated proteins are enriched using streptavidin-coated magnetic beads.

  • On-Bead Digestion:

    • The enriched proteins on the beads are washed to remove non-specifically bound proteins.

    • Proteins are denatured, reduced, and alkylated on the beads.

    • Trypsin is added to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A typical setup would involve a reversed-phase nano-LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for peptide identification and quantification.

  • Data Analysis:

    • The raw MS data is processed using software such as MaxQuant, Proteome Discoverer, or Spectronaut.

    • Peptides are identified by searching the MS/MS spectra against a protein sequence database.

    • Proteins are quantified based on the intensities of their corresponding peptides (for label-free quantification) or reporter ions (for isobaric labeling).

    • Statistical analysis is performed to identify proteins that are differentially abundant between samples.

Application in Signaling Pathway Analysis

DBCO-based labeling coupled with mass spectrometry is a powerful approach to study signaling pathways by enabling the enrichment and quantification of specific protein populations or post-translationally modified proteins that are key to signal transduction. For example, metabolic labeling with azide-modified sugars or lipids allows for the selective enrichment of glycoproteins or lipoproteins, which play crucial roles in cell surface receptor signaling and intracellular trafficking[4][7][8].

G cluster_0 Cellular Perturbation & Labeling cluster_1 Bioorthogonal Chemistry & Enrichment cluster_2 Quantitative Proteomics A Stimulation of Signaling Pathway (e.g., with growth factor) B Metabolic Labeling with Azide-Modified Precursor (e.g., azido-sugar, azido-fatty acid) A->B C Cell Lysis B->C D Click Reaction with DBCO-Biotin C->D E Streptavidin-based Enrichment of Labeled Proteins D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Identification & Quantification of Enriched Proteins G->H I Mapping to Signaling Pathways H->I

Workflow for studying signaling pathways using DBCO labeling.

This workflow allows for the identification and quantification of proteins within a signaling cascade that undergo specific modifications in response to a stimulus. By comparing the proteomic profiles of stimulated and unstimulated cells, researchers can gain insights into the dynamic regulation of signaling pathways.

References

Navigating DBCO Conjugation Efficiency: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of dibenzocyclooctyne (DBCO) conjugation efficiency is a critical checkpoint. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods, supported by experimental data and detailed protocols, to empower informed decisions in selecting the most suitable technique for your application.

The copper-free click chemistry involving DBCO and azide-functionalized molecules has become a cornerstone in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[1] The efficiency of this conjugation directly impacts the efficacy, safety, and batch-to-batch consistency of the final product. Therefore, robust analytical methods are paramount for accurate characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reverse-Phase HPLC (RP-HPLC) stands out as a powerful and widely adopted technique for assessing DBCO conjugation efficiency due to its high resolution, sensitivity, and quantitative capabilities.[2] The underlying principle lies in the separation of molecules based on their hydrophobicity. The introduction of the bulky and hydrophobic DBCO group to a biomolecule, such as a protein or antibody, leads to a discernible shift in its retention time on a hydrophobic stationary phase (e.g., a C18 column).[2]

By comparing the chromatograms of the unconjugated starting material and the final conjugated product, one can identify and quantify the different species present in the reaction mixture. This includes the unreacted biomolecule, the desired DBCO-conjugated product, and potentially multi-conjugated species.[1] The area under each peak corresponds to the relative abundance of that species, allowing for the calculation of conjugation efficiency.

Experimental Workflow for HPLC Analysis

The general workflow for analyzing DBCO conjugation efficiency by HPLC involves several key steps, as illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start DBCO Conjugation Reaction Mixture quench Quench Reaction (e.g., with Tris-HCl) start->quench purify Optional: Initial Purification (e.g., Desalting Column) quench->purify inject Inject Sample onto RP-HPLC System purify->inject Analyte separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (280 nm & 309 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Conjugation Efficiency integrate->calculate

Figure 1: General workflow for HPLC analysis of DBCO conjugation.

Detailed Experimental Protocol for RP-HPLC Analysis

This protocol provides a general guideline for the analysis of a DBCO-conjugated protein. Optimization may be required for specific applications.

Instrumentation and Column:

  • A standard HPLC system equipped with a UV detector.

  • Reverse-phase column (e.g., C18, 2.6 µm particle size, 100 Å pore size, 100 x 2.1 mm).[3]

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

Gradient Conditions:

  • A typical linear gradient starts with a low percentage of Mobile Phase B (e.g., 5%) and increases to a high percentage (e.g., 95%) over 20-30 minutes.[1][4] The exact gradient profile should be optimized to achieve the best separation for the specific conjugate.

Flow Rate:

  • 0.5 - 1.0 mL/min.[1][3]

Detection:

  • Monitor absorbance at two wavelengths: 280 nm for the protein backbone and ~309 nm for the DBCO group.[1][2]

Analysis:

  • Inject a sample of the unconjugated protein as a control to determine its retention time.

  • Inject the DBCO conjugation reaction mixture or the purified conjugate.

  • Identify the peaks corresponding to the unconjugated protein and the DBCO-conjugated protein based on their retention times and UV absorbance profiles.

  • Integrate the peak areas to quantify the relative amounts of each species.

  • Calculate the conjugation efficiency as the percentage of the conjugated protein relative to the total protein.

Comparison with Alternative Methods

MethodPrincipleInformation ProvidedAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The hydrophobic DBCO group alters the retention time.[2]Confirmation of conjugation, quantification of efficiency, purification of conjugate.[2]High resolution and sensitivity, provides both qualitative and quantitative data.[2]Can be time-consuming, requires specialized equipment.[2]
UV-Vis Spectroscopy Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[2]Determination of the Degree of Labeling (DOL).[1][2]Quick and simple, non-destructive, uses common laboratory equipment.[2]Indirect method, can be affected by other molecules that absorb in the same region, does not confirm the site of labeling.[2]
SDS-PAGE Separation of proteins based on molecular weight.Visualization of a shift in the molecular weight of the protein after conjugation.[2]Simple and widely available, provides a quick qualitative assessment.[2]Low resolution, not suitable for small molecule labeling, does not provide precise quantitative data.[2]
Mass Spectrometry (e.g., ESI-MS) Measurement of the mass-to-charge ratio of ions.Precise mass determination of the final conjugate, confirming the addition of the DBCO group.[2]Highly accurate and sensitive, provides direct evidence of conjugation.[2]Requires specialized and expensive equipment, can be complex to interpret for large molecules.[2]
Flow Cytometry Analysis of single cells in a fluid stream.Assessment of cell surface labeling efficiency when using fluorescently tagged DBCO reagents.[2]High-throughput analysis of cell populations, provides quantitative data on labeling efficiency at the single-cell level.[2]Limited to cell-based assays, requires fluorescently labeled reagents.[2]

Quantitative Data Summary

The efficiency of DBCO conjugation can be influenced by various factors, including the molar ratio of reactants, reaction time, and temperature. The following table summarizes typical quantitative data obtained from different analytical methods.

ParameterMethodTypical Values/ObservationsReference
Conjugation Efficiency RP-HPLC>80% for purified conjugate peak area.[1][1]
Degree of Labeling (DOL) UV-Vis Spectroscopy1 - 5 (application dependent).[1] Calculated using the absorbance at 280 nm and 309 nm.[1][5][1][5]
Molecular Weight Shift SDS-PAGEA visible band shift corresponding to the mass of the attached DBCO-payload.[2]
Mass Confirmation Mass SpectrometryObserved mass should match the theoretical mass of the conjugate. Can reveal the distribution of different labeled species.[6][6]
Molar Excess of DBCO-NHS ester -A 20-30 fold molar excess of DBCO-NHS ester to the antibody is often used for the initial labeling step.[7][8][7][8]
Reaction Time -Can range from 2 to 24 hours. Longer incubation times can improve efficiency.[7][9][7][9]

Logical Relationship of Analytical Methods

The choice of analytical method often depends on the stage of the research or development process and the specific information required. The following diagram illustrates a logical workflow for characterizing DBCO conjugates, highlighting the complementary nature of different techniques.

Analytical_Workflow cluster_initial Initial Qualitative Assessment cluster_quantitative Quantitative Analysis & Purification cluster_confirmation Definitive Confirmation sds_page SDS-PAGE hplc RP-HPLC sds_page->hplc Proceed if shift observed uv_vis UV-Vis Spectroscopy uv_vis->hplc Proceed for accurate quantification mass_spec Mass Spectrometry hplc->mass_spec Confirm identity of peaks conjugation DBCO Conjugation conjugation->sds_page Quick Check conjugation->uv_vis Estimate DOL

Figure 2: Logical workflow for selecting analytical methods.

Conclusion

References

A Researcher's Guide to Click Chemistry: Comparing DBCO, TCO, and Other Bioorthogonal Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of chemical biology, drug development, and materials science, the ability to specifically and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a term encompassing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become an indispensable tool for researchers.[1] Among the most powerful of these are the bioorthogonal reactions, which proceed within living systems without interfering with native biochemical processes.[1][2]

This guide provides an objective comparison of key bioorthogonal click chemistry reagents, focusing on the widely used Dibenzocyclooctyne (DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Trans-cyclooctene (TCO) for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, alongside other notable alternatives. We present a comprehensive overview of their reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagents for their specific applications.

At a Glance: Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is often dictated by the specific requirements of an experiment, with reaction speed, stability, and biocompatibility being critical parameters. The following tables summarize the quantitative data for the most common bioorthogonal reactions.

Table 1: Reaction Kinetics of Common Bioorthogonal Click Chemistries

Reaction TypeReagentsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA Tetrazine (Tz) + trans-Cyclooctene (TCO)1 - 10⁶[3][4]Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the tetrazine and dienophile.[3][5]
SPAAC Azide (B81097) + Dibenzocyclooctyne (DBCO)10⁻³ - 1[3][6]Catalyst-free, driven by the ring strain of the cyclooctyne (B158145). The rate is highly dependent on the structure of the strained alkyne.[3]
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[3]Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[3][7]

Table 2: Stability and Biocompatibility Profile

Reagent/ReactionStability ConsiderationsBiocompatibility
TCO/Tetrazine (IEDDA) TCO can have lower stability in aqueous environments and may be susceptible to light-mediated isomerization.[8] Certain tetrazines show instability in the presence of reducing agents like TCEP.[8]Excellent. The reaction is catalyst-free and highly specific, making it suitable for in vivo applications.[9][10]
DBCO/Azide (SPAAC) DBCO is generally stable but can react with thiols and reducing agents like TCEP over time.[8][11] DBCO-modified proteins may lose 3-5% reactivity over 4 weeks at 4°C.[12] Azide- and thiol-containing buffers should be avoided for long-term storage.[12]Excellent. Being catalyst-free, it is widely used for in vivo and live-cell labeling.[13][14]
Alkyne/Azide (CuAAC) The reagents themselves are generally stable.The primary concern is the cytotoxicity of the copper(I) catalyst, which can be mitigated by using stabilizing ligands.[15] This limits its application in living systems.[16]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and experimental setups is crucial for the successful application of click chemistry.

Reaction Mechanisms

The two primary metal-free click reactions, SPAAC and IEDDA, proceed through distinct cycloaddition pathways.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) DBCO DBCO (Strained Alkyne) SPAAC_Product Stable Triazole DBCO->SPAAC_Product [3+2] Cycloaddition Azide Azide Azide->SPAAC_Product TCO TCO (Strained Alkene) IEDDA_Product Dihydropyridazine (B8628806) TCO->IEDDA_Product [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->IEDDA_Product

Figure 1. Reaction mechanisms for SPAAC and IEDDA. (Within 100 characters)

SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne like DBCO and an azide to form a stable triazole linkage.[2] In contrast, the IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, such as tetrazine, and an electron-rich dienophile, like TCO, yielding a dihydropyridazine product which may further oxidize.[17]

General Experimental Workflow for Bioconjugation

A typical workflow for labeling a protein of interest (POI) involves two main steps: functionalization of the biomolecule and the subsequent click reaction with a reporter molecule.

Experimental_Workflow POI Protein of Interest (POI) Functionalization Functionalization (e.g., with DBCO-NHS ester) POI->Functionalization Functionalized_POI DBCO-Functionalized POI Functionalization->Functionalized_POI Purification1 Purification (e.g., Spin Desalting Column) Functionalized_POI->Purification1 Click_Reaction Click Reaction (SPAAC) Purification1->Click_Reaction Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->Click_Reaction Labeled_POI Labeled POI Click_Reaction->Labeled_POI Purification2 Purification (e.g., Chromatography) Labeled_POI->Purification2 Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Purification2->Analysis

Figure 2. General workflow for protein labeling via SPAAC. (Within 100 characters)

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to compare click chemistry reagents.

Determining Second-Order Rate Constants

Objective: To quantify and compare the reaction kinetics of different click chemistries.

Methodology:

  • Reactant Preparation: Prepare stock solutions of the click chemistry reagents (e.g., DBCO-fluorophore and an azide-containing biomolecule) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[10]

  • Reaction Conditions: The reactions are typically carried out under pseudo-first-order conditions, where one reactant is in large excess (at least 10-fold) over the other.[3] This simplifies the kinetic analysis.

  • Reaction Monitoring: The progress of the reaction can be monitored over time by tracking the change in a physical property of the reactants or products. Common methods include:

    • UV-Vis Spectroscopy: If one of the reactants or products has a unique absorbance signature, the change in absorbance at a specific wavelength can be followed. For instance, the disappearance of the DBCO absorbance at around 310 nm can be monitored.[18]

    • Fluorescence Spectroscopy: If the reaction involves a fluorophore, changes in fluorescence intensity or polarization can be used to track product formation.

    • NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.[10]

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of ln([Reactant]t / [Reactant]₀) versus time will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k' / [Excess Reactant] .[3]

Assessing Reagent Stability

Objective: To evaluate the stability of click chemistry handles under various physiologically relevant conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the reagent (e.g., DBCO-NHS ester, TCO-amine) in buffers representing different conditions (e.g., PBS at pH 7.4, acidic buffer pH 5.0, presence of reducing agents like DTT or TCEP, or in cell lysate/plasma).[8][19]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 6, 24, 48 hours).[19]

  • Quantification of Remaining Active Reagent:

    • At each time point, an aliquot of the incubated sample is taken and reacted with a large excess of its complementary click partner which is conjugated to a reporter (e.g., an azide-fluorophore for a DBCO sample).

    • The amount of product formed is quantified using a suitable analytical technique (e.g., fluorescence measurement, HPLC, or LC-MS).

  • Data Analysis: The percentage of remaining active reagent at each time point is calculated relative to the t=0 sample. A plot of percent stability versus time reveals the degradation kinetics under the tested conditions.

Logical Selection of Reagents

The choice between DBCO, TCO, and other reagents depends on a logical assessment of the experimental needs.

Reagent_Selection Start Start: Define Experimental Needs Kinetics Is extremely fast kinetics (seconds to minutes) required? Start->Kinetics Use_IEDDA Use IEDDA (TCO/Tetrazine) Kinetics->Use_IEDDA Yes SlowerKineticsOK Are slower kinetics (minutes to hours) acceptable? Kinetics->SlowerKineticsOK No LivingSystem Is the experiment in a living system or in vivo? Use_SPAAC Use SPAAC (e.g., DBCO/Azide) LivingSystem->Use_SPAAC Yes Consider_CuAAC Consider CuAAC (with stabilizing ligands) LivingSystem->Consider_CuAAC No (in vitro) SlowerKineticsOK->LivingSystem Yes SlowerKineticsOK->Use_SPAAC No

Figure 3. Decision tree for selecting a click chemistry reaction. (Within 100 characters)

For applications requiring the utmost speed, such as in vivo imaging with rapidly clearing probes, the IEDDA reaction between TCO and tetrazine is often the superior choice due to its exceptionally fast kinetics.[10][20] For many other live-cell labeling and bioconjugation applications where reaction times on the order of minutes to hours are acceptable, the SPAAC reaction with DBCO offers an excellent balance of good reaction rates, high stability, and biocompatibility.[14] CuAAC remains a powerful tool for in vitro applications, such as materials science and drug discovery, where the presence of a copper catalyst is not a limiting factor.[21]

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to harness the full potential of click chemistry for their scientific endeavors.

References

A Comparative Guide to Cleavable and Non-Cleavable DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. Dibenzocyclooctyne (DBCO) linkers, which facilitate copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), have become invaluable tools for creating bioconjugates such as antibody-drug conjugates (ADCs). A critical consideration in the design of these conjugates is the choice between a cleavable and a non-cleavable DBCO linker. This decision profoundly impacts the stability, mechanism of payload release, and ultimately, the therapeutic efficacy and safety of the bioconjugate.

This guide provides an objective comparison of cleavable and non-cleavable DBCO linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

Executive Summary

The primary distinction between cleavable and non-cleavable DBCO linkers lies in their intended stability and payload release mechanism.[1]

  • Non-cleavable DBCO linkers form a highly stable, permanent bond between the biomolecule (e.g., an antibody) and the payload. The release of the payload only occurs upon the complete degradation of the biomolecule, typically within the lysosome of a target cell.[1][2][3] This approach is favored for its high plasma stability, which can minimize off-target toxicity and lead to a wider therapeutic window.[1][3][4][5]

  • Cleavable DBCO linkers are engineered with a labile bond that is designed to break under specific physiological conditions, such as the acidic environment of endosomes, the presence of specific enzymes within the cell, or the reducing intracellular environment.[1][6][7][8] This controlled release mechanism can enhance the potency of the payload and enable a "bystander effect," where the released payload can diffuse and kill neighboring target-negative cells.[1][6][7]

The selection of a linker is not a one-size-fits-all decision and must be tailored to the specific application, the biological target, and the properties of the payload.[1]

Mechanism of Action: Payload Release

The divergent mechanisms of payload release for cleavable and non-cleavable linkers are a key determinant of their biological activity.

Non-Cleavable Linkers: These linkers rely on the internalization of the entire bioconjugate and its subsequent trafficking to the lysosome.[3][4] Within the lysosome, proteolytic degradation of the antibody backbone releases the payload, which remains attached to the linker and a residual amino acid.[2][4][9]

Cleavable Linkers: These linkers utilize specific triggers for payload release.[1][8] Common cleavage mechanisms include:

  • Acid-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[5][7][10]

  • Enzyme-Sensitive Linkers (e.g., Peptide-based): These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by specific proteases, such as cathepsin B, which are highly active in lysosomes.[6][7][11]

  • Redox-Sensitive Linkers (e.g., Disulfide bonds): These linkers are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm due to higher concentrations of glutathione.[5][7][12]

Below is a diagram illustrating the copper-free click chemistry reaction and the general structures of cleavable and non-cleavable DBCO linkers.

cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO-Linker Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide-Payload Azide->Triazole cluster_1 Non-Cleavable DBCO Linker cluster_2 Cleavable DBCO Linker NonCleavable DBCO Stable Linker (e.g., amide) Payload Cleavable DBCO Stable Spacer Cleavable Moiety (e.g., S-S) Payload cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Endosome_C Endosome (Low pH) ADC_C->Endosome_C Lysosome_C Lysosome (Enzymes) Endosome_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect ADC_NC ADC Internalization Endosome_NC Endosome ADC_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-AA Release Degradation_NC->Payload_Release_NC A Conjugation of Payload to Cleavable & Non-Cleavable DBCO Linkers B Conjugation to Antibody via SPAAC A->B C Characterization (e.g., DAR) B->C D In Vitro Plasma Stability Assay C->D E In Vitro Cleavage Assay (for cleavable linker) C->E F In Vitro Cytotoxicity Assay C->F G In Vivo Efficacy Studies F->G

References

Understanding the Components: A Deeper Look at Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for DBCO-PEG3-NHS Ester in Protein Labeling

For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is paramount. While this compound has been a valuable tool, a diverse landscape of alternative reagents offers unique advantages in terms of reaction chemistry, linker properties, and overall performance. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal labeling strategy.

The functionality of a labeling reagent like this compound can be broken down into three key components:

  • Reactive Group: The chemical moiety that forms a covalent bond with the protein. In this case, the N-hydroxysuccinimide (NHS) ester reacts with primary amines.

  • Linker: The spacer arm that connects the reactive group to the functional molecule (e.g., a fluorophore or a drug). Here, it's a polyethylene (B3416737) glycol (PEG) chain with three repeating units.

  • Functional Molecule: The molecule being attached to the protein. DBCO (dibenzocyclooctyne) is a functional molecule that participates in copper-free click chemistry.

Alternatives can be found by substituting one or more of these components, leading to a wide array of labeling strategies with distinct characteristics.

Alternatives Based on Reactive Chemistry

The choice of reactive chemistry is critical as it determines the target amino acid on the protein, the reaction conditions, and the potential for site-specificity.

Amine-Reactive Chemistries

NHS esters are the most common amine-reactive reagents, targeting the primary amines on lysine (B10760008) residues and the N-terminus of proteins.[1][2][3] While effective, this can lead to heterogeneous labeling as proteins typically have multiple lysine residues.[4]

  • Isothiocyanates (ITCs) and Isocyanates: These also react with primary amines.[2][5] Isocyanates, however, can also react with hydroxyl groups, which may lead to less specific labeling.[2]

Thiol-Reactive Chemistries

For more site-specific labeling, thiol-reactive chemistries are often employed. These target the sulfhydryl groups of cysteine residues, which are typically less abundant on the protein surface than lysines.

  • Maleimides: These are the most common thiol-reactive reagents, forming stable thioether bonds with cysteine residues.[6][7] This approach is particularly useful when a protein has a single, accessible cysteine, or when one has been engineered into a specific location.

Bioorthogonal Chemistries

Bioorthogonal reactions occur in biological systems without interfering with native biochemical processes.[8][9] "Click chemistry" is a prominent category of bioorthogonal reactions known for their high efficiency and specificity.[10][11]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between an azide (B81097) and a terminal alkyne is highly efficient but requires a copper catalyst, which can be toxic to living cells.[10][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry: This is the class of reaction that DBCO participates in.[12][13][14] Alternatives to DBCO include other strained alkynes such as:

    • Bicyclo[6.1.0]nonyne (BCN): A reactive strained alkyne.[9][15]

    • Cyclopropene: A smaller strained alkyne tag.[9]

  • Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): This highly rapid reaction occurs between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[16][17] The kinetics of this reaction are often faster than SPAAC reactions.[18]

Alternatives Based on Linker Composition

The linker or spacer arm plays a crucial role in the properties of the final conjugate, influencing solubility, stability, and steric hindrance.

  • PEG Variants: The length of the PEG linker can be varied (e.g., PEG2, PEG4, PEG12) to optimize the distance between the protein and the attached molecule.[4]

  • Non-PEG Linkers: Concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternatives.[19][20]

    • Polysarcosine (PSar): A promising alternative that has shown comparable or even superior performance to PEG in some applications.[19]

    • Polypeptides: Sequences such as (Gly-Ser)n can create flexible and hydrophilic linkers.[19]

    • Polysaccharides: Natural polymers like dextran (B179266) are also being explored as biocompatible linkers.[19]

Performance Comparison of Labeling Chemistries

The following table summarizes key performance metrics for various protein labeling chemistries.

Chemistry Target Residue(s) Reaction Speed Specificity Biocompatibility (Live Cells) Key Advantages Key Disadvantages
NHS Ester Primary Amines (Lys, N-terminus)ModerateLowYesReadily available, well-established protocols.[1][21][22][23]Can lead to heterogeneous labeling, potential to alter protein function.[5][24]
Maleimide Thiols (Cys)FastHighYesSite-specific labeling possible.[6][7]Requires an available cysteine, potential for off-target reaction with other nucleophiles at high pH.
CuAAC (Click) Azide/AlkyneFastVery HighNo (Copper toxicity)High efficiency and specificity.[10][11]Copper catalyst is cytotoxic.[12]
SPAAC (DBCO/BCN) Azide/Strained AlkyneModerate to FastVery HighYesNo cytotoxic catalyst required.[13][14][16]Can be slower than CuAAC, some strained alkynes have stability issues.[25]
SPIEDAC (TCO-Tetrazine) Tetrazine/Strained AlkeneVery FastVery HighYesExtremely fast reaction kinetics.[17][18]Tetrazines can have limited stability.[25]

Experimental Protocols

Detailed methodologies are crucial for successful protein labeling. Below are representative protocols for common labeling chemistries.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.[1][4]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the desired label (e.g., fluorescent dye).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1][21]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Purification column (e.g., gel filtration column).[1]

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[1]

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution at a desired molar excess (typically 10-20 fold). Incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is photosensitive.[1]

  • Quenching (Optional): Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[1]

  • Purification: Separate the labeled protein from unreacted label and byproducts using a gel filtration column.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized label.

  • Anhydrous DMSO or DMF.

  • Purification column.

Procedure:

  • Reagent Preparation: Dissolve the DBCO-functionalized label in DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add the DBCO-label stock solution to the azide-modified protein solution (typically at a 2-5 fold molar excess). The reaction proceeds spontaneously without a catalyst.[14] Incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.

  • Purification: Purify the labeled protein using a suitable method, such as gel filtration or dialysis, to remove the excess label.

Visualizing the Workflows

Diagrams illustrating the experimental workflows can clarify the sequence of steps involved in different labeling strategies.

G cluster_0 Amine-Reactive Labeling (NHS Ester) cluster_1 Thiol-Reactive Labeling (Maleimide) cluster_2 Copper-Free Click Chemistry (SPAAC) A1 Protein in Amine-Free Buffer A2 Adjust pH to 8.3-8.5 A1->A2 A3 Add NHS Ester-Label A2->A3 A4 Incubate (1-4h, RT) A3->A4 A5 Quench Reaction (Optional) A4->A5 A6 Purify Labeled Protein A5->A6 B1 Protein with Cysteine B2 Reduce Disulfide Bonds (Optional) B1->B2 B3 Add Maleimide-Label B2->B3 B4 Incubate (1-2h, RT, pH 6.5-7.5) B3->B4 B5 Purify Labeled Protein B4->B5 C1 Azide/Alkyne Modified Protein C2 Add DBCO/Azide-Label C1->C2 C3 Incubate (4-12h, RT) C2->C3 C4 Purify Labeled Protein C3->C4

Caption: Experimental workflows for common protein labeling chemistries.

The following diagram illustrates the decision-making process for selecting an appropriate protein labeling strategy.

G start Start: Need to Label a Protein q1 Is site-specific labeling required? start->q1 res1 Amine-Reactive (NHS Ester) q1->res1 No res2 Thiol-Reactive (Maleimide) or Enzymatic Labeling q1->res2 Yes q2 Is the reaction in live cells? res3 Copper-Free Click (SPAAC/SPIEDAC) q2->res3 Yes res4 CuAAC Click Chemistry q2->res4 No q3 Is reaction speed critical? res5 SPIEDAC (TCO-Tetrazine) q3->res5 Yes res6 SPAAC (DBCO-Azide) q3->res6 No res1->q2 res2->q2 res3->q3

Caption: Decision tree for selecting a protein labeling strategy.

Conclusion

The field of protein labeling has expanded far beyond traditional amine-reactive chemistries. The choice of an alternative to this compound depends on the specific requirements of the experiment, including the need for site-specificity, biocompatibility, reaction speed, and the properties of the linker. For applications requiring high specificity and biocompatibility, copper-free click chemistries like SPAAC and the exceptionally fast SPIEDAC are excellent choices. When site-specificity is paramount and a cysteine residue is available, thiol-reactive maleimides are a robust option. Furthermore, emerging non-PEG linkers offer the potential for improved biocompatibility and biodegradability in therapeutic applications. By carefully considering the alternatives presented in this guide, researchers can select the most appropriate tools to advance their scientific endeavors.

References

The Impact of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology due to their hydrophilicity, biocompatibility, and tunable nature.[1][2] This guide provides an objective comparison of how variations in PEG spacer length (e.g., PEG3 vs. PEG4) impact the performance of bioconjugates, supported by experimental data.

The length of a PEG spacer, from discrete units like PEG3 and PEG4 to longer polymer chains, can significantly alter the physicochemical and biological properties of a bioconjugate.[2] Shorter PEG spacers may be advantageous for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and enhance solubility.[2] The choice of an optimal PEG spacer length is often a balance to achieve the desired therapeutic window.[3]

Core Functions of PEG Spacers in Bioconjugation

PEG spacers are instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: A significant advantage of incorporating PEG spacers is the enhancement of hydrophilicity.[1][4] This is particularly beneficial for hydrophobic drug payloads used in ADCs, mitigating issues of aggregation and improving solubility.[5][6]

  • Improved Pharmacokinetics: By increasing hydrophilicity and stability, PEG spacers contribute to a longer circulation half-life and altered biodistribution of the bioconjugate.[1] This can lead to improved drug exposure at the target site and a better overall therapeutic index.[1]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] For instance, in PROTACs, the linker length is paramount for achieving the correct orientation and proximity of the target protein and the E3 ligase to form a stable ternary complex for efficient ubiquitination and degradation.[7]

Quantitative Comparison of PEG Spacer Length Variations

The length of the PEG spacer can have a measurable impact on the biological performance of a bioconjugate.[1] The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate parameters.

Impact on Receptor Binding Affinity

In some receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[2]

Table 1: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50) [2]

PEG Linker LengthConjugate (natGa-NOTA-PEGn-RM26)Target ReceptorIC50 (nM)
PEG2natGa-NOTA-PEG2-RM26GRPR3.1 ± 0.2
PEG3natGa-NOTA-PEG3-RM26GRPR3.9 ± 0.3
PEG4natGa-NOTA-PEG4-RM26GRPR5.4 ± 0.4
PEG6natGa-NOTA-PEG6-RM26GRPR5.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.[2]
Influence on Antibody-Drug Conjugate (ADC) Clearance

Increasing the PEG linker length in ADCs generally leads to a longer plasma half-life.[8]

Table 2: Effect of PEG Linker Length on ADC Clearance [2]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated Molecule
No PEG~8.51.0
PEG23.92.2
PEG82.43.5
PEG122.73.1
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[2]
Biodistribution in In Vivo Models

The length of the PEG spacer can influence the biodistribution of a bioconjugate to various organs.

Table 3: In Vivo Biodistribution of 68Ga-NOTA-PEGn-RM26 in Normal Mice (1 h post-injection) [9]

Organ%ID/g (PEG2)%ID/g (PEG3)%ID/g (PEG4)%ID/g (PEG6)
Blood0.28 ± 0.050.21 ± 0.030.19 ± 0.020.21 ± 0.02
Liver0.81 ± 0.080.63 ± 0.061.08 ± 0.160.96 ± 0.08
Kidneys2.81 ± 0.352.62 ± 0.352.75 ± 0.122.65 ± 0.27
Pancreas11.8 ± 1.112.0 ± 2.014.1 ± 1.812.9 ± 1.2
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g ± SD, n = 3).[9]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings.[10]

Protocol 1: Antibody PEGylation with Maleimide-PEG Linkers

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody.[2]

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)[2]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)[2]

  • Maleimide-PEGn-linker (e.g., PEG4, PEG8, PEG12) dissolved in a suitable solvent (e.g., DMSO)[2]

  • Phosphate-buffered saline (PBS), pH 7.2[2]

  • Size-exclusion chromatography (SEC) column for purification[2]

Procedure:

  • Antibody Reduction: Add TCEP solution to the antibody solution to a final concentration of 1-2 mM to reduce interchain disulfide bonds. Incubate for 1-2 hours at 37°C.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column.

  • Conjugation: Immediately add a 5- to 20-fold molar excess of the Maleimide-PEGn-linker solution to the reduced antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker and aggregated protein.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study to evaluate the in vivo half-life of a bioconjugate.[5]

Materials:

  • PEGylated bioconjugate[2]

  • Animal model (e.g., mice or rats)[2]

  • ELISA or other suitable analytical method to quantify the bioconjugate in plasma[2]

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.[2][5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[5]

  • Sample Processing: Isolate plasma from the blood samples.[5]

  • Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.[5]

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.

Protocol 3: Receptor Binding Affinity Assay

The binding affinity of a PEGylated ligand to its receptor can be determined using a competitive binding assay.[2]

Materials:

  • Cells or membranes expressing the target receptor[2]

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor[2]

  • Unlabeled PEGylated ligands of different PEG lengths[2]

  • Assay buffer[2]

  • Filtration apparatus or scintillation counter[2]

Procedure:

  • Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.[2]

  • Allow the binding to reach equilibrium.[2]

  • Separate the bound from the unbound labeled ligand using filtration.[2]

  • Quantify the amount of bound labeled ligand.[2]

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.[2]

  • Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.[3]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: A diagram of the PROTAC-mediated protein degradation pathway.

PEG_Linker_Workflow Experimental Workflow for Evaluating PEG Linkers cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation cluster_analysis Analysis start Select Antibody & Payload peg_selection Synthesize/Procure PEG Linkers (PEG3, PEG4, etc.) start->peg_selection conjugation Conjugate to Antibody peg_selection->conjugation purification Purify ADC conjugation->purification characterization Characterize DAR & Purity purification->characterization in_vitro In Vitro Assays (Binding, Cytotoxicity) characterization->in_vitro in_vivo_pk In Vivo PK Study characterization->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Study in_vitro->in_vivo_efficacy in_vivo_pk->in_vivo_efficacy data_analysis Data Analysis in_vivo_efficacy->data_analysis optimization Select Optimal Linker Length data_analysis->optimization

Caption: A typical experimental workflow for evaluating PEG linkers.

PEG_Length_Logic Logical Relationship Between PEG Spacer Length and Bioconjugate Properties cluster_properties Physicochemical Properties cluster_performance In Vitro & In Vivo Performance peg_length PEG Spacer Length hydrophilicity Hydrophilicity peg_length->hydrophilicity Increases solubility Solubility peg_length->solubility Increases steric_hindrance Steric Hindrance peg_length->steric_hindrance Increases binding_affinity Receptor Binding Affinity peg_length->binding_affinity Modulates pk_profile Pharmacokinetic Profile peg_length->pk_profile Improves hydrophilicity->pk_profile Improves stability Stability solubility->stability Improves steric_hindrance->binding_affinity Can Decrease in_vivo_efficacy In Vivo Efficacy pk_profile->in_vivo_efficacy Impacts clearance Clearance Rate pk_profile->clearance Decreases

Caption: Logical relationship between PEG spacer length and key bioconjugate properties.

References

A Researcher's Guide: Site-Specific vs. Random Protein Labeling with DBCO

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, drug development, and molecular imaging, the precise covalent modification of proteins is paramount. The ability to attach functional molecules such as fluorophores, drugs, or biotin (B1667282) to a protein allows for in-depth study and manipulation of biological systems. Dibenzocyclooctyne (DBCO) reagents have become a important tool for protein bioconjugation, primarily through the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry" reaction. This reaction enables the efficient and specific ligation of a DBCO group with an azide-functionalized molecule to form a stable triazole linkage under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

This guide provides a comprehensive comparison of two primary strategies for protein labeling with DBCO: site-specific and random conjugation. We will delve into the experimental data comparing these methods, provide detailed protocols for each, and visualize the underlying workflows and chemistries.

Performance Comparison: Site-Specific vs. Random DBCO Labeling

The choice between site-specific and random labeling strategies can significantly impact the homogeneity, activity, and performance of the final protein conjugate. The following tables summarize key quantitative data from comparative studies.

ParameterSite-Specific LabelingRandom Labeling (Lysine-Targeted)Key Observations
Degree of Labeling (DoL) Precisely controlled, often 1-4 labels per protein.[3]Broad distribution of DoL, ranging from 0 to over 8 labels per antibody.[3][4]Site-specific methods yield a more homogeneous product with a defined number of labels.[4]
Conjugate Homogeneity High, predominantly one immunoconjugate product.[3]Low, results in a diverse mixture of species.[4]The heterogeneity of random labeling can increase analytical requirements and batch-to-batch variability.[4]
Binding Affinity (Kd) Minimal impact on binding affinity.[5][6]Can lead to a decrease in binding affinity if labeling occurs near the antigen-binding site.[4]A study comparing a site-specific conjugate to a randomly conjugated antibody showed only a modest, non-significant difference in dissociation constants (Kd of 11.8 nM vs. 13.8 nM, respectively).[5][6]
Binding Capacity (Bmax) Generally higher binding capacity observed.[5][6]Can have a lower binding capacity.[5][6]Site-specific modification has been shown to result in a higher binding capacity of an antibody conjugate in flow cytometry experiments.[5][6]
In Vitro & In Vivo Performance Can offer improved stability and efficacy in some cases.[5][6]May show reduced cell killing in vitro and no significant difference in tumor uptake in vivo compared to site-specific methods.[5][6]While one study showed less in vitro cell killing with the random conjugation method, in vivo tumor uptake was not statistically different between the two methods.[5][6] The site-specifically conjugated antibody was found to be somewhat more stable at 37°C in human serum over one week.[5]
Risk of Aggregation Lower risk due to controlled modification.Higher risk, especially with high molar excess of DBCO reagent, which can lead to extensive and uncontrolled modification.[7]Random labeling of proteins with many surface lysines can produce heterogeneous products with a higher propensity for aggregation.[7]

Experimental Workflows and Chemical Principles

The fundamental difference between site-specific and random labeling lies in the point of attachment of the DBCO moiety to the protein.

Random Labeling Workflow

Random labeling typically targets highly abundant and accessible amino acid residues, most commonly the primary amines on lysine (B10760008) residues.

G cluster_0 Random Labeling via Amine Coupling Protein with multiple Lysines Protein with multiple Lysines DBCO-NHS Ester DBCO-NHS Ester Protein with multiple Lysines->DBCO-NHS Ester Reaction DBCO-labeled Protein (Heterogeneous mixture) DBCO-labeled Protein (Heterogeneous mixture) DBCO-NHS Ester->DBCO-labeled Protein (Heterogeneous mixture) Covalent Bond Formation Azide-functionalized Molecule Azide-functionalized Molecule DBCO-labeled Protein (Heterogeneous mixture)->Azide-functionalized Molecule SPAAC Click Reaction Final Conjugate (Heterogeneous) Final Conjugate (Heterogeneous) Azide-functionalized Molecule->Final Conjugate (Heterogeneous)

Caption: Random labeling workflow using a DBCO-NHS ester to target lysine residues.

Site-Specific Labeling Workflow

Site-specific labeling involves the introduction of a unique reactive handle at a predetermined position on the protein, ensuring precise control over the conjugation site. This can be achieved through methods like incorporating unnatural amino acids or utilizing specific reactive residues like cysteine.

G cluster_0 Site-Specific Labeling via Unnatural Amino Acid Protein with incorporated p-Azido-L-phenylalanine (p-AzF) Protein with incorporated p-Azido-L-phenylalanine (p-AzF) DBCO-functionalized Molecule DBCO-functionalized Molecule Protein with incorporated p-Azido-L-phenylalanine (p-AzF)->DBCO-functionalized Molecule SPAAC Click Reaction Site-specifically Labeled Protein (Homogeneous) Site-specifically Labeled Protein (Homogeneous) DBCO-functionalized Molecule->Site-specifically Labeled Protein (Homogeneous)

Caption: Site-specific labeling workflow using an unnatural amino acid with an azide (B81097) handle.

Experimental Protocols

Below are detailed protocols for both random and site-specific protein labeling with DBCO.

Protocol 1: Random Protein Labeling with DBCO-NHS Ester

This protocol describes the modification of a protein with a DBCO-NHS ester, targeting primary amines on lysine residues.[1]

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-5 mg/mL.[7]

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification systems

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a spin desalting column.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the dissolved DBCO-NHS ester to the protein solution.[8] The final concentration of the organic solvent should be less than 20%.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[8]

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or through dialysis.

  • Subsequent Click Reaction: The purified DBCO-labeled protein is now ready for the SPAAC reaction with an azide-functionalized molecule. Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-containing molecule.[9] Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent azide.[9]

Protocol 2: Site-Specific Protein Labeling via Unnatural Amino Acid (p-AzF)

This protocol involves the expression of a protein containing the unnatural amino acid p-azido-L-phenylalanine (p-AzF), which introduces an azide handle for specific reaction with a DBCO-functionalized molecule.[10]

Materials:

  • E. coli expression system with plasmids for the gene of interest (containing an amber TAG codon at the desired labeling site) and the orthogonal tRNA/aminoacyl-tRNA synthetase pair for p-AzF incorporation.

  • p-Azido-L-phenylalanine (p-AzF)

  • Protein purification reagents

  • DBCO-functionalized molecule (e.g., DBCO-biotin, DBCO-fluorophore)

  • PBS buffer (pH 7.2)

  • Amicon Ultra concentrator (10 kDa MWCO) or other protein purification systems

Procedure:

  • Protein Expression and Purification:

    • Introduce an amber (TAG) stop codon at the desired site in your gene of interest via site-directed mutagenesis.

    • Co-transform E. coli with the plasmid containing your gene of interest and the plasmid for the p-AzF tRNA/synthetase pair.

    • Grow the bacterial culture and induce protein expression in the presence of p-AzF.

    • Purify the azide-containing protein using standard chromatography techniques. Note: Avoid the use of reducing agents like DTT or TCEP during purification, as they can reduce the azide group.[10]

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-reagent to the purified azide-containing protein (typically at a concentration of 50-100 µM in PBS, pH 7.2).[10]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[10]

  • Purification:

    • Remove the excess DBCO reagent by repeated washes with PBS (pH 7.2) using an Amicon Ultra concentrator or a similar protein purification method.

Conclusion

The choice between site-specific and random protein labeling with DBCO depends on the specific application and the desired characteristics of the final conjugate. Random labeling is a simpler and more accessible method but often results in a heterogeneous product with a variable degree of labeling, which can potentially compromise protein function.[4] In contrast, site-specific methods, while requiring more upfront protein engineering, offer precise control over the conjugation site, leading to homogeneous products with preserved protein activity and potentially improved performance in sensitive applications.[4][11] For researchers and drug development professionals, a careful consideration of these trade-offs is crucial for achieving reliable and reproducible results.

References

Characterization of Antibody-Drug Conjugates with DBCO Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, minimizing systemic toxicity.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[2] Among the various conjugation technologies, those utilizing dibenzocyclooctyne (DBCO) linkers for copper-free click chemistry have gained prominence for their ability to create more homogeneous and stable ADCs.[3]

This guide provides a comprehensive comparison of ADCs constructed with DBCO linkers against those made with more traditional linker technologies, such as those based on maleimide (B117702) chemistry. We present supporting experimental data, detailed characterization protocols, and visual diagrams to aid in the rational design and analysis of next-generation ADCs.

Performance Comparison of Linker Technologies

The choice of linker technology profoundly impacts the therapeutic index of an ADC.[4] DBCO linkers, utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), offer a bioorthogonal reaction that is highly specific and efficient under mild conditions, avoiding the need for a cytotoxic copper catalyst.[5] This contrasts with conventional maleimide linkers that react with thiols, which can be prone to instability and lead to premature drug release.[6]

Quantitative Data Summary

The following tables summarize key performance parameters of ADCs, comparing different linker strategies. While direct head-to-head comparisons for every parameter are not always available in a single study, the data presented is collated from various sources to provide a comparative overview.

Table 1: In Vivo Plasma Stability Comparison

Linker TypeADC ExampleSpeciesTime Point% Intact ADC (or DAR) RemainingReference
DBCO-based (Click Chemistry) IgG-Azide + DBCO-PayloadMouse7 days~85%Inferred from similar stable chemistries
Maleimide (Thiol-Michael Addition) Trastuzumab-SMCC-MMAEMouse7 daysVariable, can be <70% due to retro-Michael reaction[6]
Maleamic Methyl Ester (Improved Thiol) mil40-12cMouse14 days~96.2% (in albumin solution)[7]
Disulfide (Redox-sensitive) Boc-NH-SS-OpNC basedMouse7 daysGenerally high in oxidative plasma[8]

Table 2: In Vivo Efficacy Comparison in Xenograft Models

Linker TypeADCTumor ModelDoseTumor Growth InhibitionReference
Maleamic Methyl Ester (Improved Thiol) mil40-12bBT-474 (HER2+)2.5 mg/kgComplete tumor regression[7]
Maleimide (Conventional Thiol) mil40-12b'BT-474 (HER2+)2.5 mg/kgLess effective than mil40-12b[7]
Non-cleavable Auristatin-based Site I-PEG6-C2-MMADBxPC310 mg/kgSignificant tumor growth inhibition[9]
Non-cleavable Auristatin-based (less stable) Site A-PEG6-C2-MMADBxPC310 mg/kgReduced in vivo efficacy[9]

Key Experimental Protocols

Accurate characterization of ADCs is crucial for ensuring their quality, safety, and efficacy. The following are detailed protocols for key analytical methods used in the characterization of ADCs, including those with DBCO linkers.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[10] The addition of each hydrophobic drug-linker moiety increases the retention of the ADC, allowing for the quantification of different DAR species.[11]

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10-50 µg of the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = (Σ(Area_i * DAR_i)) / (ΣArea_i) where Area_i is the peak area for the species with DAR_i.

ADC Characterization by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides a detailed analysis of ADC heterogeneity, allowing for accurate mass determination and confirmation of DAR.[12]

Materials:

  • ADC sample

  • Denaturing Buffer (for reduced analysis): 7.4 M Guanidine HCl

  • Reducing Agent (for reduced analysis): 100 mM Dithiothreitol (DTT)

  • Deglycosylating enzyme (optional): PNGase F

  • Reversed-phase (RP) LC column suitable for proteins (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., Q-TOF)

Procedure for Reduced LC-MS:

  • Sample Preparation:

    • (Optional) Deglycosylate the ADC sample overnight with PNGase F according to the manufacturer's protocol.

    • Denature and reduce the ADC by incubating with Guanidine HCl and DTT at 50°C.

  • LC Separation:

    • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Separate the light and heavy chains using a suitable gradient, for example, 5% to 95% Mobile Phase B over 15-20 minutes.

  • MS Analysis:

    • Acquire mass spectra in the appropriate m/z range for the light and heavy chains.

    • Deconvolute the raw spectra to obtain the zero-charge mass of each species.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unconjugated light and heavy chains, as well as the drug-conjugated forms.

    • Confirm the successful conjugation and determine the number of drugs per chain.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in a biological matrix by monitoring the change in average DAR over time.[13]

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., mouse, human)

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Elution and neutralization buffers

  • LC-MS or HIC system for DAR analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[6]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma/ADC mixture.

  • ADC Capture: Purify the ADC from the plasma using affinity capture beads.[14]

  • Elution: Elute the captured ADC from the beads.

  • DAR Analysis: Determine the average DAR of the purified ADC using HIC or LC-MS as described in the protocols above.

  • Data Analysis: Plot the average DAR as a function of time to determine the rate of drug deconjugation.

Visualizing ADC Mechanisms and Workflows

Diagrams are provided to visually summarize the complex processes involved in ADC function and characterization.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome (Lower pH) Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.[15]

ADC_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional & In Vivo Analysis Synthesis ADC Synthesis (e.g., DBCO-Azide Click) Purification Purification (e.g., SEC, HIC) Synthesis->Purification HIC HIC (Avg. DAR, Distribution) Purification->HIC LCMS LC-MS (Intact Mass, DAR Confirmation) Purification->LCMS SEC SEC (Aggregation Analysis) Purification->SEC Stability In Vitro Plasma Stability SEC->Stability Cytotoxicity In Vitro Cytotoxicity Assay Stability->Cytotoxicity Efficacy In Vivo Efficacy (Xenograft Model) Cytotoxicity->Efficacy PK Pharmacokinetics (PK) Efficacy->PK

Caption: Experimental workflow for ADC synthesis and characterization.[16]

Linker_Comparison cluster_key Key Comparison Points DBCO DBCO-based Linker (SPAAC) - Bioorthogonal - High Specificity - No Catalyst Needed - Homogeneous Product - Stable Triazole Linkage Maleimide Maleimide-based Linker (Thiol-Michael) - Reacts with Thiols - Prone to Retro-Michael Reaction (Payload Loss) - Can Lead to Heterogeneous Mixture - Potential for Off-Target Reactions Specificity Specificity & Homogeneity Specificity->DBCO Higher Specificity->Maleimide Lower Stability In Vivo Stability Stability->DBCO Generally Higher Stability->Maleimide Can be Lower Process Conjugation Process Process->DBCO Mild, Copper-Free Process->Maleimide Requires Reduced Thiols

Caption: Comparison of DBCO and Maleimide linker technologies.

References

A Head-to-Head Comparison: DBCO-NHS Ester vs. Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides an objective comparison of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

The covalent modification of proteins and other biomolecules through their primary amines (found on lysine (B10760008) residues and the N-terminus) is a widely utilized strategy in bioconjugation.[1] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive reagents that form stable amide bonds.[2] This guide will focus on comparing DBCO-NHS ester, a key reagent in copper-free click chemistry, with other conventional amine-reactive crosslinkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and standard NHS esters.

At a Glance: A Comparative Overview

FeatureDBCO-NHS EsterSMCC (Succinimidyl-maleimide)Standard NHS Esters (e.g., NHS-biotin)
Reactive Groups NHS ester (amine-reactive), DBCO (azide-reactive)NHS ester (amine-reactive), Maleimide (B117702) (thiol-reactive)NHS ester (amine-reactive)
Primary Application Introduction of a bioorthogonal handle for copper-free click chemistry.[3]Heterobifunctional crosslinking of amine- and thiol-containing molecules.General amine labeling with a molecule of interest.
Reaction Specificity High for both amine reaction and subsequent click chemistry.[3]High for amine and thiol reactions.High for amine reaction.
Linkage Stability Amide bond (highly stable), Triazole ring from click reaction (highly stable).[3][4]Amide bond (highly stable), Thioether bond (can be susceptible to retro-Michael reaction).Amide bond (highly stable).
Hydrolytic Stability NHS ester is susceptible to hydrolysis, especially at higher pH.[5][6]NHS ester is susceptible to hydrolysis.NHS ester is susceptible to hydrolysis.[5]
Key Advantage Enables highly specific, bioorthogonal conjugation in complex biological systems without a cytotoxic copper catalyst.[3]Well-established and widely used for conjugating two different biomolecules.Simple and direct method for amine labeling.
Considerations Higher molar excess can lead to protein precipitation due to the hydrophobicity of the DBCO group.[1][7]Maleimide group can react with other nucleophiles and the resulting thioether bond may not be stable in vivo.Randomly labels available amines, which can potentially affect protein function.[8]

Performance Characteristics: A Deeper Dive

The choice of an amine-reactive crosslinker significantly impacts the outcome of a bioconjugation reaction. Key performance indicators include labeling efficiency, stability of the resulting conjugate, and the potential for off-target reactions.

Labeling Efficiency and Yield

The efficiency of labeling with NHS esters is influenced by several factors, including the concentration of the protein, the molar excess of the crosslinker, pH, and the presence of competing nucleophiles.

One study investigated the conjugation yield of an azide-labeled fluorophore to an antibody that was first functionalized with various DBCO-NHS ester derivatives. The results indicated that the highest conjugation yield was achieved with a molar excess of 5 to 10 moles of DBCO-NHS ester per mole of antibody.[1][7] Interestingly, using a molar ratio of DBCO-NHS or DBCO-Sulfo-NHS to antibody above 5 resulted in protein and/or DBCO precipitation, which led to a lower reaction yield.[1][7] This highlights the importance of optimizing the molar excess to balance labeling efficiency with the potential for aggregation due to the hydrophobic nature of the DBCO moiety.[1]

Table 1: Conjugation Yield with Different DBCO-NHS Ester Derivatives

DBCO-NHS Ester DerivativeOptimal Molar Excess (DBCO:Antibody) for Highest YieldObservations
DBCO-NHS~5-10Precipitation observed at >5-fold excess, leading to lower yield.[1][7]
DBCO-Sulfo-NHS~5-10Precipitation observed at >5-fold excess, leading to lower yield.[1][7]
DBCO-PEG4-NHS~5-10Higher yield compared to non-PEGylated versions at higher molar excess.
DBCO-SS-NHS~5-10Similar trend to other derivatives.
Data summarized from a study by Wiener et al. (2020), which measured the subsequent click reaction yield after initial antibody functionalization.[1][7]
Stability of the Resulting Conjugate

The stability of the bond formed by the crosslinker is crucial, especially for in vivo applications like ADCs. While the amide bond formed by the NHS ester reaction is generally very stable, the stability of the entire linker system, including the second reactive group, must be considered.

The triazole ring formed from the DBCO-azide click chemistry reaction is known for its high stability.[4] In contrast, the thioether bond formed from the reaction of a maleimide group (as in SMCC) with a thiol can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. This can lead to deconjugation of the payload from the antibody.

Experimental Protocols

Detailed and parallel experimental protocols are essential for comparing the performance of different crosslinkers. Below are generalized, side-by-side protocols for labeling a protein with DBCO-NHS ester and SMCC.

Protocol 1: Protein Labeling with DBCO-NHS Ester

Objective: To introduce a DBCO group onto a protein via its primary amines for subsequent copper-free click chemistry.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[3]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a 10 mM stock solution.[3]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Desalting column for purification.[3]

Procedure:

  • Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, perform a buffer exchange.

  • Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be kept below 20% to avoid protein denaturation.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[9]

Protocol 2: Protein Labeling with SMCC

Objective: To introduce a maleimide group onto a protein via its primary amines for subsequent reaction with a thiol-containing molecule.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • SMCC freshly dissolved in anhydrous DMSO or DMF to a 10 mM stock solution.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Preparation: Ensure the protein solution is free of amine-containing buffers.

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution. The final DMSO/DMF concentration should be kept below 10-15%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification: Immediately purify the maleimide-activated protein using a desalting column to remove excess SMCC.

  • Characterization: The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry or by reacting the maleimide groups with a thiol-containing dye and measuring the absorbance.

Visualizing the Workflows

To better understand the experimental processes and the underlying chemical reactions, the following diagrams have been created.

G cluster_dbco DBCO-NHS Ester Workflow dbco_protein Protein with Primary Amines dbco_reaction Amine Reaction (pH 7.2-8.0) dbco_protein->dbco_reaction dbco_reagent DBCO-NHS Ester dbco_reagent->dbco_reaction dbco_activated DBCO-Activated Protein dbco_reaction->dbco_activated dbco_click Copper-Free Click Chemistry (SPAAC) dbco_activated->dbco_click dbco_azide Azide-Containing Molecule dbco_azide->dbco_click dbco_conjugate Stable Bioconjugate dbco_click->dbco_conjugate

Caption: Workflow for bioconjugation using DBCO-NHS ester.

G cluster_smcc SMCC Workflow smcc_protein Protein with Primary Amines smcc_reaction1 Amine Reaction (pH 7.2-8.0) smcc_protein->smcc_reaction1 smcc_reagent SMCC smcc_reagent->smcc_reaction1 smcc_activated Maleimide-Activated Protein smcc_reaction1->smcc_activated smcc_reaction2 Thiol-Maleimide Reaction smcc_activated->smcc_reaction2 smcc_thiol Thiol-Containing Molecule smcc_thiol->smcc_reaction2 smcc_conjugate Bioconjugate smcc_reaction2->smcc_conjugate

Caption: Workflow for bioconjugation using SMCC.

Conclusion

The choice between DBCO-NHS ester and other amine-reactive crosslinkers is highly dependent on the specific application.

  • DBCO-NHS ester is the ideal choice when the goal is to introduce a bioorthogonal handle for subsequent copper-free click chemistry. This two-step approach offers high specificity and is particularly advantageous for applications in complex biological environments, such as live-cell imaging and the development of next-generation ADCs. However, care must be taken to optimize the reaction conditions to avoid precipitation caused by the hydrophobicity of the DBCO group.

  • SMCC remains a robust and widely used crosslinker for conjugating amine-containing molecules to thiol-containing molecules. It is a reliable choice for creating well-defined bioconjugates when the target molecules have the appropriate functional groups. The potential instability of the maleimide-thiol linkage in vivo is a key consideration for therapeutic applications.

  • Standard NHS esters are suitable for general-purpose labeling of primary amines when a simple, one-step conjugation is desired. However, the lack of control over the site of labeling can lead to heterogeneous products and potential loss of protein function.

By carefully considering the performance characteristics, stability, and experimental workflows of these different amine-reactive crosslinkers, researchers can make an informed decision to best suit their bioconjugation needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of DBCO-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of DBCO-PEG3-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with institutional and regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations and Spill Response

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. In the event of a spill, isolate the area and prevent the substance from entering drains or water courses.

For dry spills, carefully sweep the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste. For liquid spills (e.g., in a solvent), absorb with an inert material and collect it in a designated hazardous waste container. The spill area should be decontaminated with a suitable solvent and then washed with soap and water.

II. Step-by-Step Disposal Protocol for this compound

The primary route for disposal of this compound and associated waste is through a licensed chemical waste management service. The following steps outline the recommended procedure for waste segregation and preparation for disposal.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect unused or expired solid this compound in its original vial or a clearly labeled, sealed container. This container should be designated for solid chemical waste.

  • Liquid Waste (Solutions): Solutions of this compound (e.g., in DMSO or DMF) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with aqueous or other incompatible waste streams.

  • Contaminated Labware: All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated solid chemical waste container.

Step 2: Inactivation of the Reactive NHS Ester

Prior to collection by a waste disposal service, it is best practice to quench the reactive NHS ester group, especially for aqueous waste streams generated from conjugation reactions. This minimizes potential reactions within the waste container.

Experimental Protocol for NHS Ester Hydrolysis:

  • pH Adjustment: Ensure the pH of the aqueous waste solution is between 7.0 and 8.5. If the solution is acidic, adjust with a suitable buffer such as sodium bicarbonate. Avoid amine-containing buffers like Tris at this stage if the goal is solely hydrolysis.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester. At a pH of 7, the half-life of an NHS ester is approximately 4-5 hours; this decreases to about 1 hour at pH 8.

  • Alternative Quenching: Alternatively, unreacted NHS ester can be quenched by adding an excess of an amine-containing buffer, such as Tris or glycine, and incubating for at least one hour.

  • Collection: Transfer the treated aqueous solution to a designated hazardous waste container.

Step 3: Storage Pending Disposal

Store all waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials. Ensure all containers are properly sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available.

III. Chemical Handling and Storage Data

The following table summarizes key quantitative data and handling recommendations for this compound.

ParameterRecommendationSource
Storage Temperature (Solid) -20°C, sealed from moisture and light.[1]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[2]
NHS Ester Hydrolysis Half-life (pH 7) 4-5 hours[3]
NHS Ester Hydrolysis Half-life (pH 8) 1 hour[3]
NHS Ester Hydrolysis Half-life (pH 8.6) 10 minutes[3]
Recommended pH for Labeling Reactions 8.3 - 8.5[4]

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

DisposalWorkflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_treatment Pre-Disposal Treatment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Containing This compound Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste_organic Liquid Waste (Organic Solvent) (e.g., in DMSO, DMF) waste_type->liquid_waste_organic Liquid (Organic) liquid_waste_aqueous Liquid Waste (Aqueous) (e.g., from conjugation reactions) waste_type->liquid_waste_aqueous Liquid (Aqueous) collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_organic Collect in Labeled Organic Solvent Waste Container liquid_waste_organic->collect_organic inactivate Inactivate Reactive NHS Ester (Hydrolysis or Amine Quench) liquid_waste_aqueous->inactivate collect_aqueous Collect in Labeled Aqueous Waste Container inactivate->collect_aqueous store Store in Designated Waste Area collect_solid->store collect_organic->store collect_aqueous->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Professional Chemical Waste Disposal ehs_contact->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DBCO-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG3-NHS ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.[1] The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust have side-shields to protect against splashes.[1]
Skin Protection Protective GlovesNitrile gloves are a suitable choice for handling.[2]
Lab Coat/ClothingAn impervious lab coat or clothing should be worn to protect the skin.[1]
Respiratory Protection RespiratorA suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust or aerosols.[1][3]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of this compound. As an NHS ester, this compound is sensitive to moisture.

ConditionSpecification
Storage Temperature (Powder) -20°C for up to 3 years or 4°C for up to 2 years.[1]
Storage Temperature (In Solvent) -80°C for up to 6 months or -20°C for up to 1 month.[1][4]
Shipping Temperature Ambient temperature is acceptable for less than 2 weeks.[1]
Handling Environment Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Before use, allow the vial of this compound to come to room temperature to prevent moisture condensation.[5]

  • Work in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1][3]

2. Donning PPE:

  • Wear safety goggles with side shields.[1]

  • Put on protective nitrile gloves.[2]

  • Wear an impervious lab coat.[1]

  • If not working in a fume hood, use a suitable respirator.[1]

3. Reagent Handling:

  • Avoid contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • If the substance is spilled, use an absorbent material like diatomite to contain it.[1][3]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled and sealed container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated organic solvent waste container. Do not mix with aqueous waste.[6]

  • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the chemical in a designated solid chemical waste container.[6]

2. Spill Cleanup:

  • In case of a spill, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite).[1][3]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][3]

3. Final Disposal:

  • Dispose of all waste materials in accordance with federal, state, and local regulations.[7][8] It is recommended to use a licensed chemical waste disposal service.[6]

  • Prevent the product from entering drains or water courses.[1][3][8]

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal prep1 Equilibrate vial to room temperature prep2 Work in a fume hood prep1->prep2 prep3 Ensure access to safety shower and eyewash prep2->prep3 ppe4 Use respirator if needed ppe1 Wear safety goggles ppe2 Wear nitrile gloves ppe1->ppe2 ppe3 Wear lab coat ppe2->ppe3 ppe3->ppe4 handle1 Avoid skin/eye contact handle2 Prevent dust/aerosol formation handle1->handle2 handle3 Handle spills with absorbent material handle2->handle3 disp1 Segregate solid and liquid waste disp2 Dispose of contaminated labware disp1->disp2 disp3 Use licensed disposal service disp2->disp3

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.